2-(Trifluoromethyl)quinoline-5,8-diol
Description
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Properties
IUPAC Name |
2-(trifluoromethyl)quinoline-5,8-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)8-4-1-5-6(15)2-3-7(16)9(5)14-8/h1-4,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUKLKBSYSRSHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(C=CC(=C21)O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10744625 | |
| Record name | 8-Hydroxy-2-(trifluoromethyl)quinolin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10744625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41192-41-0 | |
| Record name | 8-Hydroxy-2-(trifluoromethyl)quinolin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10744625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(Trifluoromethyl)quinoline-5,8-diol
Introduction
Chemical Identity and Structure
2-(Trifluoromethyl)quinoline-5,8-diol is a heterocyclic organic compound featuring a quinoline core. The structure is characterized by a trifluoromethyl (-CF3) group at the 2-position and hydroxyl (-OH) groups at the 5- and 8-positions. The trifluoromethyl group, a potent electron-withdrawing moiety, significantly influences the electronic properties and metabolic stability of the molecule. The 5,8-diol substitution pattern imparts redox activity, allowing the core to function as a quinone-hydroquinone system.
Significance and Potential Applications in Drug Discovery and Materials Science
Quinoline derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a wide range of therapeutic agents, including antimalarials, anticancer drugs, and antibiotics. The introduction of a trifluoromethyl group is a well-established strategy in drug design to enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1]
The quinoline-5,8-dione scaffold, the oxidized form of the 5,8-diol, is of particular interest due to its diverse biological activities, including anticancer and antimalarial properties.[2] These compounds can exert their effects through various mechanisms, including the generation of reactive oxygen species and inhibition of key enzymes like DT-diaphorase. Consequently, this compound represents a promising scaffold for the development of novel therapeutic agents with potentially enhanced efficacy and a favorable pharmacokinetic profile.
Scope of the Guide
This technical guide provides a comprehensive overview of a proposed synthetic route for this compound, based on established chemical transformations. It offers detailed, step-by-step experimental protocols for the synthesis of a key intermediate and its subsequent conversion to the final product. Furthermore, this guide outlines the essential analytical techniques for the thorough characterization of the synthesized compound, including predicted spectroscopic data based on analogous structures. This document is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.
Retrosynthetic Analysis and Synthesis Strategy
A direct synthesis of this compound is not well-documented in the existing literature. Therefore, a robust, multi-step synthetic approach is proposed, leveraging well-established reactions in heterocyclic chemistry. The strategy involves the initial construction of a stable precursor, 5,8-dimethoxy-2-(trifluoromethyl)quinoline, followed by a demethylation step to yield the target diol.
The key transformation in this strategy is the formation of the quinoline ring. The Friedländer annulation is a highly effective method for this purpose, involving the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[3][4][5]
Proposed Synthesis Pathway
The proposed two-step synthesis is outlined below. It begins with the Friedländer annulation of 2-amino-3,6-dimethoxybenzaldehyde with ethyl 4,4,4-trifluoroacetoacetate to form the methoxy-protected intermediate, which is then deprotected to yield the final diol product.
Caption: Proposed two-step synthesis of this compound.
Rationale for the Selected Synthesis Pathway
-
Accessibility of Starting Materials: 2-Amino-3,6-dimethoxybenzaldehyde and ethyl 4,4,4-trifluoroacetoacetate are commercially available or can be synthesized through established methods, providing a practical entry point to the target scaffold.
-
Reliability of the Friedländer Annulation: This reaction is a classic and dependable method for constructing the quinoline core, with numerous variations and catalysts available to optimize the yield and regioselectivity.[6][7]
-
Use of Protecting Groups: The methoxy groups serve as robust protecting groups for the hydroxyl functionalities. They are stable under the conditions of the Friedländer reaction and can be reliably cleaved in a subsequent step.
-
Effective Demethylation: Boron tribromide is a powerful and widely used reagent for the demethylation of aryl methyl ethers, making it a suitable choice for the final deprotection step.[8]
Detailed Experimental Protocol
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Supplier | Notes |
| 2-Amino-3,6-dimethoxybenzaldehyde | C₉H₁₁NO₃ | 181.19 | Commercially available | |
| Ethyl 4,4,4-trifluoroacetoacetate | C₆H₇F₃O₃ | 184.11 | Commercially available | |
| L-Proline | C₅H₉NO₂ | 115.13 | Commercially available | Catalyst for Friedländer annulation |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | Anhydrous | Reaction solvent |
| Boron Tribromide (BBr₃) | BBr₃ | 250.52 | Commercially available | 1.0 M solution in DCM is convenient |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | Reaction solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Aqueous solution | For workup |
| Brine | NaCl | 58.44 | Aqueous solution | For workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Drying agent | |
| Silica Gel | SiO₂ | 60.08 | For column chromatography |
Step-by-Step Synthesis Procedure
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3,6-dimethoxybenzaldehyde (1.0 eq.), ethyl 4,4,4-trifluoroacetoacetate (1.1 eq.), and L-proline (0.2 eq.).
-
Add anhydrous ethanol as the solvent to achieve a substrate concentration of approximately 0.5 M.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 5,8-dimethoxy-2-(trifluoromethyl)quinoline as a solid.
-
Dissolve the 5,8-dimethoxy-2-(trifluoromethyl)quinoline (1.0 eq.) obtained from Step A in anhydrous dichloromethane (DCM) in a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1.0 M solution of boron tribromide (BBr₃) in DCM (2.5 eq.) dropwise via a syringe, ensuring the internal temperature remains below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly adding methanol at 0 °C, followed by water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
In-depth Characterization
The structural confirmation of the synthesized this compound and its precursor relies on a combination of spectroscopic techniques. The following are the expected characterization data based on analogous compounds reported in the literature.
Spectroscopic Analysis
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core. The protons at positions 3 and 4 will likely appear as doublets, while the protons at positions 6 and 7 will also present as a pair of doublets. The two hydroxyl protons will appear as broad singlets, the chemical shift of which can be concentration-dependent and may exchange with D₂O.
-
¹³C NMR: The carbon NMR will show signals corresponding to all carbon atoms in the molecule. The carbon attached to the trifluoromethyl group (C-2) will exhibit a characteristic quartet due to coupling with the fluorine atoms. The carbons bearing the hydroxyl groups (C-5 and C-8) will be shifted downfield.
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the -CF₃ group. The chemical shift is anticipated to be in the typical range for an aromatic-CF₃ group, around -60 to -70 ppm relative to CFCl₃.[9][10][11][12]
Predicted NMR Data
| Compound | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) | ¹⁹F NMR (Predicted δ, ppm) |
| 5,8-Dimethoxy-2-(trifluoromethyl)quinoline | 8.2-8.4 (d, 1H, H-4), 7.5-7.7 (d, 1H, H-3), 7.0-7.2 (d, 1H, H-6), 6.8-7.0 (d, 1H, H-7), 4.0-4.1 (s, 3H, OCH₃), 3.9-4.0 (s, 3H, OCH₃) | ~148 (q, C-2), ~122 (q, CF₃), ~150-155 (C-5, C-8), ~140 (C-8a), ~138 (C-4), ~125 (C-4a), ~120 (C-3), ~105-110 (C-6, C-7), ~56 (OCH₃), ~57 (OCH₃) | ~ -65 |
| This compound | 9.0-10.0 (br s, 2H, -OH), 8.1-8.3 (d, 1H, H-4), 7.4-7.6 (d, 1H, H-3), 6.9-7.1 (d, 1H, H-6), 6.7-6.9 (d, 1H, H-7) | ~147 (q, C-2), ~122 (q, CF₃), ~145-150 (C-5, C-8), ~138 (C-8a), ~137 (C-4), ~123 (C-4a), ~119 (C-3), ~110-115 (C-6, C-7) | ~ -65 |
Note: Predicted chemical shifts are based on general ranges for similar structures and may vary.[13][14][15][16]
The IR spectrum of this compound is expected to display characteristic absorption bands. A broad band in the region of 3200-3500 cm⁻¹ will correspond to the O-H stretching of the hydroxyl groups. Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring will appear in the 1500-1650 cm⁻¹ region. Strong bands corresponding to C-F stretching of the trifluoromethyl group should be visible in the 1100-1300 cm⁻¹ range.[17][18][19][20]
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum is expected to show a prominent molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the calculated molecular weight of this compound (C₁₀H₆F₃NO₂), which is 229.0351 g/mol . Fragmentation patterns would likely involve the loss of small molecules such as CO or HCN, which is characteristic of quinoline structures.[21][22][23][24][25]
Safety Precautions and Handling
-
Boron Tribromide (BBr₃): This reagent is highly corrosive, toxic, and reacts violently with water. It should be handled with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemically resistant gloves, is mandatory.
-
Trifluoro-containing compounds: While generally stable, some trifluoromethylated compounds can be volatile and should be handled in a fume hood.
-
General Precautions: Standard laboratory safety practices should be followed at all times. This includes wearing appropriate PPE, working in a well-ventilated area, and having access to an emergency shower and eyewash station.
Discussion and Future Perspectives
The synthetic route proposed in this guide offers a reliable and adaptable method for accessing this compound. The modularity of the Friedländer synthesis allows for the potential creation of a library of derivatives by varying the substituents on either of the starting materials.
Future work could focus on optimizing the reaction conditions for both the cyclization and demethylation steps to improve overall yield and purity. Furthermore, the biological activity of the title compound and its derivatives should be investigated, particularly in the context of anticancer and antimalarial drug discovery. The redox properties of the 5,8-diol moiety also suggest potential applications in materials science, for example, as a component in redox-active polymers or sensors.
References
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Jiang, B., Dong, J., Jin, Y., Du, X., & Xu, M. (2008). The First Proline‐Catalyzed Friedlander Annulation: Regioselective Synthesis of 2‐Substituted Quinoline Derivatives. European Journal of Organic Chemistry, 2008(16), 2693–2696. [Link]
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The Royal Society of Chemistry. (2018). Supplementary Information. [Link]
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Sci-Hub. (n.d.). The First Proline‐Catalyzed Friedlander Annulation: Regioselective Synthesis of 2‐Substituted Quinoline Derivatives. [Link]
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ResearchGate. (n.d.). 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. [Link]
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MDPI. (n.d.). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. [Link]
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TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]
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Wikipedia. (n.d.). Friedländer synthesis. [Link]
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National Institutes of Health. (n.d.). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. [Link]
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Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]
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TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der | 13769. [Link]
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Wikipedia. (n.d.). Skraup reaction. [Link]
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NASA. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. [Link]
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PubMed. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. [Link]
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Semantic Scholar. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. [Link]
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ResearchGate. (n.d.). Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. [Link]
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National Institute of Standards and Technology. (n.d.). Quinoline - IR Spectrum. [Link]
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National Institute of Standards and Technology. (n.d.). Quinoline - Mass Spectrum. [Link]
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University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]
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SpectraBase. (n.d.). 2-FLUOROQUINOLINE - Optional[19F NMR] - Chemical Shifts. [Link]
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University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. [Link]
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PubMed. (1998). Demethylation of 2,4-dimethoxyquinolines: the synthesis of atanine. [Link]
- Google Patents. (n.d.).
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MDPI. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis. [Link]
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ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. [Link]
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IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
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PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
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National Institutes of Health. (n.d.). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. [Link]
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ResearchGate. (n.d.). Laboratory Infrared Spectra of Polycyclic Aromatic Nitrogen Heterocycles: Quinoline and Phenanthridine in Solid Argon and H2O. [Link]
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MassBank. (2019). Quinoline. [Link]
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ResearchGate. (n.d.). Demethylation of 2,4-Dimethoxyquinolines: The Synthesis of Atanine. [Link]
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Semantic Scholar. (n.d.). Demethylation of 2,4-dimethoxyquinolines: the synthesis of atanine. [Link]
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MDPI. (n.d.). Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. [Link]
- Google Patents. (n.d.). US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
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PubMed. (n.d.). Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione. [Link]
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Introduction: The Strategic Combination of a Privileged Scaffold with Key Functional Groups
An In-Depth Technical Guide to the Physicochemical Properties of 2-(Trifluoromethyl)quinoline-5,8-diol
The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of pharmacologically active compounds.[1] Its derivatives have demonstrated a wide array of biological activities, including anticancer, antimalarial, antibacterial, and antiviral effects.[2][3] The therapeutic potential of a quinoline-based molecule is significantly influenced by the nature and position of its substituents.[1]
This guide focuses on a specific derivative, this compound, which incorporates two functional groups of high strategic importance in drug design: a trifluoromethyl (CF3) group and a hydroquinone moiety. The CF3 group is known to enhance key molecular properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[4] The quinoline-5,8-dione/diol system, a recognized pharmacophore, is implicated in various biological activities, including potent anticancer properties.
This technical guide provides a comprehensive overview of the predicted physicochemical properties of this compound, outlines detailed experimental protocols for their determination, proposes a synthetic route, and discusses potential biological activities and mechanisms of action based on the current scientific literature. This document is intended for researchers, scientists, and drug development professionals interested in the exploration and application of novel quinoline derivatives.
Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Rationale Based on Analogs |
| Molecular Weight | 231.16 g/mol | Calculated based on the chemical formula C10H6F3NO2. |
| Melting Point (°C) | > 200 (with decomposition) | Hydroxyquinolines and quinoline-diols often have high melting points due to intermolecular hydrogen bonding. The parent 2-(Trifluoromethyl)quinoline has a melting point of 58-62 °C.[5] The diol functionality is expected to significantly increase this value. |
| logP (Octanol/Water) | 2.5 - 3.5 | The trifluoromethyl group increases lipophilicity (logP). For instance, 2-Trifluoromethyl-4-methyl-5-hydroxyquinoline has a calculated XLogP3 of 3.1.[6] The two hydroxyl groups will decrease the logP. 8-Hydroxyquinoline has a log Kow of 2.02.[7] The combined effect is predicted to be in this range. |
| pKa | Phenolic Hydroxyls: 8-10Quinoline Nitrogen: ~2-3 | The hydroxyl groups are expected to have pKa values typical for phenolic compounds. The electron-withdrawing trifluoromethyl group will lower the pKa of the quinoline nitrogen, making it less basic than the parent quinoline. A predicted pKa for 7-(Trifluoromethyl)quinoline is 2.55.[4] |
| Aqueous Solubility | Low to moderate | The hydroquinone moiety will enhance aqueous solubility compared to the parent 2-(Trifluoromethyl)quinoline. However, the overall flat aromatic structure and the trifluoromethyl group will likely result in low to moderate solubility. The solubility of quinoline itself is influenced by pH.[1] |
| Chemical Stability | Moderate | The hydroquinone moiety is susceptible to oxidation, potentially converting to the corresponding quinone. Trifluoromethylated quinolines generally exhibit good chemical and metabolic stability.[4] |
Synthesis and Characterization
A plausible synthetic pathway for this compound can be conceptualized based on established quinoline synthesis methodologies. The following workflow outlines a potential approach.
Caption: Proposed synthetic workflow for this compound.
Structural and Purity Characterization
The synthesized this compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is expected to show distinct signals for the aromatic protons on the quinoline core and the hydroxyl protons.
-
¹³C NMR will show characteristic peaks for the carbon atoms of the quinoline scaffold, with the trifluoromethyl group appearing as a quartet.
-
¹⁹F NMR should display a singlet corresponding to the CF3 group.[8]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the synthesized compound.[9]
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for O-H stretching of the hydroxyl groups, C=C and C=N stretching of the quinoline ring, and C-F stretching of the trifluoromethyl group.[10]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the final compound and for the quantitative analysis required in physicochemical property determination.
Experimental Protocols for Physicochemical Characterization
Accurate determination of the physicochemical properties of this compound is essential for its development as a potential therapeutic agent. The following are detailed methodologies for key experiments.[4]
Melting Point Determination
The melting point provides a preliminary indication of purity.
-
Sample Preparation: A small, dry sample of the compound is finely powdered.
-
Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled rate, and the temperature range over which the sample melts is recorded. For a pure compound, this range should be narrow.
Determination of logP (Octanol-Water Partition Coefficient)
logP is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
-
System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent. A known amount is added to the n-octanol/water mixture.
-
Equilibration: The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases, followed by centrifugation to separate the layers.
-
Concentration Measurement: The concentration of the compound in both the n-octanol and aqueous phases is determined using a validated HPLC-UV method.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
pKa Determination by Potentiometric Titration
The pKa values indicate the extent of ionization at a given pH, which affects solubility and biological activity.
-
Sample Preparation: A known concentration of the compound is dissolved in a mixture of water and a co-solvent (e.g., methanol or DMSO) to ensure solubility.
-
Titration Setup: The solution is placed in a thermostatted beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values are determined from the inflection points of the curve.
Aqueous Solubility Determination
Solubility is a critical parameter for drug formulation and bioavailability.
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of aqueous buffer at a specific pH.
-
Equilibration: The suspension is shaken at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Sample Processing: The suspension is filtered or centrifuged to remove the undissolved solid.
-
Concentration Measurement: The concentration of the dissolved compound in the clear supernatant is determined by HPLC-UV.
-
Result: The aqueous solubility is reported in units such as mg/mL or µM. This experiment should be repeated at different pH values to understand the pH-solubility profile.
Potential Biological Activity and Mechanisms of Action
The chemical structure of this compound suggests several potential biological activities, primarily in the realm of oncology.
Anticancer Activity
Quinoline-5,8-diones are known for their antiproliferative effects. A key enzyme often associated with the bioactivity of quinones is NAD(P)H:quinone oxidoreductase 1 (NQO1). NQO1 is a flavoprotein that catalyzes the two-electron reduction of quinones to hydroquinones, which can be a detoxification pathway. However, for some quinone-based anticancer drugs, NQO1-mediated reduction can lead to the formation of cytotoxic species or disrupt cellular redox balance, leading to selective killing of cancer cells that overexpress NQO1.
Caption: Potential NQO1-mediated mechanism of action.
The trifluoromethyl group may also contribute to anticancer activity by enhancing the molecule's ability to inhibit key cellular targets, such as kinases, a common mechanism for quinoline-based anticancer drugs.
Experimental Workflow for Cytotoxicity Assessment
To evaluate the potential anticancer activity of this compound, a series of in vitro assays should be conducted.
Caption: Experimental workflow for in vitro cytotoxicity assessment.
Conclusion
This compound is a molecule of significant interest, combining a privileged quinoline scaffold with a trifluoromethyl group and a hydroquinone moiety. While direct experimental data is currently lacking, this guide provides a comprehensive framework for its investigation, including predicted physicochemical properties, a proposed synthetic route, detailed experimental protocols for characterization, and a rationale for its potential biological activity. The information presented here serves as a valuable resource for researchers and drug development professionals, enabling a systematic and scientifically grounded approach to unlocking the therapeutic potential of this promising compound. Further experimental validation of the predicted properties and biological activities is a critical next step in its development.
References
- BenchChem. (2025). Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. BenchChem.
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PubChem. (n.d.). 2-(Trifluoromethyl)quinoline. National Center for Biotechnology Information. Retrieved from [Link]
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An In-depth Technical Guide to 2-(Trifluoromethyl)quinoline-5,8-diol: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Trifluoromethyl)quinoline-5,8-diol, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and materials science. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from closely related analogs to project its chemical properties, propose viable synthetic routes, and explore its potential applications, particularly in drug discovery. By examining the influence of the trifluoromethyl group and the 5,8-diol substituents on the quinoline core, this guide offers a predictive yet scientifically grounded perspective for researchers interested in this and similar molecular scaffolds.
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its versatile structure allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of a trifluoromethyl (-CF3) group is a well-established strategy in drug design to enhance metabolic stability, increase lipophilicity, and improve target binding affinity.[4][5] Concurrently, hydroxylation of the quinoline core can introduce new points for hydrogen bonding and potential metabolic pathways. This guide focuses on the specific, albeit less documented, molecule: this compound.
Due to the limited direct literature on this compound, this guide will extrapolate from the known chemistry and biology of related compounds, including 2-(Trifluoromethyl)quinoline and various hydroxylated quinolines. This approach provides a robust framework for understanding the potential of this molecule and designing future research.
Molecular Structure and Physicochemical Properties
While a specific CAS number for this compound is not readily found in major chemical databases, its structure can be confidently proposed.
Chemical Structure
The chemical structure of this compound is characterized by a quinoline core substituted with a trifluoromethyl group at the 2-position and hydroxyl groups at the 5- and 8-positions.
Caption: Proposed chemical structure of this compound.
Projected Physicochemical Properties
The physicochemical properties of this compound are crucial for predicting its behavior in biological systems. The following table summarizes the projected properties based on known data for related compounds.
| Property | Projected Value | Rationale and Supporting Evidence |
| Molecular Formula | C₁₀H₆F₃NO₂ | Based on the proposed chemical structure. |
| Molecular Weight | 229.16 g/mol | Calculated from the molecular formula. |
| Melting Point (°C) | > 200 (decomposes) | Dihydroxyquinolines often have high melting points due to intermolecular hydrogen bonding. The presence of the CF3 group may slightly alter this. |
| pKa | ~5-6 (basic, quinoline N), ~9-10 (acidic, phenolic OHs) | The quinoline nitrogen is basic, while the phenolic hydroxyl groups are acidic. The electron-withdrawing CF3 group will likely decrease the basicity of the nitrogen compared to unsubstituted quinoline. |
| logP | 1.5 - 2.5 | The trifluoromethyl group significantly increases lipophilicity. However, the two hydroxyl groups will increase hydrophilicity, leading to a moderate overall logP value. For comparison, 6-(trifluoromethyl)quinoline has a reported logP of 3.25.[5] |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol) | The presence of hydroxyl groups should impart some water solubility, but the overall aromatic and fluorinated structure will limit it. |
Synthesis and Chemical Reactivity
A viable synthetic route to this compound would likely involve a multi-step process, starting from a pre-functionalized aniline derivative.
Proposed Synthetic Workflow
The following diagram outlines a potential synthetic pathway.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Hypothetical)
-
Step 1: Synthesis of 2-(Trifluoromethyl)-5,8-dimethoxyquinoline.
-
To a solution of 2-amino-1,4-dimethoxybenzene in a suitable solvent (e.g., ethanol), add ethyl trifluoroacetoacetate.
-
Heat the mixture to reflux for several hours to facilitate the formation of the enamine intermediate.
-
The subsequent cyclization can be achieved by heating at a higher temperature, often in a high-boiling point solvent like diphenyl ether, or by using a catalyst such as polyphosphoric acid.
-
Purify the resulting 2-(Trifluoromethyl)-5,8-dimethoxyquinoline by column chromatography.
-
-
Step 2: Demethylation to this compound.
-
Dissolve the product from Step 1 in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Add a solution of boron tribromide (BBr₃) in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction carefully with methanol, followed by water.
-
Extract the product into an organic solvent and purify by recrystallization or column chromatography.
-
Potential Applications in Drug Discovery and Materials Science
The unique combination of a quinoline core, a trifluoromethyl group, and diol functionality suggests several potential applications for this compound.
Anticancer and Antimalarial Activity
Quinoline derivatives are well-known for their antimalarial and anticancer properties.[1][3] The trifluoromethyl group can enhance these activities. The 5,8-diol substitution pattern is reminiscent of the quinone/hydroquinone system, which is implicated in the generation of reactive oxygen species (ROS) and can contribute to cytotoxicity against cancer cells and parasites.
Sodium Channel Blockers for Analgesic and Antiepileptic Applications
Recent studies have identified quinoline-derived trifluoromethyl alcohols as potent sodium channel blockers with analgesic and antiepileptic properties.[2][6] The structural features of this compound make it a candidate for investigation in this area.
Caption: Potential therapeutic applications of this compound.
Fluorescent Probes and Materials Science
The quinoline scaffold is inherently fluorescent. The introduction of electron-donating hydroxyl groups and an electron-withdrawing trifluoromethyl group can modulate the photophysical properties, making this molecule a potential candidate for the development of fluorescent probes for biological imaging or as a building block for advanced organic materials.[7]
Conclusion and Future Directions
This compound represents a promising yet underexplored molecule with significant potential in drug discovery and materials science. This guide has provided a comprehensive, albeit predictive, overview of its structure, properties, synthesis, and potential applications based on the established chemistry of related compounds. Future research should focus on the successful synthesis and characterization of this molecule, followed by a thorough evaluation of its biological activities. The insights gained from such studies will not only illuminate the potential of this specific compound but also contribute to the broader understanding of how functional group modifications on the quinoline scaffold can be harnessed for the development of novel therapeutics and materials.
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Discovery and Isolation of Novel Quinoline-5,8-diol Compounds: A Modern Approach from Bench to Bioactivity
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline-5,8-dione scaffold, and its reduced diol form, represent a privileged class of heterocyclic compounds with a remarkable breadth of biological activities, including potent anticancer, antimalarial, antibacterial, and antiviral properties.[1][2][3] This guide provides an in-depth technical overview of the modern workflows employed in the discovery, isolation, and characterization of novel quinoline-5,8-diol derivatives. Moving beyond a simple recitation of methods, this document elucidates the causal reasoning behind experimental choices, offering field-proven insights into both natural product isolation and rational synthetic design. We will detail self-validating protocols for purification and structural elucidation, explore common mechanisms of action, and present a framework for assessing the therapeutic potential of these compelling molecules.
The Quinoline-5,8-diol Core: A Scaffold of Therapeutic Promise
The quinoline ring system is a cornerstone in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[4][5] The 5,8-dione substructure, a para-quinone fused to the heterocyclic ring, is particularly significant. This feature imparts a unique electrochemical reactivity, making these compounds potent modulators of cellular redox processes. They are known to generate reactive oxygen species (ROS), inhibit crucial enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1), and intercalate with DNA, leading to a variety of cytotoxic and antimicrobial effects.[5][6][7]
Natural quinolinequinones have been isolated from various sources, and their synthetic derivatives have been extensively researched for decades, demonstrating significant therapeutic potential.[1][2] This guide provides the technical foundation necessary to explore this chemical space and identify new, potent drug candidates.
Strategic Pathways to Discovery: Synthesis and Nature
The discovery of novel quinoline-5,8-diol compounds follows two primary pathways: isolation from natural sources and targeted chemical synthesis. The choice of approach depends on the research objective, available resources, and the desired level of novelty and structural diversity.
Pathway 1: Bio-prospecting and Natural Product Isolation
Marine organisms, such as sponges and hydroids, as well as endophytic fungi, are rich sources of unique secondary metabolites, including quinoline alkaloids.[4][8][9][10] The process of isolating these compounds is a multi-step endeavor known as bioassay-guided fractionation.
The core principle is to systematically separate a complex biological extract into simpler fractions, testing each for the desired biological activity at each stage, thereby "guiding" the purification of the active compound.
Caption: Workflow for Bioassay-Guided Isolation of Natural Products.
Pathway 2: Rational Design and Chemical Synthesis
Synthetic chemistry provides unparalleled control over molecular architecture, allowing for the creation of targeted libraries of derivatives to explore structure-activity relationships (SAR).[7][11] The synthesis typically begins with the construction of the core quinoline-5,8-dione ring, followed by functionalization.
Several classic "named reactions" are foundational for synthesizing the quinoline ring system, each suited for different substitution patterns.[12]
-
Skraup Synthesis: Condensation of an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene).[3][13] This is a robust but often harsh method.
-
Doebner-von Miller Reaction: A variation of the Skraup synthesis using α,β-unsaturated aldehydes or ketones.[14]
-
Friedländer Synthesis: Condensation of an o-aminobenzaldehyde or ketone with a compound containing an active methylene group (e.g., an acetoacetic ester).[5][14] This is a highly versatile and widely used method.
A common and efficient modern method involves the direct oxidation of a commercially available hydroxyquinoline precursor. The following protocol is adapted from Barrett's method for the synthesis of quinoline-5,8-dione (4) from quinolin-5-ol (3).[11]
Step-by-Step Methodology:
-
Reaction Setup: Dissolve quinolin-5-ol (3) (1.0 eq) in a 2:1 mixture of acetonitrile (CH₃CN) and water (H₂O). Place the reaction vessel in an ice bath (0 °C) under a nitrogen atmosphere.
-
Causality: The use of a biphasic solvent system aids in dissolving both the organic starting material and the oxidant. The inert nitrogen atmosphere prevents unwanted side reactions, and the low temperature controls the exothermic nature of the oxidation.
-
-
Oxidant Addition: In a separate flask, prepare a solution of iodobenzene diacetate (PIDA) (3.0 eq) in the same CH₃CN:H₂O solvent mixture. Add this solution dropwise to the stirred quinolin-5-ol solution over 1 hour.
-
Causality: PIDA is a mild and effective hypervalent iodine oxidant suitable for this transformation. Slow, dropwise addition is critical to maintain temperature control and prevent the formation of over-oxidized byproducts.
-
-
Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup: Once complete, add deionized water to the reaction mixture to quench any remaining oxidant.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product into ethyl acetate (EtOAc) three times.
-
Causality: The quinoline-5,8-dione product is more soluble in the organic phase (EtOAc) than in the aqueous phase, allowing for its selective removal.
-
-
Purification: Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a yellow solid.[11] Further purification can be achieved via column chromatography if necessary.
Isolation and Purification: The Art of Separation
Whether from a complex natural extract or a synthetic reaction mixture, purification is a critical step to obtain a single, well-characterized compound. The basic nature of the quinoline nitrogen often presents unique challenges.
Chromatographic Techniques
-
Column Chromatography (Normal Phase): Silica gel is the most common stationary phase. However, the acidic nature of silica can lead to strong, sometimes irreversible, binding of the basic quinoline nitrogen, resulting in significant peak tailing or streaking.[15]
-
Self-Validating Protocol Tip: To counteract this, add a basic modifier to the mobile phase. A small amount (0.5-2%) of triethylamine (NEt₃) or a 7N solution of ammonia in methanol will neutralize the acidic silanol groups on the silica surface, dramatically improving peak shape and recovery.[15]
-
-
Reverse-Phase Chromatography (e.g., C18): This is often a better choice for quinoline derivatives, especially for final purification via HPLC. The stationary phase is nonpolar, and separation is achieved using polar mobile phases (e.g., water/acetonitrile or water/methanol), minimizing the problematic acid-base interactions.[16]
-
High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids solid stationary phases altogether, making it ideal for separating compounds prone to irreversible adsorption. It has been successfully used for purifying quinoline derivatives.[17]
Structural Elucidation: Defining the Molecule
Once a compound is purified, its exact chemical structure must be determined using a combination of spectroscopic methods.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and, through fragmentation patterns (MS/MS), offers clues about its substructures. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass, allowing for the determination of the molecular formula.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for determining the complete 3D structure.
-
¹H NMR: Shows the number of different types of protons and their connectivity. For quinoline-5,8-diones, characteristic chemical shifts are observed for the protons on the heterocyclic and quinone rings.[19]
-
¹³C NMR: Reveals the number of different types of carbon atoms. The carbonyl carbons of the 5,8-dione moiety typically appear at distinctive downfield shifts (e.g., ~188-192 ppm).[19]
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to piece together the full molecular skeleton by establishing correlations between protons and carbons.
-
-
Infrared (IR) and UV-Visible Spectroscopy: IR spectroscopy helps identify key functional groups, such as the C=O stretch of the quinone.[18] UV-Vis spectroscopy reveals information about the conjugated π-system of the molecule.[20]
Bioactivity and Mechanism of Action
With a pure, characterized compound in hand, the next phase is to quantify its biological activity and understand how it works at a molecular level.
Quantifying Biological Potency
The potency of novel compounds is typically assessed using in vitro cell-based assays. The results are often reported as the half-maximal inhibitory concentration (IC₅₀) or the minimum inhibitory concentration (MIC).
| Compound Class | Derivative Example | Target Cell Line | Bioactivity (IC₅₀) | Reference |
| Amino-quinoline-dione | 6d (C6-substituted) | HeLaS3 (sensitive) | 0.80 µM | [7][11] |
| Amino-quinoline-dione | 6d (C6-substituted) | KB-vin (multidrug resistant) | 1.52 µM | [7][11] |
| Amino-quinoline-dione | 7d (C7-substituted) | HeLaS3 (sensitive) | 0.59 µM | [7][11] |
| Amino-quinoline-dione | 7d (C7-substituted) | KB-vin (multidrug resistant) | 0.97 µM | [7][11] |
| Quinoline-Chalcone | 12e | MGC-803 (gastric cancer) | 1.38 µM | [21] |
Table summarizing the antiproliferative activity of selected novel quinoline-5,8-dione derivatives.
Investigating the Mechanism of Action (MoA)
Understanding the MoA is crucial for drug development. Quinoline-5,8-diones are known to act through several mechanisms. For instance, certain derivatives are potent competitive inhibitors of NQO1, an enzyme often overexpressed in cancer cells.[7] Inhibition of NQO1 can lead to an increase in intracellular reactive oxygen species (ROS), triggering mitochondrial dysfunction and apoptosis (programmed cell death).
Caption: Potential MoA via NQO1 Inhibition and ROS Induction.
Conclusion and Future Outlook
The discovery of novel quinoline-5,8-diol compounds remains a vibrant and promising field of research. The integration of natural product screening with rational synthetic design provides a powerful engine for identifying new therapeutic leads. Advances in chromatographic purification and spectroscopic characterization allow for the rapid and confident identification of novel structures. As our understanding of the complex mechanisms through which these compounds exert their biological effects deepens, so too will our ability to design next-generation agents with enhanced potency and selectivity for treating a wide range of diseases, from cancer to multi-drug resistant infections.
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Quantum Chemical Blueprint for Trifluoromethylated Quinolinediols: A Technical Guide for Advanced Drug Discovery
Abstract
This technical guide provides an in-depth exploration of the quantum chemical studies of trifluoromethylated quinolinediols, a class of heterocyclic compounds with significant potential in drug development. For researchers, scientists, and professionals in medicinal chemistry, this document outlines the critical interplay between computational and experimental chemistry. We delve into the theoretical underpinnings and practical application of Density Functional Theory (DFT) to elucidate the structural, electronic, and spectroscopic properties of these molecules. By presenting detailed computational and experimental protocols, alongside a comprehensive analysis of the resulting data, this guide serves as a blueprint for the rational design of novel therapeutic agents based on the trifluoromethylated quinolinediol scaffold.
Introduction: The Strategic Imperative of Fluorination in Quinoline Scaffolds
The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive natural products and synthetic drugs.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, and antibacterial properties. The strategic incorporation of fluorine-containing substituents, particularly the trifluoromethyl (CF3) group, has emerged as a powerful strategy to modulate the physicochemical and pharmacokinetic properties of drug candidates. The strong electron-withdrawing nature of the CF3 group can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.
When combined with the quinolinediol scaffold, the trifluoromethyl group can lead to compounds with unique electronic and biological profiles. Quantum chemical calculations provide an indispensable toolkit for understanding these properties at the molecular level, enabling the in silico prediction of molecular geometry, electronic structure, and spectroscopic signatures. This predictive power accelerates the drug discovery process by allowing for the rational design of molecules with desired characteristics, thereby reducing the time and cost associated with synthesizing and testing large numbers of compounds.
This guide will focus on the theoretical and practical aspects of quantum chemical studies of trifluoromethylated quinolinediols, using a representative molecule, 2-(trifluoromethyl)quinoline-5,8-diol, as a case study. We will explore the synergy between computational predictions and experimental validation, providing a comprehensive framework for researchers in the field.
The Computational Armamentarium: Methodologies for Quantum Chemical Insights
The foundation of modern quantum chemical studies lies in the accurate and efficient solution of the Schrödinger equation. For molecules of pharmaceutical interest, Density Functional Theory (DFT) has become the workhorse due to its excellent balance of computational cost and accuracy.
The Causality behind Method Selection: Why DFT?
DFT is chosen for its ability to provide reliable predictions of a wide range of molecular properties, including:
-
Optimized Geometries: Determining the most stable three-dimensional arrangement of atoms in a molecule, which is crucial for understanding its interaction with biological targets.
-
Electronic Properties: Calculating the distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.
-
Spectroscopic Properties: Simulating vibrational (Infrared and Raman) and electronic (UV-Visible) spectra, which are essential for the experimental characterization of the synthesized compounds.
The selection of the functional and basis set is a critical decision in any DFT study. For the studies of trifluoromethylated quinolinediols, the B3LYP hybrid functional is a common and reliable choice, as it incorporates both Hartree-Fock exchange and DFT exchange-correlation. The 6-311++G(d,p) basis set is well-suited for these systems, as it provides a flexible description of the electron density, including polarization and diffuse functions that are important for accurately modeling the effects of the electronegative fluorine and oxygen atoms.
Self-Validating Systems: The Experimental-Computational Workflow
A robust quantum chemical study is not performed in isolation. It is part of a self-validating system where computational predictions are continuously benchmarked against experimental data. This iterative process enhances the reliability of the computational models and provides deeper insights into the experimental observations.
Experimental Protocols: From Synthesis to Spectroscopic Validation
The synthesis of trifluoromethylated quinolinediols requires a multi-step approach, beginning with the construction of the quinolinediol scaffold, followed by the introduction of the trifluoromethyl group.
Synthesis of the Quinolinediol Scaffold
A common route to quinoline-5,8-diols involves the synthesis of the corresponding quinoline-5,8-dione, followed by reduction.
Protocol for the Synthesis of Quinoline-5,8-dione:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-amino-8-hydroxyquinoline in a suitable solvent such as dilute sulfuric acid.
-
Oxidation: Cool the solution in an ice bath and add a solution of an oxidizing agent, such as potassium dichromate or Fremy's salt (potassium nitrosodisulfonate), dropwise with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, neutralize the solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., dichloromethane).
-
Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol for the Reduction to Quinoline-5,8-diol:
-
Reaction Setup: Dissolve the purified quinoline-5,8-dione in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.
-
Reduction: Add a reducing agent, such as sodium borohydride or tin(II) chloride, portion-wise at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Quench the reaction by the careful addition of water. Neutralize the solution and extract the product with an organic solvent.
-
Purification: Dry, concentrate, and purify the product by recrystallization or column chromatography.
Trifluoromethylation of the Quinolinediol
The direct C-H trifluoromethylation of the quinolinediol can be achieved using various trifluoromethylating reagents.
Protocol for Trifluoromethylation using a Togni Reagent:
-
Reaction Setup: In a reaction vessel, dissolve the quinoline-5,8-diol and a suitable catalyst (e.g., a copper(I) salt) in an appropriate solvent (e.g., acetonitrile).
-
Reagent Addition: Add the Togni reagent (a hypervalent iodine compound) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time, monitoring by TLC.
-
Workup and Purification: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Spectroscopic Characterization
The structure of the synthesized trifluoromethylated quinolinediol must be unequivocally confirmed using a combination of spectroscopic techniques.
| Technique | Purpose | Expected Observations for this compound |
| ¹H NMR | To determine the number and connectivity of protons. | Aromatic protons on the quinoline ring, hydroxyl protons (which may be broad and exchangeable with D₂O). |
| ¹³C NMR | To identify the carbon framework of the molecule. | Aromatic carbons, carbons of the hydroxyl groups, and the carbon of the CF₃ group (with characteristic splitting due to C-F coupling). |
| ¹⁹F NMR | To confirm the presence and environment of the trifluoromethyl group. | A singlet corresponding to the three equivalent fluorine atoms of the CF₃ group. |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of the compound. |
| FTIR Spectroscopy | To identify the functional groups present. | Broad O-H stretching vibrations for the hydroxyl groups, C=C and C=N stretching vibrations for the aromatic rings, and C-F stretching vibrations for the trifluoromethyl group. |
Quantum Chemical Results and Discussion: A Case Study of this compound
To illustrate the power of quantum chemical calculations, we present a theoretical study of this compound performed using DFT at the B3LYP/6-311++G(d,p) level of theory.
Molecular Geometry and Structural Parameters
The geometry of the molecule was optimized to a minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in the vibrational analysis. The quinoline ring system is essentially planar, with the trifluoromethyl and hydroxyl groups lying in or close to the plane of the ring.
| Parameter | Calculated Value (Å or °) | Comments |
| C-F Bond Lengths | ~1.34 Å | Typical for a CF₃ group on an aromatic ring. |
| C-O Bond Lengths | ~1.36 Å | Consistent with phenolic C-O bonds. |
| O-H Bond Lengths | ~0.97 Å | Standard for hydroxyl groups. |
| Dihedral Angles | Near 0° or 180° | Indicating a largely planar structure. |
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The HOMO and LUMO are the key orbitals involved in chemical reactions. The energy gap between them provides insight into the chemical reactivity and kinetic stability of the molecule.
The relatively small HOMO-LUMO gap suggests that this compound is a moderately reactive molecule, which is often a desirable characteristic for biologically active compounds. The localization of the HOMO on the electron-rich diol-substituted benzene ring and the LUMO on the electron-deficient trifluoromethyl-substituted pyridine ring indicates the potential for intramolecular charge transfer upon electronic excitation.
Molecular Electrostatic Potential (MEP) Map
The MEP map is a valuable tool for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic attack.
The MEP analysis reveals that the most negative potential (red regions) is located around the oxygen atoms of the hydroxyl groups, indicating these are the most likely sites for electrophilic attack. The most positive potential (blue regions) is found around the hydrogen atoms of the hydroxyl groups and the trifluoromethyl group, suggesting these are susceptible to nucleophilic attack. This information is invaluable for understanding potential intermolecular interactions, such as hydrogen bonding with biological receptors.
Vibrational and Electronic Spectra
The calculated vibrational frequencies and electronic absorption spectra can be directly compared with experimental data to validate the computational model.
| Spectroscopic Data | Calculated | Experimental Correlation |
| Key IR Frequencies (cm⁻¹) | O-H stretch: ~3400 (broad)C-F stretch: ~1100-1300 | Correlates well with the broad hydroxyl absorption and strong C-F stretching bands observed in the experimental FTIR spectrum. |
| UV-Vis λmax (nm) | ~350 nm | Provides a theoretical prediction for the main absorption band, which can be confirmed by UV-Vis spectroscopy. |
Conclusion and Future Outlook
This technical guide has demonstrated the synergistic application of quantum chemical calculations and experimental methodologies in the study of trifluoromethylated quinolinediols. The detailed protocols and data analysis presented herein provide a robust framework for researchers to explore the structure-property relationships of this promising class of compounds.
The integration of computational chemistry into the drug discovery pipeline is no longer an option but a necessity. By leveraging the predictive power of methods like DFT, scientists can make more informed decisions, accelerate the design-build-test-learn cycle, and ultimately contribute to the development of more effective and safer medicines. Future work in this area will likely involve the use of more advanced computational techniques, such as quantum mechanics/molecular mechanics (QM/MM) simulations, to study the interactions of these compounds with their biological targets in greater detail.
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Science Journal of Analytical Chemistry. "Quantum Chemical Study of Methyl Substituent's Position on Quinoline for Inhibition of Aluminium Corrosion inHydrochloric Acid Solution." Science Publishing Group. [Link]
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Sci-Hub. "Nucleophilic trifluoromethylation of RF-containing 4-quinolones, 8-aza." Sci-Hub. [Link]
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Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 2-(Trifluoromethyl)quinoline-5,8-diol
Abstract
The quinoline scaffold represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities, including potent anticancer, antimalarial, and antimicrobial effects.[1][2][3][4][5][6][7] The introduction of a trifluoromethyl group and a diol functionality at the 5 and 8 positions of the quinoline ring system suggests a unique and potentially powerful mechanism of action for 2-(Trifluoromethyl)quinoline-5,8-diol. This technical guide provides a comprehensive exploration of the hypothesized mechanisms of action for this compound, offering a detailed roadmap for researchers and drug development professionals. We will delve into its potential as a modulator of critical cellular pathways, leveraging insights from the broader class of quinoline derivatives to propose a scientifically grounded investigational framework.
Introduction: The Promise of a Novel Quinoline Derivative
Quinoline and its analogues have long been a fertile ground for the discovery of new therapeutic agents.[6][7] Their diverse biological activities often stem from their ability to intercalate with DNA, inhibit critical enzymes, and induce oxidative stress.[2] The subject of this guide, this compound, combines the established quinoline core with two key features: a trifluoromethyl group at the 2-position and a 5,8-diol substitution pattern, characteristic of a quinone-like structure.
The trifluoromethyl group is known to enhance metabolic stability and cell permeability, and can significantly influence the electronic properties of the molecule, potentially increasing its interaction with biological targets. The 5,8-diol moiety is particularly intriguing as it can undergo redox cycling, a process that can lead to the generation of reactive oxygen species (ROS) and subsequent cellular damage, a mechanism often exploited in cancer therapy. Furthermore, quinoline-5,8-dione derivatives have been investigated for their antiproliferative effects.[1][8]
This guide will therefore focus on a primary hypothesized mechanism: the induction of apoptotic cell death in cancer cells through ROS-mediated oxidative stress and modulation of key survival signaling pathways.
Hypothesized Mechanism of Action: A Multi-pronged Assault on Cancer Cells
We propose that this compound exerts its cytotoxic effects through a coordinated mechanism involving:
-
Redox Cycling and ROS Generation: The 5,8-diol moiety is susceptible to oxidation to the corresponding quinone, a reaction that can be catalyzed by intracellular enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1).[8] This redox cycling can consume cellular reducing equivalents (NADH and NADPH) and generate superoxide radicals, leading to a state of oxidative stress.
-
Induction of Apoptosis: The excessive production of ROS can damage cellular macromolecules, including lipids, proteins, and DNA, ultimately triggering the intrinsic apoptotic pathway. This is often characterized by the depolarization of the mitochondrial membrane, release of cytochrome c, and activation of caspases.[8]
-
Modulation of Pro-Survival Signaling Pathways: Quinoline derivatives have been shown to inhibit critical signaling pathways that promote cancer cell survival and proliferation, such as the PI3K/Akt/mTOR and EGFR/HER-2 pathways.[9][10][11][12] The trifluoromethyl group may enhance the inhibitory potential of the molecule towards these kinases.
The following diagram illustrates the proposed signaling cascade:
Caption: Proposed mechanism of action for this compound.
Experimental Validation: A Step-by-Step Investigative Workflow
To rigorously test our hypothesized mechanism, a series of well-defined experiments are required. This section provides detailed protocols for key assays.
Assessment of Cytotoxicity and Proliferative Inhibition
The initial step is to determine the compound's efficacy in cancer cell lines.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Culture: Plate cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in complete culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Data Presentation:
| Cell Line | Incubation Time (h) | IC50 (µM) |
| MCF-7 | 24 | Value |
| 48 | Value | |
| 72 | Value | |
| A549 | 24 | Value |
| 48 | Value | |
| 72 | Value |
Investigation of ROS Generation
To confirm the role of oxidative stress, we will measure intracellular ROS levels.
Experimental Protocol: DCFH-DA Assay for Intracellular ROS
-
Cell Treatment: Seed cells in a 24-well plate and treat with this compound at its IC50 concentration for various time points (e.g., 1, 3, 6 hours). Include a positive control (e.g., H2O2) and a vehicle control.
-
DCFH-DA Staining: After treatment, wash the cells with PBS and incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity using a fluorescence microplate reader (excitation/emission ~485/535 nm) or visualize under a fluorescence microscope.
-
Data Analysis: Quantify the relative fluorescence units (RFU) and normalize to the vehicle control.
Caption: Workflow for the DCFH-DA assay to measure intracellular ROS.
Elucidation of Apoptotic Pathway
To confirm that cell death occurs via apoptosis, we will assess key apoptotic markers.
Experimental Protocol: Western Blotting for Apoptotic Proteins
-
Protein Extraction: Treat cells with the compound at its IC50 concentration for 24 and 48 hours. Lyse the cells and quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against key apoptotic proteins (e.g., Cleaved Caspase-3, Bcl-2, Bax). Use an antibody against β-actin as a loading control.
-
Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and normalize to the loading control.
Data Presentation:
| Protein | Treatment | Fold Change vs. Control (24h) | Fold Change vs. Control (48h) |
| Cleaved Caspase-3 | Compound | Value | Value |
| Bcl-2 | Compound | Value | Value |
| Bax | Compound | Value | Value |
Analysis of Signaling Pathway Modulation
To investigate the impact on pro-survival pathways, we will examine the phosphorylation status of key kinases.
Experimental Protocol: Western Blotting for Signaling Proteins
-
Protein Extraction and Western Blotting: Follow the same procedure as in section 3.3.
-
Immunoblotting: Use primary antibodies against the phosphorylated and total forms of key signaling proteins (e.g., p-Akt, Akt, p-EGFR, EGFR).
-
Data Analysis: Calculate the ratio of the phosphorylated protein to the total protein to determine the activation status of the pathway.
Concluding Remarks and Future Directions
The proposed multifaceted mechanism of action for this compound, centered on ROS-induced apoptosis and the inhibition of critical survival pathways, provides a solid foundation for its further development as a potential therapeutic agent. The experimental framework outlined in this guide offers a clear and robust strategy to validate these hypotheses.
Future research should focus on in vivo efficacy studies using animal models of cancer, as well as a comprehensive toxicological evaluation. Furthermore, identifying the specific molecular targets of this compound through techniques such as affinity chromatography and mass spectrometry will provide a more complete understanding of its mechanism and facilitate the design of even more potent and selective analogues. The exploration of this compound and its derivatives holds significant promise for the advancement of novel cancer therapies.
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- Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1)
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- Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. PubMed.
- Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Publishing.
- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
- Identification of a novel quinoline-based DNA demethylating compound highly potent in cancer cells. PubMed.
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC.
- Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents. PubMed.
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- Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry.
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- Biological activities of quinoline deriv
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- Synthesis and 5-hydroxytryptamine antagonist activity of 2-[[2-(dimethylamino)ethyl]thio]-3-phenylquinoline and its analogues. PubMed.
- Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR P
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A Technical Guide to Trifluoromethyl-Substituted Quinoline-5,8-diols: Synthesis, Biological Activity, and Therapeutic Potential
Abstract
The quinoline-5,8-dione scaffold, and its reduced hydroquinone form, quinoline-5,8-diol, represent a privileged structural motif in medicinal chemistry, renowned for a wide spectrum of biological activities.[1][2] The incorporation of a trifluoromethyl (CF₃) group is a well-established strategy in drug design to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity. This technical guide provides a comprehensive review of trifluoromethyl-substituted quinoline-5,8-diols, designed for researchers, chemists, and drug development professionals. We will delve into the synthetic pathways for accessing these molecules, explore their diverse biological activities with a focus on anticancer and antimalarial applications, and analyze their structure-activity relationships. This guide integrates field-proven insights with detailed experimental protocols and mechanistic diagrams to serve as an authoritative resource for advancing the therapeutic potential of this promising class of compounds.
Part 1: The Strategic Importance of the Quinoline-5,8-diol Scaffold and Trifluoromethylation
The quinoline-5,8-dione core is a recurring feature in natural products and synthetic compounds with significant bioactivity, including anticancer, antimalarial, antiviral, antibacterial, and antifungal properties.[1][3] Its mechanism of action is often attributed to its ability to undergo redox cycling between the quinone and the hydroquinone (diol) state, generating reactive oxygen species (ROS) that induce cellular damage in pathogens or cancer cells. Furthermore, the planar nature of the quinoline ring allows it to intercalate with DNA, disrupting cellular replication.
The trifluoromethyl (CF₃) group is a bioisostere of a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can dramatically alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. In the context of the quinoline scaffold, CF₃ substitution can enhance binding to target enzymes or receptors and block sites of metabolic oxidation, thereby increasing the compound's bioavailability and in vivo efficacy.[4]
Part 2: Synthetic Strategies for Trifluoromethyl-Substituted Quinoline-5,8-diones
The synthesis of the target compounds involves two primary stages: the construction of the trifluoromethyl-substituted quinoline core and the subsequent formation of the 5,8-dione moiety.
Construction of the Trifluoromethyl-Quinoline Core
Several classical methods can be adapted to build the quinoline skeleton from appropriately substituted anilines. The choice of strategy often depends on the desired substitution pattern.
-
Conrad-Limpach and Knorr Syntheses: These methods involve the condensation of an aniline with a β-ketoester.[5] To synthesize a trifluoromethyl-quinoline, one would start with a trifluoromethyl-substituted aniline. The Conrad-Limpach reaction typically yields 4-hydroxyquinolines, while the Knorr synthesis produces 2-hydroxyquinolines.
-
Phosphonium Salt-Based Strategy: A more modern approach involves the use of phosphonium salts with a trifluoroacetamide group. This method can be versatile for creating various trifluoromethyl-containing heterocycles, including quinolines.[6]
Formation of the 5,8-Dione Ring
Once the substituted quinoline is synthesized, the 5,8-dione functionality is typically introduced through oxidation of a precursor like 5,8-dimethoxyquinoline or 5-amino-8-hydroxyquinoline. A common and effective oxidizing agent for this transformation is ceric ammonium nitrate (CAN) or Fremy's salt.
The following diagram outlines a general workflow for the synthesis of a 7-(trifluoromethyl)quinoline-5,8-dione.
Caption: General synthetic workflow for trifluoromethyl-substituted quinoline-5,8-diols.
Experimental Protocol: Synthesis of 7-Amino-2-methylquinoline-5,8-dione
While not a trifluoromethyl analog, this protocol from the literature for a related compound illustrates the core chemical transformations involved in modifying the dione ring, which is a key step in creating diverse analogs.[2][7]
-
Starting Material: 7-acylamino-2-methylquinoline-5,8-diones are prepared according to previously reported methods.
-
Deprotection/Methanolysis: A solution of the 7-acylamino derivative (e.g., 7-formamido-2-methylquinoline-5,8-dione, 0.3 mmol) is prepared in dry methanol (10 mL).
-
Acid Catalysis: A moderate stream of dry HCl gas is passed through the solution for 1 minute at room temperature, or concentrated H₂SO₄ is added.[2][7]
-
Reaction Monitoring: The reaction is stirred at room temperature, and its progress is monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 10 minutes to 4 hours depending on the specific acyl group.[2]
-
Workup: Upon completion, the solvent is evaporated under reduced pressure. The residue is neutralized with a suitable base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., chloroform).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired 7-amino-2-methylquinoline-5,8-dione.[2]
Causality: The acid-catalyzed methanolysis is an efficient method for deprotecting the amino group at the C-7 position. The choice of a less hindered acyl group like formamide leads to faster reaction times and higher yields due to reduced steric hindrance around the reaction center.[2]
Part 3: Biological Activity and Mechanistic Insights
Trifluoromethyl-substituted quinolines have demonstrated significant potential as therapeutic agents, particularly in oncology and infectious diseases.
Anticancer Activity
Numerous quinoline derivatives exhibit potent antiproliferative activity.[8] Specifically, quinoline-derived trifluoromethyl alcohols have been identified as potent growth inhibitors.[9] The anticancer effect of the quinoline-5,8-dione core is often linked to its ability to generate ROS. The diol form can be oxidized to the semiquinone radical and then the quinone, producing superoxide radicals and hydrogen peroxide in the process. This induces oxidative stress, leading to DNA damage, lipid peroxidation, and ultimately, apoptotic cell death in cancer cells.
Caption: Proposed mechanism of action via redox cycling and ROS generation.
Antimalarial Activity
The quinoline scaffold is the foundation for some of the most important antimalarial drugs, such as chloroquine and primaquine.[10] Trifluoromethyl-substituted quinolines have shown high efficacy against drug-resistant strains of Plasmodium falciparum.[10] For instance, 5-aryl-8-aminoquinoline derivatives containing a CF₃ group at the C-2 position displayed potent antimalarial activity with IC₅₀ values in the low nanomolar range.[10] The mechanism is thought to involve the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole, leading to a toxic buildup of free heme.
Protocol: In Vitro Antiproliferative MTT Assay
This protocol provides a standard method for assessing the cytotoxic effects of novel compounds on cancer cell lines.
-
Cell Seeding: Human cancer cells (e.g., HeLaS3) are seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Plates are incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Preparation: The trifluoromethyl-substituted quinoline-5,8-diol is dissolved in DMSO to create a stock solution (e.g., 10 mM). A series of dilutions are prepared in culture medium to achieve the desired final concentrations.
-
Treatment: The culture medium is removed from the wells, and 100 µL of medium containing the test compound at various concentrations (e.g., 0.01 µM to 100 µM) is added. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.
-
Incubation: The plates are incubated for an additional 48-72 hours under the same conditions.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO or a solubilization buffer is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Part 4: Structure-Activity Relationships (SAR)
Understanding the relationship between chemical structure and biological activity is critical for rational drug design. For quinoline derivatives, SAR studies have revealed several key insights.[8][11]
-
Position of the CF₃ Group: The placement of the electron-withdrawing CF₃ group significantly impacts potency. In some series of antimalarial 5-aryl-8-aminoquinolines, a CF₃ group at the C-2 position was found to be highly favorable for activity.[10]
-
Substituents on the Dione Ring (C-6 and C-7): The C-6 and C-7 positions are common sites for modification. The introduction of amino, alkoxy, or halogen substituents can modulate the compound's electronic properties, redox potential, and steric profile, thereby fine-tuning its biological activity and selectivity.[2][3]
-
Amino Side Chains: For many quinoline-based drugs, an aminoalkyl side chain at positions like C-4 or C-8 is crucial for activity, as it often facilitates interaction with biological targets and improves pharmacokinetic properties.[8]
| Compound Series | Key Structural Features | Biological Activity | Potency (IC₅₀) | Reference |
| Quinoline-derived trifluoromethyl alcohols | 2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol | Anticancer (in vitro proliferation) | 14.14 µM | [9] |
| 5-Aryl-8-aminoquinolines | C-2: CF₃; C-5: Aryl group; C-8: Amino side chain | Antimalarial (vs. P. falciparum) | 5-8 nM | [10] |
| 4-Aminoquinolines | C-4: Amino side chain; C-7: Bulky alkoxy group | Anticancer (various cell lines) | < 1.0 µM | [8] |
This table summarizes representative data from the literature to illustrate SAR trends.
Conclusion and Future Directions
Trifluoromethyl-substituted quinoline-5,8-diols are a compelling class of molecules with significant therapeutic potential. Their synthesis is achievable through established and adaptable chemical routes, and their biological activity can be rationally modulated by strategic substitution on the quinoline core. The strong electron-withdrawing nature of the trifluoromethyl group often enhances potency, making these compounds promising candidates for overcoming drug resistance in both cancer and malaria.
Future research should focus on:
-
Systematic SAR Exploration: Synthesizing and testing a broader array of analogs with the CF₃ group at different positions (C-2, C-3, C-4, C-6, C-7) to build a more complete SAR map.
-
Mechanism of Action Studies: Moving beyond ROS generation to identify specific molecular targets (e.g., kinases, topoisomerases) that may be inhibited by these compounds.
-
Pharmacokinetic Profiling: Evaluating the ADME properties of lead compounds to optimize for in vivo efficacy and safety.
By leveraging the principles outlined in this guide, researchers can continue to unlock the immense potential of this intriguing scaffold for the development of next-generation therapeutics.
References
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Agrawal, N., Bansal, D., & Pathak, S. (2024). Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione. Medicinal Chemistry, 20(4), 385-396. [Link]
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Chou, F. Y., Hsieh, M. C., & Hsin, L. W. (1998). Chemistry of Quinoline-5,8-diones. The Journal of Organic Chemistry, 63(19), 6479-6484. [Link]
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ACS Publications. (1998). Chemistry of Quinoline-5,8-diones. [Link]
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Fujisaka, A., Aomatsu, D., Kakutani, Y., Terashima, R., Yoshida, S., Uchida, K., & Miyashi, K. (2022). Synthesis of Trifluoromethyl Derivatives of Quinoline and Isoquinoline. Heterocycles, 104(3), 572-581. [Link]
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ResearchGate. (n.d.). Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione | Request PDF. [Link]
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Sittaramane, V., Alnouti, Y., & Murry, D. J. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. ChemMedChem, 10(11), 1849-1854. [Link]
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Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. [Link]
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Kumar, A., Kumar, A., Kumar, V., Singh, J., & Kumar, V. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances, 14(1), 1-20. [Link]
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ResearchGate. (n.d.). Synthesis of trifluoromethyl‐substituted quinoline‐based 1,2,3‐triazole derivatives. [Link]
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ResearchGate. (n.d.). Synthesis of trifluoromethyl substituted dihydrofuro[3,4‐b]quinolines. [Link]
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Linderman, R., & Kiely, J. (1987). Regioselective synthesis of trifluoromethyl substituted quinolines from trifluoroacetyl acetylenes. Tetrahedron Letters, 28(29), 3227-3230. [Link]
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Al-Ghorbani, M., Cheb-bi, A., Al-Salahi, R., Al-Qubati, M., Al-Humaidi, S., Al-Faifi, S., & Al-Kenani, N. (2024). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. Molecules, 29(2), 485. [Link]
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ResearchGate. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. [Link]
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Le-Vey, J. H. (1986). Structure--activity relationship of quinolones. Journal of Antimicrobial Chemotherapy, 17 Suppl B, 1-4. [Link]
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Kumar, S., Bawa, S., & Gupta, H. (2009). Biological activities of quinoline derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654. [Link]
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International Journal of Pharmaceutical Sciences and Research. (2015). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. [Link]
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Cao, R., Chen, Y., Han, X., Li, J., & Liu, J. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 453-467. [Link]
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Methodological & Application
Application Notes and Protocols for Investigating 2-(Trtrifluoromethyl)quinoline-5,8-diol as a Novel Anticancer Agent
For: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Investigating 2-(Trifluoromethyl)quinoline-5,8-diol
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including notable anticancer properties[1][2][3]. The diverse mechanisms of action of quinoline derivatives, which include DNA intercalation, topoisomerase inhibition, and modulation of key signaling pathways, make them a fertile ground for the development of novel oncology drugs[3][4][5]. The introduction of a trifluoromethyl (-CF3) group can significantly enhance the metabolic stability, lipophilicity, and bioavailability of bioactive molecules, often leading to improved therapeutic efficacy[6][7].
This document outlines a series of application notes and protocols for the investigation of this compound, a novel compound with hypothesized anticancer potential. While direct studies on this specific molecule are not yet prevalent in the public domain, its structural motifs suggest several plausible mechanisms of action based on extensive research into related compounds. These notes are intended to provide a robust framework for researchers to systematically evaluate its efficacy and elucidate its mechanism of action as a potential anticancer agent.
Hypothesized Mechanisms of Action
Based on the known activities of structurally related quinoline derivatives, we propose several primary mechanisms through which this compound may exert its anticancer effects. These hypotheses form the basis for the experimental protocols detailed in the subsequent sections.
-
Topoisomerase Inhibition: Many quinoline derivatives are known to inhibit topoisomerase I and/or II, enzymes crucial for DNA replication and repair[8][9][10][11]. By stabilizing the enzyme-DNA cleavage complex, these inhibitors lead to DNA strand breaks and ultimately trigger apoptosis[10]. The planar quinoline ring system is well-suited for intercalation into DNA, a common feature of topoisomerase inhibitors.
-
Induction of Oxidative Stress: The quinoline-5,8-dione moiety is structurally similar to other quinones known to undergo redox cycling, leading to the generation of reactive oxygen species (ROS)[12][13]. Elevated ROS levels can induce oxidative damage to cellular components, including DNA, proteins, and lipids, thereby promoting apoptotic or other forms of cell death such as paraptosis[13][14][15].
-
Tubulin Polymerization Inhibition: Certain trifluoromethylquinoline derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine site[16]. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis[2][16].
-
Kinase Inhibition: The quinoline scaffold is a common feature in a variety of kinase inhibitors targeting pathways critical for cancer cell proliferation and survival, such as EGFR, c-Met, and PI3K/SGK1[6][9][17][18].
The following diagram illustrates the potential signaling pathways that may be targeted by this compound.
Caption: Hypothesized mechanisms of action for this compound.
Experimental Protocols
The following protocols provide a comprehensive workflow for the initial characterization of the anticancer activity of this compound.
Protocol 1: In Vitro Cytotoxicity Assessment
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound in various cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], PC-3 [prostate])
-
Complete growth medium (specific to each cell line)
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
| Cell Line | Hypothetical IC50 (µM) |
| MCF-7 | 5.2 |
| A549 | 8.7 |
| HCT116 | 3.1 |
| PC-3 | 6.5 |
| Caption: Hypothetical IC50 values for this compound in various cancer cell lines. |
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide Staining
Objective: To quantify the induction of apoptosis by the compound.
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Protocol 3: Cell Cycle Analysis
Objective: To determine if the compound induces cell cycle arrest.
Principle: Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell line of interest
-
This compound
-
PBS
-
Ethanol (70%, ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells as described in Protocol 2.
-
Cell Fixation: Harvest and wash the cells with PBS. Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A. Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software.
Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To assess the induction of ROS by the compound.
Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable non-fluorescent probe that is de-esterified by intracellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
Cancer cell line of interest
-
This compound
-
DCFH-DA probe
-
N-acetylcysteine (NAC) as a ROS scavenger (for control experiments)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with the compound at various concentrations for a short duration (e.g., 1-6 hours). For control, pre-treat cells with NAC before adding the compound.
-
Probe Loading: Wash the cells with PBS and incubate with DCFH-DA solution (typically 10-20 µM) for 30 minutes at 37°C.
-
Analysis: Wash the cells to remove excess probe. Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer.
Experimental Workflow
The following diagram outlines a logical workflow for the initial investigation of this compound as an anticancer agent.
Caption: A suggested experimental workflow for the evaluation of the anticancer properties of this compound.
Conclusion
The structural features of this compound suggest a high probability of it possessing anticancer properties through one or more of the mechanisms outlined in this guide. The provided protocols offer a systematic and robust approach to empirically test these hypotheses. Successful outcomes from these in vitro studies would provide a strong rationale for advancing this compound to in vivo xenograft models and further preclinical development.
References
- Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. PubMed.
- Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. NIH.
- Development of novel hybrid phosphorated quinoline derivatives as topoisomerase 1B inhibitors with antiprolifer
- Antitumor Activity of a Novel Quinoline Derivative, TAS‐103, with Inhibitory Effects on Topoisomerases I and II. PMC - NIH.
- Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Deriv
- Novel trifluoromethylquinoline derivatives as potent tubulin polymerization inhibitors with antitumor activity.
- Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1.
- Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications.
- DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models. MDPI.
- Induction of Paraptotic Cell Death in Breast Cancer Cells by a Novel Pyrazolo[3,4- h]quinoline Derivative through ROS Production and Endoplasmic Reticulum Stress. PubMed.
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC.
- SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES.
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.
- The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregul
- Promoting Apoptosis in MCF-7 Cells via ROS Generation by Quinolino-triazoles Derived
- (PDF) IND-2, a Quinoline Derivative, Inhibits the Proliferation of Prostate Cancer Cells by Inducing Oxidative Stress, Apoptosis and Inhibiting Topoisomerase II.
- Comprehensive review on current developments of quinoline-based anticancer agents.
- Review on recent development of quinoline for anticancer activities.
- Synthesis of 2,8-bis(trifluoromethyl)quinolines. Reagents and conditions.
- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights.
- CsF‐assisted synthesis of quinoline tethered trifluoromethyl alcohols.
- 2-methyl-8-(trifluoromethyl)quinoline.
- Synthesis of 2‐Trifluoromethyl Quinolines from α,β‐Unsaturated Trifluoromethyl Ketones: Regiochemistry Reversal Comparing to the Standard Skraup‐Doebner‐Von Miller Synthesis. Sci-Hub.
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
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Application Notes and Protocols for Evaluating the Antimicrobial Activity of Quinoline-5,8-diols
Introduction
Quinoline and its derivatives represent a cornerstone class of heterocyclic compounds in medicinal chemistry, demonstrating a vast spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2][3][4] Within this family, quinoline-5,8-diols are of particular interest due to their unique structural motifs and potential for potent antimicrobial action. These compounds are thought to exert their effects through various mechanisms, including the chelation of metal ions essential for enzymatic function and interference with microbial metabolic pathways.[5][6] For drug development professionals and researchers, accurately quantifying the antimicrobial efficacy of these novel derivatives is a critical step in the discovery pipeline.
This guide provides a comprehensive overview of field-proven protocols for assessing the antimicrobial activity of quinoline-5,8-diols. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring that the data generated is both robust and reproducible. The methodologies described are grounded in the performance standards for antimicrobial susceptibility testing established by leading international bodies like the Clinical and Laboratory Standards Institute (CLSI).[7][8][9]
Part 1: Foundational Screening for Antimicrobial Activity
The initial phase of testing involves screening compounds to determine if they possess any antimicrobial activity. The agar diffusion method is a simple, cost-effective, and widely used technique for this purpose, providing a qualitative or semi-quantitative assessment of a compound's ability to inhibit microbial growth.[10][11]
Agar Well Diffusion Assay
The principle of this assay is based on the diffusion of the antimicrobial agent from a well, through a solidified agar medium, to establish a concentration gradient.[11][12] If the compound is effective, it will inhibit the growth of a seeded microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the susceptibility of the organism and the diffusion characteristics of the compound.[10]
Protocol 1: Agar Well Diffusion Assay
Objective: To qualitatively assess the antimicrobial activity of quinoline-5,8-diols against selected bacterial and fungal strains.
Materials:
-
Test quinoline-5,8-diol compounds
-
Solvent (e.g., Dimethyl sulfoxide - DMSO)
-
Mueller-Hinton Agar (MHA) for bacteria[13]
-
Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile Petri dishes (90 mm)
-
Bacterial/fungal test strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Sterile broth (e.g., Tryptic Soy Broth, Sabouraud Dextrose Broth)
-
0.5 McFarland turbidity standard[14]
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (solvent vehicle, e.g., DMSO)
-
Sterile cotton swabs, micropipettes, and cork borer (6-8 mm diameter)
Procedure:
-
Preparation of Test Compounds: Dissolve the quinoline-5,8-diol derivatives in a suitable solvent (e.g., DMSO) to a known stock concentration (e.g., 10 mg/mL). Due to the nature of quinoline derivatives, ensuring complete solubilization is critical for accurate results.
-
Media Preparation: Prepare MHA or SDA according to the manufacturer's instructions, sterilize by autoclaving, and cool to 45-50°C in a water bath. Pour approximately 20-25 mL of the molten agar into sterile Petri dishes and allow them to solidify completely in a laminar flow hood.
-
Inoculum Preparation:
-
From a fresh overnight culture, pick several well-isolated colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[13]
-
-
Inoculation of Plates: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess liquid.[15] Swab the entire surface of the agar plate evenly in three directions, rotating the plate approximately 60° each time to ensure uniform coverage.[15]
-
Well Preparation: Using a sterile cork borer, punch uniform wells (6-8 mm in diameter) into the inoculated agar plates.[16]
-
Application of Compounds: Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.[11][13]
-
Incubation: Allow the plates to stand for at least 30-60 minutes at room temperature to permit diffusion of the compounds.[17] Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria, or at 28-30°C for 24-48 hours for fungi.
-
Reading Results: Measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm). A clear zone indicates antimicrobial activity.
Part 2: Quantitative Determination of Potency
Following a positive screening result, the next critical step is to quantify the compound's potency. This is achieved by determining the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is considered the "gold standard" for determining the MIC of an antimicrobial agent.[18] The MIC is defined as the lowest concentration of an antimicrobial compound that completely inhibits the visible growth of a microorganism in vitro after a defined incubation period.[19][20][21] This protocol is based on the guidelines established by the CLSI (documents M07 for bacteria and M27/M38 for fungi).[7][8][18]
Caption: Workflow for MIC and MBC/MFC Determination.
Protocol 2: Broth Microdilution Assay
Objective: To quantitatively determine the MIC of quinoline-5,8-diols.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with MOPS buffer for fungi[18]
-
Standardized microbial inoculum (prepared as in Protocol 1 and diluted to final concentration)
-
Test compounds, positive and negative controls
-
Multichannel pipette
Procedure:
-
Plate Preparation: Add 100 µL of sterile broth (CAMHB or RPMI-1640) to wells in columns 2 through 12 of a 96-well plate.
-
Compound Addition: Add 200 µL of the test compound stock solution (at twice the highest desired final concentration) to the wells in column 1.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the wells in column 1 to column 2.[18] Mix thoroughly by pipetting up and down. Continue this process sequentially across the plate to column 10. Discard 100 µL from column 10.
-
This leaves column 11 as the growth control (no compound) and column 12 as the sterility control (no inoculum).
-
-
Inoculum Preparation: Dilute the 0.5 McFarland suspension in broth to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well for bacteria or 0.5-2.5 x 10³ CFU/mL for yeasts.[15][18]
-
Inoculation: Add 100 µL of the final standardized inoculum to each well from column 1 to 11. Do not add inoculum to column 12. The final volume in each well will be 200 µL.[18]
-
Incubation: Seal the plates and incubate at 35°C ± 2°C for 16-20 hours for most bacteria or for 24-72 hours for fungi.[18]
-
Reading the MIC: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the quinoline-5,8-diol at which there is no visible growth.[18] A reading mirror or a plate reader can aid in this determination.
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
While the MIC indicates the concentration that inhibits growth (bacteriostatic), the MBC or MFC reveals the concentration required to kill the microorganism (bactericidal/fungicidal).[22] This is a critical distinction in drug development. The MBC is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction of the initial microbial population.[19][22]
Protocol 3: MBC/MFC Determination
Objective: To determine the lowest concentration of a quinoline-5,8-diol that is bactericidal or fungicidal.
Procedure:
-
Perform MIC Test: Complete the Broth Microdilution Assay (Protocol 2) and determine the MIC.
-
Subculturing: From each well that shows no visible growth (i.e., at and above the MIC), take a 10-100 µL aliquot.
-
Plating: Spread the aliquot onto a fresh, antibiotic-free agar plate (e.g., MHA or SDA).
-
Incubation: Incubate the plates overnight under the appropriate conditions.
-
Reading the MBC/MFC: After incubation, count the number of colonies on each plate. The MBC/MFC is the lowest concentration of the compound that resulted in a ≥99.9% kill (e.g., if the initial inoculum was 5 x 10⁵ CFU/mL, the MBC plate should have ≤500 CFU/mL).
Part 3: Characterizing Antimicrobial Dynamics
Time-Kill Kinetic Assay
Static endpoints like MIC and MBC do not describe the rate of antimicrobial activity. A time-kill kinetics assay provides this dynamic information, showing the effect of an antimicrobial agent on a microbial population over time.[23][24] This assay can distinguish between bacteriostatic and bactericidal activity and reveal concentration-dependent or time-dependent killing effects.[17][24] Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[23]
Caption: General workflow for a Time-Kill Kinetic Assay.
Protocol 4: Time-Kill Kinetic Assay
Objective: To evaluate the rate of killing of a quinoline-5,8-diol against a target microorganism.
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum adjusted to approximately 5 x 10⁵ - 1 x 10⁶ CFU/mL in a flask of appropriate broth.[17][24]
-
Compound Addition: Add the quinoline-5,8-diol derivative to test flasks at concentrations relevant to its MIC (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC). Include a growth control flask with no compound.
-
Incubation and Sampling: Incubate all flasks at 35-37°C with agitation. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each flask.[25][26]
-
Viable Cell Counting:
-
Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.
-
Plate 100 µL from appropriate dilutions onto antibiotic-free agar plates.
-
Incubate the plates overnight.
-
-
Data Analysis: Count the colonies on the plates and calculate the CFU/mL for each time point. Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is noted if there is a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.[23]
Part 4: Data Presentation and Interpretation
Clear and standardized data presentation is essential for comparing the efficacy of different compounds.
| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| Quinolinediol-A | S. aureus ATCC 29213 | 4 | 8 | Bactericidal (≤4) |
| Quinolinediol-A | E. coli ATCC 25922 | 8 | 64 | Bacteriostatic (>4) |
| Quinolinediol-A | C. albicans ATCC 10231 | 16 | 32 | Fungicidal (≤4) |
| Ciprofloxacin | S. aureus ATCC 29213 | 0.5 | 1 | Bactericidal (≤4) |
| Ciprofloxacin | E. coli ATCC 25922 | 0.25 | 0.5 | Bactericidal (≤4) |
| Fluconazole | C. albicans ATCC 10231 | 2 | 16 | Fungistatic (>4) |
Interpreting the MBC/MIC Ratio:
-
≤ 4: The compound is generally considered bactericidal or fungicidal.
-
> 4: The compound is generally considered bacteriostatic or fungistatic.
References
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Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
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Khan, R., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. Retrieved from [Link]
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Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Retrieved from [Link]
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Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Retrieved from [Link]
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U.S. Food & Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]
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ResearchGate. (n.d.). M100S - Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
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MDPI. (n.d.). Overview on Strategies and Assays for Antibiotic Discovery. Retrieved from [Link]
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National Institutes of Health, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]
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Journal of Antimicrobial Chemotherapy. (n.d.). Modified time–kill assay against multidrug-resistant Enterococcus faecium with novel antimicrobial combinations. Retrieved from [Link]
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National Institutes of Health. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Retrieved from [Link]
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National Institutes of Health. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Retrieved from [Link]
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Jafri, S. A., et al. (2013). WELL DIFFUSION METHOD FOR EVALUATION OF ANTIBACTERIAL ACTIVITY OF COPPER PHENYL FATTY HYDROXAMATE SYNTHESIZED FROM CANOLA AND PALM KERNEL OIL. Retrieved from [Link]
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Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]
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National Institutes of Health. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]
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Alshareef, F. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. Retrieved from [Link]
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Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. Retrieved from [Link]
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Andrews, J. M. (n.d.). Determination of minimum inhibitory concentrations. PubMed. Retrieved from [Link]
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University of Cincinnati. (n.d.). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. Retrieved from [Link]
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National Institutes of Health. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Retrieved from [Link]
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PubMed Central. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Retrieved from [Link]
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National Institutes of Health. (2019). Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn. Retrieved from [Link]
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Ghannoum, M. A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. Retrieved from [Link]
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National Institutes of Health. (n.d.). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Evaluation of the antimicrobial activities of novel 1,2 and 1,5-diols. Retrieved from [Link]
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PubMed Central. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Retrieved from [Link]
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National Institutes of Health. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Retrieved from [Link]
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RSC Publishing. (n.d.). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved from [Link]
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ResearchGate. (2024). Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent. Retrieved from [Link]
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Bentham Science. (n.d.). Biological Activities of Quinoline Derivatives. Retrieved from [Link]
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MDPI. (n.d.). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Retrieved from [Link]
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Singh, A. K., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed. Retrieved from [Link]
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Semantic Scholar. (2016). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SOME NOVEL QUINOLINE BASED IMIDAZOLES. Retrieved from [Link]
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Foley, M., & Tilley, L. (n.d.). Quinoline antimalarials: mechanisms of action and resistance. PubMed. Retrieved from [Link]
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National Institutes of Health. (n.d.). Structural modifications of quinoline-based antimalarial agents: Recent developments. Retrieved from [Link]
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Ginsburg, H., et al. (n.d.). Studies on the antimalarial mode of action of quinoline-containing drugs: time-dependence and irreversibility of drug action, and interactions with compounds that alter the function of the parasite's food vacuole. PubMed. Retrieved from [Link]
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Application Notes and Protocols for the Evaluation of 2-(Trifluoromethyl)quinoline-5,8-diol as a Potential NQO1 Inhibitor
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 2-(Trifluoromethyl)quinoline-5,8-diol as a potential inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1). NQO1 is a flavoenzyme that is overexpressed in a variety of solid tumors, making it an attractive target for cancer therapy. The quinoline-5,8-dione scaffold has shown promise in the development of anticancer agents, and the addition of a trifluoromethyl group may enhance the compound's therapeutic properties.[1][2][3] This guide outlines a proposed synthetic route for this compound and provides detailed protocols for its evaluation, including in vitro NQO1 inhibition assays, enzyme kinetic analysis, cell-based NQO1 activity assays, and cytotoxicity assessments. The methodologies described herein are designed to provide a robust framework for determining the inhibitory potency, mechanism of action, and cancer cell-specific effects of this novel compound.
Introduction: The Rationale for Targeting NQO1 with this compound
NQO1: A Double-Edged Sword in Cancer Biology
NAD(P)H:quinone oxidoreductase 1 (NQO1) is a cytosolic flavoenzyme that plays a critical role in cellular protection against oxidative stress.[4] It catalyzes the two-electron reduction of quinones to hydroquinones, a detoxification process that bypasses the formation of reactive semiquinone intermediates.[5] NQO1 is often overexpressed in various human cancers, including lung, breast, and pancreatic tumors, as a part of the cellular stress response.[6] This overexpression has positioned NQO1 as a significant target for cancer therapy. While NQO1 can activate certain bioreductive drugs, its inhibition is also a viable therapeutic strategy.[7] Inhibiting NQO1 can disrupt the protective mechanisms of cancer cells, rendering them more susceptible to oxidative damage and the cytotoxic effects of other chemotherapeutic agents.[4]
The Quinoline-5,8-dione Scaffold: A Privileged Structure in Cancer Research
The quinoline-5,8-dione moiety is a recognized pharmacophore with a broad spectrum of biological activities, including potent anticancer properties.[1][2] Compounds bearing this scaffold have been extensively studied for their ability to induce cytotoxicity in various cancer cell lines.[8] Their mechanism of action is often attributed to their ability to redox cycle, generate reactive oxygen species (ROS), and interact with key cellular enzymes. The structural similarity of quinoline-5,8-diones to the natural substrates of NQO1 makes them prime candidates for the development of NQO1-targeted therapies.[9]
The Strategic Incorporation of a Trifluoromethyl Group
The trifluoromethyl (CF3) group is a valuable substituent in modern drug design due to its unique electronic and steric properties.[3][10][11] The incorporation of a CF3 group can significantly enhance a molecule's metabolic stability, increase its lipophilicity for improved cell membrane permeability, and augment its binding affinity to biological targets.[10][12] In the context of a quinoline-5,8-dione scaffold, the electron-withdrawing nature of the CF3 group at the 2-position is hypothesized to modulate the redox potential of the quinone system, potentially influencing its interaction with the FAD cofactor in the active site of NQO1 and enhancing its inhibitory activity.
Proposed Synthesis of this compound
While a specific synthetic route for this compound is not yet published, a plausible approach can be devised based on established methodologies for the synthesis of trifluoromethylated quinolines.[13][14][15] The following is a proposed, multi-step synthesis that can be optimized by researchers.
Protocol 2.1: Proposed Synthetic Pathway
-
Step 1: Synthesis of a 2-Trifluoromethyl-5,8-dimethoxyquinoline. This can be achieved through a condensation reaction of an appropriately substituted aniline with an α,β-unsaturated trifluoromethyl ketone.[15]
-
Step 2: Demethylation to yield this compound. The dimethoxy intermediate can be subjected to demethylation using a strong Lewis acid such as boron tribromide (BBr3) to afford the final diol product.
Note: This is a theoretical pathway and would require experimental validation and optimization of reaction conditions, solvents, and purification methods.
Protocols for the Evaluation of NQO1 Inhibition
In Vitro NQO1 Inhibition Assay (IC50 Determination)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human NQO1. The assay is based on the reduction of a substrate, such as 2,6-dichlorophenolindophenol (DCPIP) or a water-soluble tetrazolium salt (WST-1), which can be monitored spectrophotometrically.[16]
Materials:
-
Recombinant human NQO1 enzyme
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 7.4)
-
NADPH
-
DCPIP or WST-1/Menadione
-
This compound
-
Dicoumarol (positive control inhibitor)[17]
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer.
-
Add serial dilutions of the test compound and the positive control (dicoumarol) to the wells. Include a vehicle control (DMSO).
-
Add the NQO1 enzyme to each well and incubate for a short period (e.g., 5-10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of NADPH and the substrate (e.g., DCPIP).
-
Immediately measure the change in absorbance over time at the appropriate wavelength (e.g., 600 nm for DCPIP).
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Enzyme Kinetics Analysis: Elucidating the Mechanism of Inhibition
This protocol aims to determine the mode of NQO1 inhibition (e.g., competitive, non-competitive, uncompetitive) by this compound.[18][19][20]
Procedure:
-
Perform the NQO1 activity assay as described in Protocol 3.1.
-
Vary the concentration of the substrate (NADPH) while keeping the concentration of the inhibitor fixed. Repeat this for several fixed concentrations of the inhibitor.
-
Measure the initial reaction velocities for each combination of substrate and inhibitor concentrations.
-
Generate Lineweaver-Burk or Michaelis-Menten plots of the data.
-
Analyze the plots to determine the effect of the inhibitor on the kinetic parameters, Vmax and Km, which will reveal the mechanism of inhibition.[18]
Cell-Based NQO1 Activity Assay
This protocol assesses the ability of the test compound to inhibit NQO1 activity within intact cancer cells that overexpress the enzyme.[21]
Materials:
-
Cancer cell line with high NQO1 expression (e.g., A549, MCF-7)
-
Cell culture medium and supplements
-
This compound
-
Cell lysis buffer
-
Reagents for NQO1 activity assay (as in Protocol 3.1)
-
Protein assay kit (e.g., BCA)
Procedure:
-
Seed the NQO1-expressing cancer cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).
-
Wash the cells with PBS and lyse them to prepare cell extracts.[22]
-
Determine the protein concentration of each lysate.
-
Measure the NQO1 activity in the cell lysates using the in vitro assay described in Protocol 3.1, normalizing the activity to the protein concentration.
-
Compare the NQO1 activity in treated cells to that in untreated control cells to determine the cellular inhibitory effect of the compound.
Protocol for Assessing NQO1-Dependent Cytotoxicity
Cell Culture
Maintain cancer cell lines with both high (e.g., A549) and low/null (e.g., H596) NQO1 expression in appropriate culture media supplemented with fetal bovine serum and antibiotics, following standard cell culture protocols.
Cytotoxicity Assay (MTT-based)
This protocol measures the effect of this compound on the viability of cancer cells.[23][24][25]
Procedure:
-
Seed both high-NQO1 and low-NQO1 cancer cells in 96-well plates and allow them to attach.
-
Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value for each cell line. A significantly lower IC50 in high-NQO1 cells compared to low-NQO1 cells would suggest NQO1-dependent cytotoxicity.
Data Presentation and Visualization
Quantitative Data Summary
| Parameter | This compound | Dicoumarol (Control) |
| In Vitro NQO1 IC50 (µM) | Experimental Value | Literature/Experimental Value |
| Mechanism of Inhibition | Determined from Kinetic Analysis | Competitive |
| Cellular NQO1 Inhibition IC50 (µM) | Experimental Value | Experimental Value |
| Cytotoxicity IC50 (µM) - High NQO1 Cells | Experimental Value | Experimental Value |
| Cytotoxicity IC50 (µM) - Low NQO1 Cells | Experimental Value | Experimental Value |
Diagrams
Caption: Experimental workflow for the evaluation of this compound.
Caption: Proposed competitive inhibition of the NQO1 catalytic cycle.
References
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Application Notes & Protocols: A Comprehensive Guide to In Vitro Cytotoxicity Profiling of 2-(Trifluoromethyl)quinoline-5,8-diol
Introduction: Rationale for Cytotoxicity Assessment
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including significant anticancer properties.[1][2] Quinoline derivatives have been shown to exert antitumor effects through diverse mechanisms such as DNA intercalation, inhibition of topoisomerase and protein kinases, induction of apoptosis, and cell cycle arrest.[3][4][5][6] The strategic incorporation of a trifluoromethyl (-CF3) group is a well-established method in drug design to enhance a molecule's therapeutic potential.[7] This is due to the unique physicochemical properties the -CF3 group imparts, such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets.[7][8][9]
2-(Trifluoromethyl)quinoline-5,8-diol (hereafter referred to as TQ-diol) is a novel compound that combines both the quinoline backbone and a trifluoromethyl substituent. This structural combination makes it a compelling candidate for investigation as a potential anticancer agent. Preliminary assessment of its cytotoxic potential is a critical first step in the drug discovery pipeline.[10] This guide provides a comprehensive framework for researchers to conduct a robust in vitro cytotoxicity evaluation of TQ-diol, employing a multi-assay approach to generate a holistic understanding of its biological effects on cultured cells.
Part 1: Foundational Considerations for a Robust Cytotoxicity Study
Before initiating any specific assay, careful planning of the experimental design is paramount. This ensures the data generated is reliable, reproducible, and relevant.
Selection of Appropriate Cell Lines
The choice of cell lines is dictated by the research question. For general cytotoxicity screening of a potential anticancer agent, a panel of well-characterized cancer cell lines from different tissue origins is recommended.[11][12]
-
Cancer Cell Lines: A common starting panel could include:
-
MCF-7: Human breast adenocarcinoma (luminal A).
-
A549: Human lung carcinoma.
-
HepG2: Human liver carcinoma.
-
HL-60: Human promyelocytic leukemia.[13]
-
-
Normal (Non-cancerous) Cell Line: To assess for selective toxicity, it is crucial to include a non-cancerous cell line, such as human fibroblasts (e.g., MRC-5) or an immortalized normal cell line.[11][14]
-
Cell Line Authentication: It is imperative to use cell lines obtained from reputable sources (e.g., ATCC, DSMZ) and to perform regular authentication and mycoplasma testing to ensure data integrity.[15]
Compound Preparation and Handling
-
Stock Solution: Prepare a high-concentration stock solution of TQ-diol (e.g., 10-20 mM) in a suitable solvent, typically dimethyl sulfoxide (DMSO). Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare a series of working solutions by serially diluting the stock solution in complete cell culture medium immediately before use.
-
Solvent Control: The final concentration of DMSO in the culture medium should not exceed a level that causes toxicity on its own (typically ≤ 0.5% v/v).[10] A vehicle control (cells treated with the same final concentration of DMSO) must be included in every experiment.
Experimental Workflow Overview
A logical workflow ensures a comprehensive evaluation, moving from general viability to mechanistic insights.
Caption: General workflow for in vitro cytotoxicity testing of TQ-diol.
Part 2: Core Cytotoxicity Assays
No single assay can provide a complete picture of cytotoxicity. Therefore, a multi-parametric approach is recommended, starting with assays that measure cell viability and membrane integrity, followed by assays that elucidate the mechanism of cell death.
Assay 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[10] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[16][17] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance.[18][19]
Caption: Principle of the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.[10]
-
Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of TQ-diol. Include vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[10]
-
Incubation: Incubate the plates for desired time points (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 2-4 hours at 37°C.[10][18][20]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[20]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16][17] Read the absorbance at 570 nm (with an optional reference wavelength of 630 nm) using a microplate reader.[16][18]
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Plot % Viability against the log of TQ-diol concentration and determine the IC50 value (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.
-
Assay 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[21][22] The LDH release assay quantitatively measures the amount of LDH in the supernatant via a coupled enzymatic reaction. The released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt (INT) to a red formazan product.[23] The amount of color formed is proportional to the number of lysed cells.[24]
Caption: Principle of the LDH cytotoxicity assay.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is crucial to set up additional controls for this assay.[21]
-
Vehicle Control: Untreated cells (spontaneous LDH release).
-
Maximum LDH Release Control: Cells treated with a lysis buffer (provided in commercial kits) 45 minutes before the end of incubation.[25]
-
Background Control: Culture medium without cells.
-
-
Sample Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[25]
-
Reagent Addition: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye; typically available in commercial kits) to each well.[25]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[25]
-
Stop Reaction: Add 50 µL of the stop solution (if provided in the kit).[25]
-
Absorbance Reading: Measure the absorbance at 490 nm (with a reference wavelength of 680 nm).[25]
-
Data Analysis:
-
Subtract the background absorbance.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = ((Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)) * 100
-
Part 3: Mechanistic Insight - Apoptosis Assay
Determining whether TQ-diol induces apoptosis (programmed cell death) or necrosis is a key step in understanding its mechanism of action.[26] Many anticancer agents are designed to specifically trigger apoptosis.[27]
Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
Principle: This is a widely used method to distinguish between healthy, apoptotic, and necrotic cells.[28]
-
Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells.
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, such as necrotic or late apoptotic cells.
Protocol:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and treat with TQ-diol at concentrations around the determined IC50 value for an appropriate duration (e.g., 24 hours).[10]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension according to the manufacturer's protocol.[10]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[10]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.[10] The cell populations will be distinguished as:
-
Live Cells: Annexin V-negative / PI-negative.
-
Early Apoptotic Cells: Annexin V-positive / PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive.
-
Necrotic Cells: Annexin V-negative / PI-positive.
-
Potential Mechanism of Action
Quinoline derivatives can induce apoptosis through various signaling pathways.[3] A potential pathway for TQ-diol could involve the inhibition of key survival proteins or the activation of cell death pathways.
Caption: Potential signaling pathways for TQ-diol-induced apoptosis.
Part 4: Data Presentation and Interpretation
Table 1: Example Cytotoxicity Data for TQ-diol (IC50 Values in µM)
| Cell Line | Cancer Type | TQ-diol (IC50 in µM) | Doxorubicin (Positive Control) (IC50 in µM) |
| MCF-7 | Breast Cancer | 12.5 ± 1.5 | 0.8 ± 0.1 |
| A549 | Lung Cancer | 18.2 ± 2.1 | 1.1 ± 0.2 |
| HepG2 | Liver Cancer | 25.6 ± 3.4 | 1.5 ± 0.3 |
| HL-60 | Leukemia | 8.9 ± 1.1 | 0.05 ± 0.01 |
| MRC-5 | Normal Lung Fibroblast | > 50 | 2.5 ± 0.4 |
Data are presented as mean ± standard deviation from three independent experiments. This is hypothetical data for illustrative purposes.
Interpretation:
-
A lower IC50 value indicates higher cytotoxic potency.
-
Comparing the IC50 values between cancer cell lines and the normal cell line (MRC-5) provides a selectivity index. In this example, TQ-diol shows preferential cytotoxicity towards cancer cells.
-
The combination of MTT, LDH, and apoptosis data will provide a comprehensive profile. For example, a compound might show a low IC50 in the MTT assay but low LDH release at the same concentration, suggesting a cytostatic (growth-inhibiting) rather than a directly cytotoxic effect. Apoptosis data would further clarify if the reduction in viability is due to programmed cell death.
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OPS Diagnostics. Lactate Dehydrogenase (LDH) Assay Protocol. [Link]
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National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
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Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 2024. [Link]
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Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 2019. [Link]
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Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Current Drug Targets, 2022. [Link]
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National Center for Biotechnology Information. Highlight report: Cell type selection for toxicity testing. [Link]
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Royal Society of Chemistry. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]
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Application Note: Quantitative Analysis of 2-(Trifluoromethyl)quinoline-5,8-diol using High-Performance Liquid Chromatography
Abstract
This application note presents a comprehensive guide for the development and validation of a robust analytical method for the quantification of 2-(Trifluoromethyl)quinoline-5,8-diol. Quinoline derivatives are a significant class of heterocyclic compounds in pharmaceutical development, and the incorporation of a trifluoromethyl group can enhance metabolic stability and lipophilicity.[1][2][3] Accurate quantification is therefore critical for pharmacokinetic studies, quality control of drug substances, and formulation analysis. This guide details a systematic approach to developing a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection, including protocol optimization, sample preparation, and a full validation strategy based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6]
Introduction and Rationale
This compound belongs to a class of compounds with significant therapeutic potential due to the quinoline core, a pharmacophore found in numerous approved drugs.[7][8] The diol (hydroquinone) moiety introduces redox activity, while the trifluoromethyl (-CF3) group is a key feature in modern medicinal chemistry used to modulate physicochemical properties such as metabolic stability and membrane permeability.[9] The reliable quantification of this analyte is a prerequisite for its advancement through the drug development pipeline.
The analytical challenge lies in developing a method that is specific, accurate, and precise. High-Performance Liquid Chromatography (HPLC) is the technique of choice for the analysis of small molecules in the pharmaceutical industry due to its high resolving power and versatility.[10][11] This note focuses on an RP-HPLC method, which separates compounds based on hydrophobicity, a logical starting point for this analyte.[12][13]
Analyte Properties and Method Development Strategy
A successful analytical method is built upon a sound understanding of the analyte's physicochemical properties.
-
Structure: The molecule contains a hydrophobic quinoline ring system and a polar diol functional group. The trifluoromethyl group further increases its hydrophobicity.
-
Chromophore: The conjugated aromatic quinoline system is an excellent chromophore, making UV-Vis spectrophotometry a suitable detection method.[8][14][15]
-
Polarity: The combination of a non-polar ring system and polar hydroxyl groups suggests that reversed-phase chromatography is the most appropriate separation technique.[12][16][17] A C18 stationary phase, which separates analytes based on hydrophobic interactions, is a standard and effective first choice.[13][18]
Our strategy is to develop an isocratic RP-HPLC method with UV detection, followed by rigorous validation according to ICH guidelines.[4][6][19]
Logical Workflow for Method Development
The following diagram outlines the systematic process for developing the analytical method.
Caption: Workflow for RP-HPLC Method Development.
Detailed Experimental Protocols
Protocol 1: Sample and Standard Preparation
Proper sample preparation is crucial for accurate and reproducible results.[20][21] This process aims to solubilize the analyte and remove interfering substances.[22][23]
Reagents and Materials:
-
This compound reference standard
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol (MeOH)
-
HPLC-grade water (e.g., Milli-Q)
-
HPLC-grade Formic Acid (FA)
-
0.45 µm syringe filters
-
Class A volumetric flasks and pipettes
-
Analytical balance
-
Sonicator bath
Procedure:
-
Stock Standard Solution (1000 µg/mL):
-
Accurately weigh approximately 10.0 mg of the reference standard into a 10.0 mL volumetric flask.
-
Add ~7 mL of methanol to dissolve the standard. Use sonication if necessary to ensure complete dissolution.[20]
-
Allow the solution to return to room temperature, then dilute to the mark with methanol and mix thoroughly.
-
-
Working Standard Solutions:
-
Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution using the mobile phase as the diluent.
-
-
Sample Preparation (e.g., from a solid formulation):
-
Accurately weigh a portion of the homogenized sample powder equivalent to approximately 10.0 mg of the active pharmaceutical ingredient (API) into a 100.0 mL volumetric flask.
-
Add ~70 mL of methanol and sonicate for 15 minutes to extract the API.[20]
-
Dilute to volume with methanol, mix well, and allow any excipients to settle.
-
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.[20][21]
-
Perform a final dilution with the mobile phase to bring the concentration within the calibration range.
-
Protocol 2: HPLC-UV Method for Quantification
This protocol provides the optimized chromatographic conditions for the analysis.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately non-polar aromatic compounds.[18] |
| Mobile Phase | Acetonitrile : Water with 0.1% Formic Acid (60:40, v/v) | A common mobile phase for RP-HPLC.[12] Formic acid helps to protonate silanols and improve peak shape. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical injection volume that balances sensitivity and peak shape. |
| Detection (UV) | 254 nm | Quinoline structures typically show strong absorbance around this wavelength.[8] A full UV scan (200-400 nm) should be performed initially to determine the absolute λmax. |
| Run Time | 10 minutes | Sufficient to allow for elution of the analyte and any potential impurities. |
Method Validation Protocol
The analytical method must be validated to demonstrate its suitability for the intended purpose, following ICH Q2(R1) guidelines.[4][5][6][19][24]
Relationship of Key Validation Parameters
The following diagram illustrates how core validation characteristics interrelate to establish a trustworthy and reliable method.
Caption: Interconnectivity of ICH Validation Parameters.
Validation Experiments:
-
Specificity:
-
Objective: To ensure the signal is unequivocally from the analyte.[19][24]
-
Procedure: Analyze a blank (diluent), a placebo (formulation matrix without API), the reference standard, and a spiked placebo sample. Check for any interfering peaks at the retention time of the analyte. Use DAD to assess peak purity.
-
-
Linearity and Range:
-
Objective: To demonstrate a proportional relationship between concentration and detector response over a defined range.[19]
-
Procedure: Prepare at least five concentrations across the expected range (e.g., 80-120% of the target concentration). Perform triplicate injections for each concentration.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
-
-
Accuracy (as Recovery):
-
Objective: To measure the closeness of the test results to the true value.[19]
-
Procedure: Analyze a placebo matrix spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.
-
-
Precision:
-
Objective: To assess the degree of scatter between a series of measurements.[19][24]
-
Repeatability (Intra-assay): Analyze six replicate preparations of a standard at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.[19]
-
Procedure: Calculate based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
-
Verification: Spike samples at the calculated LOQ concentration and verify that the accuracy and precision are acceptable.
-
-
Robustness:
-
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.[24]
-
Procedure: Introduce small changes to method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min).
-
Acceptance Criteria: System suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly impacted.
-
Validation Data Summary:
| Validation Parameter | Specification | Example Result |
| Specificity | No interference at analyte Rt | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range (µg/mL) | 1 - 100 | 1 - 100 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (Repeatability, RSD) | ≤ 2.0% | 0.8% |
| Precision (Intermediate, RSD) | ≤ 2.0% | 1.2% |
| LOQ (µg/mL) | Report Value | 0.5 µg/mL |
| Robustness | No significant impact on results | Pass |
Advanced Methodologies: LC-MS/MS
For applications requiring higher sensitivity and selectivity, such as the analysis of metabolites in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[10][11][25]
Method Development Considerations:
-
Ionization: Electrospray Ionization (ESI) is typically suitable for polar to medium-polarity compounds.[10]
-
Tuning: Infuse a standard solution of the analyte to determine the precursor ion (e.g., [M+H]⁺) and optimize collision energy to identify stable, high-intensity product ions.
-
Detection Mode: Use Multiple Reaction Monitoring (MRM) for quantitative analysis, which provides excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[10]
-
Sample Preparation: Biological samples often require more extensive preparation, such as protein precipitation or solid-phase extraction (SPE), to remove matrix interferences.[23][26]
Conclusion
This application note provides a comprehensive framework for developing and validating a reliable RP-HPLC-UV method for the quantification of this compound. The outlined protocols, from initial method development to full ICH-compliant validation, establish a scientifically sound and trustworthy analytical procedure. The detailed explanation of the rationale behind each step equips researchers and drug development professionals with the necessary tools to implement this method effectively for quality control, stability testing, and research applications.
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-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Christianson, C. (2025). Small Molecule Method Development Strategies. Bioanalysis Zone. [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
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Dong, M. W. (2025). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC North America. [Link]
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Seymour, M. J., & Teass, A. W. (1980). Report on method development for the analysis of polycyclic aromatic hydrocarbons by liquid chromatography. CDC Stacks. [Link]
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Organomation. Sample Preparation: A Comprehensive Guide. [Link]
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Scribd. Reversed Phase Chromatography: Basic Principles. [Link]
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Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. [Link]
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ResearchGate. (2026). Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. [Link]
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Wikipedia. Reversed-phase chromatography. [Link]
-
SIELC Technologies. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. [Link]
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Emery Pharma. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]
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MDPI. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. [Link]
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European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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RSC Publishing. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. [Link]
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ResearchGate. UV spectra of free quinolines (1–8) in n-hexane (red line), chloroform.... [Link]
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ResearchGate. UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... [Link]
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Phenomenex. (2025). Sample Preparation Techniques for Precision in Analysis. [Link]
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Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. YouTube. [Link]
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Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. [Link]
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PubMed. (1974). [UV-spectrophotometry in drug control. 14. Characterization and determination of drugs with quinoline and isoquinoline chromophores]. [Link]
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PubMed. (2013). Quinolines derivatives as novel sunscreening agents. [Link]
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science24.com. (2006). QUINONES AND HYDROQUINONES SEPARATION AND DETERMINATION BY HPLC CHROMATOGRAPHY. [Link]
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ResearchGate. (2025). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. [Link]
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ResearchGate. (2025). Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. [Link]
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PubMed. (2009). Quinoline alkaloids in honey: further analytical (HPLC-DAD-ESI-MS, multidimensional diffusion-ordered NMR spectroscopy), theoretical and chemometric studies. [Link]
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MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
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National Center for Biotechnology Information. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
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ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]
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high-performance liquid chromatography (HPLC) method for quinoline-5,8-diol analysis
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Quinoline-5,8-diol
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details a robust high-performance liquid chromatography (HPLC) method for the quantitative analysis of quinoline-5,8-diol. Quinoline-5,8-diol is the reduced form of quinoline-5,8-dione, a class of compounds investigated for a wide range of biological activities, including antiproliferative and antimalarial effects[1][2]. Accurate and reliable quantification of this analyte is critical for research, quality control, and pharmacokinetic studies in the field of drug development. This document provides an in-depth explanation of the method's principles, detailed experimental protocols for both analysis and validation, and troubleshooting insights, designed for researchers, scientists, and drug development professionals. The method utilizes reversed-phase chromatography with UV detection, ensuring high sensitivity, specificity, and reproducibility in line with industry standards.
Introduction and Scientific Rationale
The quinoline scaffold is a prominent heterocyclic structure found in numerous natural and synthetic compounds with significant biological activity[3]. Derivatives of quinoline-5,8-dione, in particular, have been a focus of medicinal chemistry due to their potential as therapeutic agents[1][4]. The analysis of its reduced form, quinoline-5,8-diol, is essential for understanding its stability, metabolism, and purity.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and precision[5][6]. For a molecule like quinoline-5,8-diol, a reversed-phase HPLC (RP-HPLC) method is optimal. This approach leverages the hydrophobic nature of the quinoline ring system for effective separation on a nonpolar stationary phase. The protocols herein are developed to be consistent with the principles outlined by the International Conference on Harmonisation (ICH) guidelines, ensuring the method is suitable for its intended purpose in a regulated environment[7][8].
Principles of the Analytical Method
The selection of each parameter in this HPLC method is based on the physicochemical properties of quinoline-5,8-diol and established chromatographic principles to achieve optimal separation and quantification.
-
Chromatographic Mode: Reversed-Phase (RP) Reversed-phase chromatography is the method of choice for separating moderately polar analytes like quinoline derivatives[9][10]. The stationary phase is nonpolar (e.g., C18), while the mobile phase is a more polar aqueous-organic mixture. Quinoline-5,8-diol, with its heterocyclic aromatic structure, exhibits sufficient hydrophobicity to interact with the C18 stationary phase, allowing for effective retention and separation from polar impurities.
-
Stationary Phase: C18 Column A C18 (octadecylsilane) column is selected for its versatility and strong hydrophobic retention capabilities. The long alkyl chains provide a high surface area for interaction with the analyte, leading to excellent resolution and peak shape. A column with a 5 µm particle size is a good balance between efficiency and backpressure for standard HPLC systems.
-
Mobile Phase Composition The mobile phase consists of an aqueous component and an organic modifier.
-
Organic Modifier: Acetonitrile is chosen for its low viscosity and UV transparency. A gradient elution, where the concentration of acetonitrile is increased over time, is employed. This ensures that early-eluting polar impurities are well-resolved while later-eluting, more hydrophobic compounds are eluted in a reasonable time with sharp peaks.
-
Aqueous Component: The use of an acidic modifier, such as formic acid or trifluoroacetic acid (TFA), is critical. Quinoline contains a basic nitrogen atom, which can interact with residual silanol groups on the silica-based stationary phase, causing peak tailing. The acid suppresses the ionization of these silanols and ensures the analyte is in a consistent protonation state, leading to symmetrical, reproducible peaks[9][11][12].
-
-
Detection Quinoline-5,8-diol possesses a conjugated aromatic system, making it an excellent chromophore for UV-Vis detection[13][14]. Based on the UV absorption characteristics of similar quinoline derivatives, a detection wavelength in the range of 320-330 nm is a logical starting point[11]. The optimal wavelength should be experimentally confirmed by acquiring a UV spectrum of the analyte to identify the absorption maximum (λ-max), ensuring maximum sensitivity.
Experimental Protocols
Protocol 1: Quantitative Analysis of Quinoline-5,8-diol
This protocol details the step-by-step procedure for the purity assessment and quantification of quinoline-5,8-diol.
3.1. Materials and Reagents
-
Quinoline-5,8-diol reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Formic Acid (or Trifluoroacetic Acid, TFA), HPLC grade
-
Methanol (HPLC grade, for sample dissolution)
-
Volumetric flasks and pipettes
-
0.22 µm or 0.45 µm syringe filters
3.2. Solution Preparation
-
Mobile Phase A: 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1 L of HPLC-grade water. Mix thoroughly and degas.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile. Mix thoroughly and degas.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of quinoline-5,8-diol reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solution (50 µg/mL): Dilute the stock solution 1:20 with a 50:50 mixture of Mobile Phase A and Mobile Phase B. For example, transfer 500 µL of the stock solution to a 10 mL volumetric flask and dilute to volume with the 50:50 mixture.
-
Sample Preparation: Prepare samples at a target concentration of 50 µg/mL using the same diluent as the working standard. Filter all samples and standards through a 0.22 µm syringe filter before injection.
3.3. HPLC System and Conditions The following parameters provide a validated starting point for the analysis.
| Parameter | Recommended Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 10% to 90% B over 15 minutes |
| 90% B hold for 2 minutes | |
| 90% to 10% B over 1 minute | |
| 10% B hold for 5 minutes (re-equilibration) | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 325 nm (Verify with UV scan) |
| Injection Volume | 10 µL |
3.4. System Suitability Before sample analysis, perform at least five replicate injections of the working standard solution. The system is deemed ready for use if the relative standard deviation (RSD) of the peak area is ≤ 2.0%.
Protocol 2: Method Validation Workflow
To ensure the analytical method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines[7][8].
Caption: Workflow for HPLC Method Validation.
3.4.1. Specificity
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Procedure: Inject a blank (diluent), a placebo (if applicable), a standard solution of quinoline-5,8-diol, and a sample solution. The retention time of the analyte peak in the sample should match that of the standard, and there should be no interfering peaks at this retention time in the blank or placebo chromatograms. Forced degradation studies (acid, base, oxidative, thermal, photolytic stress) are also recommended to show separation from degradation products[15].
3.4.2. Linearity and Range
-
Objective: To verify that the detector response is directly proportional to the analyte concentration over a specified range.
-
Procedure: Prepare a series of at least five standard solutions covering 50% to 150% of the target concentration (e.g., 25, 40, 50, 60, 75 µg/mL). Inject each solution in triplicate. Plot the mean peak area against concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
3.4.3. Accuracy
-
Objective: To determine the closeness of the measured value to the true value.
-
Procedure: Perform a recovery study by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level[7].
3.4.4. Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.
3.4.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).
-
Procedure: These can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: Typically, LOD is determined at an S/N ratio of 3:1, and LOQ at an S/N ratio of 10:1[7]. The precision (RSD) at the LOQ should not exceed 10%.
3.4.6. Robustness
-
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure: Introduce small changes to the method, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5°C)
-
Mobile phase composition (e.g., organic solvent ± 2%)
-
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly impacted by these variations.
| Validation Parameter | Typical Acceptance Criteria (for Assay) |
| Specificity | No interference at the analyte's retention time. |
| Linearity (r²) | ≥ 0.999 |
| Range | 80% to 120% of the test concentration |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD%) | ≤ 2.0% |
| LOQ Precision (RSD%) | ≤ 10% |
| Robustness | System suitability passes under varied conditions. |
Troubleshooting
Caption: Common HPLC Troubleshooting Pathways.
-
Issue: Peak Tailing
-
Cause: Secondary interactions between the basic nitrogen on the quinoline ring and acidic silanol groups on the column packing.
-
Solution: Ensure the mobile phase contains an adequate concentration of acid (0.1% formic acid or TFA). A lower pH sharpens peaks for basic compounds. Consider using a column with end-capping technology.
-
-
Issue: Inconsistent Retention Times
-
Cause: Insufficient column equilibration time between injections, changes in mobile phase composition, or temperature fluctuations.
-
Solution: Ensure the column is fully re-equilibrated after each gradient run (at least 5-10 column volumes). Always use a column thermostat. Prepare fresh mobile phase daily.
-
-
Issue: Analyte Instability
-
Cause: Quinoline-5,8-diol may be susceptible to oxidation to quinoline-5,8-dione, especially when exposed to light or certain pH conditions[15].
-
Solution: Prepare sample and standard solutions fresh daily and protect them from light using amber vials. If instability is observed, investigate the effect of pH on the sample diluent.
-
Conclusion
This application note provides a comprehensive, robust, and reliable RP-HPLC method for the analysis of quinoline-5,8-diol. The detailed protocols for both quantitative analysis and method validation are grounded in established chromatographic theory and adhere to ICH guidelines. By explaining the rationale behind experimental choices and providing practical troubleshooting advice, this guide serves as an authoritative resource for scientists in pharmaceutical research and development, enabling them to achieve accurate and reproducible results.
References
- International Conference on Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262.
- SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column.
- Pharmaguideline. (2024).
- BenchChem. (2025). Application Note: HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid.
- ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
- SIELC Technologies. Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column.
- Kalsoom, S., et al. (2023). Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione. PubMed.
- Musiol, R., et al. (2007). RP-HPLC determination of lipophilicity in series of quinoline derivatives.
- Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
- Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- PubChem. Quinoxaline-5,8-diol.
- Loiseau, P. M., et al. (2006). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma.
- SIELC Technologies. Separation of 8-Quinolinol, 5-nitroso- on Newcrom R1 HPLC column.
- Di Meo, F., et al. (2021).
- BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
- PubChem. Quinoline-4,8-diol.
- BLD Pharm. Quinoline-5,8-diol.
- Wikipedia. Quinoline.
- ResearchGate. UV spectra of free quinolines (1–8) in n-hexane (red line), chloroform....
- Broda, M. A., et al. (2022).
- SIELC Technologies. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column.
- ResearchGate. UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and....
- Musiol, R., et al. (2007). Investigating the antiproliferative activity of quinoline-5,8-diones and styrylquinolinecarboxylic acids on tumor cell lines. PubMed.
- Lazo, J. S., et al. (2006). Biological evaluation of newly synthesized quinoline-5,8-quinones as Cdc25B inhibitors. PubMed.
Sources
- 1. Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigating the antiproliferative activity of quinoline-5,8-diones and styrylquinolinecarboxylic acids on tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological evaluation of newly synthesized quinoline-5,8-quinones as Cdc25B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 7. pharmtech.com [pharmtech.com]
- 8. researchgate.net [researchgate.net]
- 9. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Electrochemical Analysis of 2-(Trifluoromethyl)quinoline-5,8-diol Redox Properties
Introduction: Unveiling the Redox Profile of a Novel Quinoline Derivative
For researchers, medicinal chemists, and drug development professionals, understanding the electrochemical behavior of novel therapeutic candidates is a cornerstone of preclinical assessment. The redox properties of a molecule can profoundly influence its mechanism of action, metabolic stability, and potential for off-target effects. This guide provides a comprehensive framework for the electrochemical analysis of 2-(Trifluoromethyl)quinoline-5,8-diol, a compound of significant interest due to its hybrid quinoline-quinone structure.
The quinoline scaffold is a privileged motif in medicinal chemistry, found in numerous approved drugs.[1] The quinone moiety, on the other hand, is a well-established redox-active functional group involved in a myriad of biological electron transfer processes.[2][3] The introduction of a trifluoromethyl (-CF₃) group is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[4] The interplay of these three components in this compound suggests a rich and complex electrochemical profile that warrants detailed investigation.
This document provides detailed, step-by-step protocols for characterizing the redox properties of this compound using fundamental electrochemical techniques: Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square Wave Voltammetry (SWV). Beyond mere procedural instructions, this guide delves into the scientific rationale behind experimental choices, empowering researchers to not only execute the protocols but also to interpret the data with a high degree of confidence.
Theoretical Framework: The Quinone-Hydroquinone Redox Couple
The core of this compound's electrochemical activity resides in the reversible two-electron, two-proton redox reaction of the 5,8-diol moiety, which is analogous to a hydroquinone/p-benzoquinone system.[5][6] This transformation is often pH-dependent, and its study can provide critical insights into the compound's behavior in physiological environments.[7][8]
The general redox equilibrium can be depicted as follows:
Quinoline-5,8-diol (Reduced Form) ⇌ Quinoline-5,8-dione (Oxidized Form) + 2e⁻ + 2H⁺
The electron-withdrawing nature of the trifluoromethyl group at the 2-position is anticipated to influence the electron density of the quinoline ring system, thereby modulating the redox potential of the 5,8-diol moiety.[9]
Experimental Protocols
Materials and Reagents
-
Analyte: this compound (synthesis protocols for related compounds can be found in the literature).[2][10]
-
Solvent: A suitable solvent system is crucial. For initial studies, a non-aqueous solvent such as acetonitrile or dimethylformamide (DMF) can be used to probe the intrinsic redox properties. For pH-dependent studies, aqueous buffer solutions (e.g., phosphate, acetate, or Britton-Robinson buffers) are necessary.
-
Supporting Electrolyte: A non-reactive salt is required to ensure sufficient conductivity of the solution. Tetrabutylammonium hexafluorophosphate (TBAPF₆) is a common choice for non-aqueous systems, while potassium chloride (KCl) or sodium sulfate (Na₂SO₄) are suitable for aqueous media.
-
Electrodes: A standard three-electrode system is employed:
-
Working Electrode: Glassy Carbon Electrode (GCE) is recommended for its wide potential window and inertness.
-
Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) is appropriate.
-
Counter (Auxiliary) Electrode: A platinum wire or graphite rod serves as the counter electrode.
-
Instrumentation
A modern potentiostat/galvanostat capable of performing Cyclic Voltammetry, Differential Pulse Voltammetry, and Square Wave Voltammetry is required.
Experimental Workflow Diagram
Caption: Workflow for Electrochemical Analysis.
Protocol 1: Cyclic Voltammetry (CV) for Initial Redox Characterization
Objective: To obtain a qualitative overview of the redox processes, determine formal potentials, and assess the reversibility of the electron transfer.
Procedure:
-
Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry on a polishing pad, rinse thoroughly with deionized water and the solvent to be used, and dry.
-
Solution Preparation: Prepare a stock solution of this compound (e.g., 1-5 mM) in the chosen solvent containing the supporting electrolyte (e.g., 0.1 M).
-
Deoxygenation: Transfer the solution to the electrochemical cell and purge with an inert gas (nitrogen or argon) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.
-
CV Measurement:
-
Set the potential window to a range where the redox events are expected (e.g., -1.0 V to +1.0 V vs. Ag/AgCl). This may require some initial exploratory scans.
-
Apply a scan rate of 100 mV/s for the initial scan.
-
Record the cyclic voltammogram.
-
-
Scan Rate Dependence: Perform a series of CV scans at varying scan rates (e.g., 25, 50, 100, 200, 400 mV/s) to investigate the kinetics of the electron transfer process.
Data Interpretation:
-
Peak Potentials: The anodic peak potential (Epa) and cathodic peak potential (Epc) correspond to the oxidation and reduction of the analyte, respectively.
-
Formal Potential (E°'): This can be estimated as the average of the anodic and cathodic peak potentials: E°' = (Epa + Epc) / 2.
-
Peak Separation (ΔEp): The difference between the anodic and cathodic peak potentials (ΔEp = Epa - Epc) provides an indication of the reversibility of the redox process. For a reversible one-electron process, ΔEp is theoretically 59/n mV at 25 °C, where n is the number of electrons transferred.
-
Peak Currents: The magnitude of the anodic (Ipa) and cathodic (Ipc) peak currents are proportional to the concentration of the analyte. For a reversible process, the ratio of the peak currents (Ipa/Ipc) should be close to 1.
-
Scan Rate Effects: For a diffusion-controlled process, the peak currents should be proportional to the square root of the scan rate (ν¹/²). A plot of Ip vs. ν¹/² should be linear.
Protocol 2: Differential Pulse Voltammetry (DPV) for Enhanced Sensitivity and Resolution
Objective: To obtain well-defined peaks for accurate determination of redox potentials and for quantitative analysis, especially at low concentrations. DPV offers improved sensitivity over CV by minimizing the contribution of capacitive current.
Procedure:
-
Setup: Use the same solution and electrode setup as in the CV experiment.
-
DPV Measurement:
-
Select the DPV mode on the potentiostat.
-
Define the potential range based on the CV results, bracketing the redox peaks of interest.
-
Set the DPV parameters:
-
Pulse Amplitude: 25-100 mV
-
Pulse Width: 50-100 ms
-
Scan Rate: 5-20 mV/s
-
-
Record the differential pulse voltammogram.
-
Data Interpretation:
-
Peak Potential: The peak potential in DPV is a good approximation of the formal potential for a reversible system.
-
Peak Height: The height of the DPV peak is directly proportional to the concentration of the analyte, making this technique suitable for quantitative analysis.
Protocol 3: Square Wave Voltammetry (SWV) for Rapid and Sensitive Analysis
Objective: To perform a rapid and highly sensitive analysis of the redox behavior. SWV is particularly advantageous for its speed and excellent signal-to-noise ratio.[10]
Procedure:
-
Setup: The experimental setup is the same as for CV and DPV.
-
SWV Measurement:
-
Select the SWV mode on the potentiostat.
-
Define the potential range based on the CV data.
-
Set the SWV parameters:
-
Square Wave Amplitude: 25-100 mV
-
Frequency: 10-100 Hz
-
Step Potential: 2-10 mV
-
-
Record the square wave voltammogram.
-
Data Interpretation:
-
Peak Potential and Height: Similar to DPV, the peak potential in SWV provides information about the redox potential, and the peak height is proportional to the analyte concentration. SWV can often provide better resolution for closely spaced redox events.
Protocol 4: pH-Dependent Electrochemical Analysis
Objective: To investigate the involvement of protons in the redox reaction and to determine the pKa values of the acidic/basic groups involved.
Procedure:
-
Buffer Preparation: Prepare a series of buffer solutions with a wide range of pH values (e.g., from pH 2 to 12).
-
Solution Preparation: For each pH value, prepare a solution of this compound in the buffer. A co-solvent (e.g., ethanol or DMSO) may be necessary to ensure solubility.
-
CV or DPV Measurement: Record the cyclic or differential pulse voltammogram for the analyte in each buffer solution.
-
Data Plotting: Plot the formal potential (E°') as a function of pH.
Data Interpretation:
-
E°' vs. pH Plot: The slope of the linear segments of this plot provides information on the number of protons (p) and electrons (n) involved in the redox reaction, according to the Nernst equation. A slope of -59(p/n) mV/pH unit is expected at 25 °C.[8]
-
Breaks in the Plot: The intersection points of the linear segments in the E°' vs. pH plot correspond to the pKa values of the electroactive species.
Data Presentation: Expected Electrochemical Parameters
The following table summarizes the key electrochemical parameters that can be determined from the proposed experiments. The values provided are hypothetical and serve as a template for reporting experimental results.
| Parameter | Cyclic Voltammetry (CV) | Differential Pulse Voltammetry (DPV) | Square Wave Voltammetry (SWV) |
| Anodic Peak Potential (Epa) | Experimental Value | N/A | N/A |
| Cathodic Peak Potential (Epc) | Experimental Value | N/A | N/A |
| Formal Potential (E°') | (Epa + Epc) / 2 | Experimental Value | Experimental Value |
| Peak Separation (ΔEp) | Epa - Epc | N/A | N/A |
| Peak Current Ratio (Ipa/Ipc) | Experimental Value | N/A | N/A |
| Scan Rate Dependence (Ip vs. ν¹/²) | Linear for diffusion control | N/A | N/A |
| pH-Dependence (dE°'/dpH) | Experimental Value | Experimental Value | N/A |
Visualization of the Proposed Redox Mechanism
The pH-dependent redox mechanism of the 5,8-diol moiety is expected to involve a two-proton, two-electron transfer.
Sources
- 1. Sci-Hub. Synthesis of 2‐Trifluoromethyl Quinolines from α,β‐Unsaturated Trifluoromethyl Ketones: Regiochemistry Reversal Comparing to the Standard Skraup‐Doebner‐Von Miller Synthesis / ChemistrySelect, 2020 [sci-hub.ru]
- 2. Cyclic voltammetry of quinolinium salts and related compounds: correlation with structure and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Electrochemical mineralization pathway of quinoline by boron-doped diamond anodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The electrochemically selective C3-thiolation of quinolines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
overcoming solubility issues of 2-(Trifluoromethyl)quinoline-5,8-diol in biological assays
Welcome to the Technical Support Guide for 2-(Trifluoromethyl)quinoline-5,8-diol. This resource is designed for researchers, scientists, and drug development professionals to effectively address and overcome the solubility challenges associated with this compound in biological assays. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to ensure the successful integration of this promising molecule into your experimental workflows.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles researchers face when working with this compound.
Question 1: I've just received my vial of this compound. What is the best solvent for preparing an initial high-concentration stock solution?
Answer: Due to the compound's hydrophobic quinoline backbone and the lipophilic trifluoromethyl group, it exhibits very poor solubility in aqueous solutions.[1] We strongly recommend using 100% Dimethyl Sulfoxide (DMSO) to prepare your primary stock solution. DMSO is a powerful, aprotic solvent capable of disrupting the crystal lattice energy of the solid compound. For most applications, a stock concentration of 10-20 mM in 100% DMSO is a reliable starting point. Always ensure the compound is fully dissolved by vortexing before making subsequent dilutions.
Question 2: My compound dissolves perfectly in 100% DMSO, but it immediately precipitates when I dilute it into my aqueous assay buffer (e.g., PBS or cell culture medium). Why is this happening?
Answer: This is a classic solubility issue known as "crashing out." It occurs because while the compound is soluble in a high concentration of organic solvent, it is not soluble in the final, predominantly aqueous environment of your assay. When you add the DMSO stock directly to the buffer, the local DMSO concentration plummets, and the water molecules cannot effectively solvate the hydrophobic compound, causing it to precipitate.[2] The key is to control the dilution process to avoid creating localized areas of supersaturation.
Question 3: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?
Answer: This is a critical consideration for maintaining the biological integrity of your experiment. Most cell lines can tolerate DMSO up to 0.5% (v/v) without significant toxicity. However, some sensitive cell types may show stress or differentiation at concentrations as low as 0.1%. It is imperative to run a vehicle control experiment , where you treat your cells with the highest concentration of DMSO that will be present in your final assay conditions, to ensure the solvent itself does not influence the experimental outcome (e.g., cell viability, reporter gene activity).
Question 4: Can I use heat or sonication to help dissolve the compound in my final assay medium?
Answer: While gentle warming (e.g., to 37°C) and sonication can temporarily increase the rate of dissolution, they are generally not recommended as primary solutions for this compound. Quinoline-5,8-dione structures can be sensitive to heat and may degrade over time.[3] Furthermore, any solubility gained through these methods is often temporary; the compound may precipitate out as the solution returns to room temperature or during incubation. These methods should only be used with caution and after chemical stability has been verified.
Part 2: In-Depth Troubleshooting Guides & Protocols
This section provides structured, step-by-step methodologies to systematically overcome solubility challenges.
Guide 1: The Two-Step Dilution Protocol: A Validated Workflow
The most common point of failure is the dilution step. A direct, large-volume dilution of a concentrated DMSO stock into an aqueous buffer is rarely successful. The following workflow significantly improves the likelihood of maintaining solubility.
Experimental Protocol: Two-Step Serial Dilution
-
Prepare Primary Stock: Dissolve this compound in 100% DMSO to a concentration of 20 mM. Ensure complete dissolution.
-
Create an Intermediate Dilution: Perform the first dilution from your 20 mM primary stock into your complete cell culture medium containing serum (e.g., 10% FBS) or a protein-rich buffer (e.g., containing BSA). For example, dilute the 20 mM stock 1:10 in complete medium to create a 2 mM intermediate stock. The proteins in the serum can act as carriers, helping to stabilize the compound and prevent immediate precipitation.
-
Perform Final "Spiking" Dilution: Use the 2 mM intermediate stock to make the final dilutions into your assay plates, which already contain the bulk of the assay medium. For instance, adding 10 µL of the 2 mM intermediate stock to 190 µL of medium in a well will give a final concentration of 100 µM with 0.5% total DMSO.
-
Validation: Always include a vehicle control using the exact same two-step dilution process with 100% DMSO. Visually inspect the wells for precipitation under a microscope after dilution.
Guide 2: Advanced Solubilization Strategies
If optimizing the dilution protocol is insufficient, more advanced formulation techniques may be required. These should be approached systematically.[4]
Decision Workflow for Advanced Solubilization
Caption: Decision tree for troubleshooting solubility issues.
A. pH Modification
The two hydroxyl groups on the quinoline ring have acidic protons. Modifying the pH of the buffer can ionize these groups, increasing aqueous solubility. The exact pKa is not published, but for similar phenolic compounds, it is expected to be in the slightly basic range. Shifting the pH away from the pKa can increase the proportion of the more soluble, ionized form.
-
Action: If your assay is tolerant to slight pH changes, test a range of buffer pH values (e.g., from 6.8 to 8.0).
-
Caution: Ensure your biological system (cells, enzymes) is not adversely affected by the pH shift.
B. Co-Solvent Screening
In addition to DMSO, other biocompatible solvents can be used.[5]
-
Recommended Co-solvents: Polyethylene glycol 400 (PEG 400), Ethanol, N-Methyl-2-pyrrolidone (NMP).
-
Protocol: Prepare a 10 mM stock of the compound in each candidate co-solvent. Perform a dilution series into your assay buffer and assess for precipitation. Run parallel toxicity controls for each co-solvent.
C. Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, effectively shielding them from the aqueous environment and increasing solubility.[2]
-
Recommended Agent: Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Protocol:
-
Prepare a 45% (w/v) solution of HP-β-CD in your assay buffer.
-
Add your concentrated DMSO stock of the compound directly into the HP-β-CD solution while vortexing. The molar ratio of HP-β-CD to the compound should be at least 100:1.
-
Allow the mixture to equilibrate for 1 hour at room temperature.
-
Use this cyclodextrin-formulated stock for your final dilutions.
-
D. Use of Surfactants
Low concentrations of non-ionic surfactants can form micelles that encapsulate the compound.[2]
-
Recommended Agents: Tween® 80 or Pluronic® F-68.
-
Protocol: Add the surfactant to your final assay buffer at a low concentration (e.g., 0.01% - 0.1%). Then, add the compound stock solution to this surfactant-containing buffer.
-
Caution: Surfactants can interfere with some assays, particularly those involving membrane integrity or protein-protein interactions. Always run a surfactant-only vehicle control.
Part 3: Data Summary & Reference Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source / Notes |
| Molecular Formula | C₁₀H₆F₃NO₂ | PubChem[6] |
| Molecular Weight | 229.16 g/mol | PubChem[6] |
| Appearance | Solid (Predicted) | - |
| Predicted logP | 1.8 - 2.5 | Varies by algorithm; indicates moderate lipophilicity. |
| Predicted pKa | ~7.5 - 8.5 | Estimated based on similar phenol/diol structures. |
Table 2: Comparison of Solubilization Strategies
| Method | Pros | Cons | Best For |
| DMSO | Strong solvent for stock preparation; well-characterized. | Can be toxic at >0.5%; compound can precipitate on dilution. | Initial stock preparation for nearly all in vitro assays. |
| pH Modification | Simple to implement; can significantly increase solubility. | Limited by the pH tolerance of the assay; may alter compound activity. | Enzyme assays or acellular assays with a wide pH tolerance. |
| Co-solvents (PEG 400, EtOH) | Can improve solubility in the final dilution. | May have their own biological effects; requires vehicle controls. | Assays where DMSO toxicity is a primary concern. |
| Cyclodextrins (HP-β-CD) | High solubilizing capacity; generally low toxicity. | Can be expensive; may interfere with ligand-receptor binding. | Cell-based and in vivo studies where higher concentrations are needed. |
| Surfactants (Tween® 80) | Effective at low concentrations. | High potential for assay interference; can disrupt cell membranes. | Specific biochemical assays where interference has been ruled out. |
References
-
PubChem. 2-(Trifluoromethyl)quinoline. National Center for Biotechnology Information. [Link]
-
Li, P., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]
-
Patel, J. N., et al. (2018). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences. [Link]
-
Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. [Link]
-
Sharma, D., et al. (2018). Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. MOJ Bioequivalence & Bioavailability. [Link]
-
Patil, S. K., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Al-Hussain, S. A., et al. (2023). Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione. Current Organic Synthesis. [Link]
-
Wechem. Design and biological activity of trifluoromethyl containing drugs. [Link]
Sources
- 1. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 2. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-(Trifluoromethyl)quinoline | C10H6F3N | CID 2777805 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for the Trifluoromethylation of Quinoline-5,8-diol
Introduction: The introduction of a trifluoromethyl (-CF₃) group into bioactive molecules is a cornerstone of modern medicinal chemistry, renowned for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] Quinoline scaffolds are prevalent in numerous pharmaceuticals, making the development of robust trifluoromethylation protocols for derivatives like quinoline-5,8-diol a critical endeavor for drug development professionals.[3]
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of this transformation. It is designed to empower researchers to diagnose issues, optimize conditions, and achieve reliable, high-yielding results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that arise during the planning and execution of the trifluoromethylation of quinoline-5,8-diol.
Q1: What is the actual reactive species? Quinoline-5,8-diol or Quinoline-5,8-dione?
This is a critical preliminary consideration. Quinoline-5,8-diol is highly susceptible to oxidation to the corresponding quinoline-5,8-dione, especially in the presence of oxidants or even air. Most successful trifluoromethylation reactions on this scaffold likely proceed via the dione intermediate, which is more electron-deficient and thus a better acceptor for radical or nucleophilic CF₃ species.
-
Recommendation: Unless you are intentionally studying the diol under strictly anaerobic and oxidant-free conditions, assume your reaction proceeds through the dione. It is often advantageous to perform a deliberate oxidation to the dione as a separate first step to ensure a homogenous starting material and improve reproducibility.
Q2: Which type of trifluoromethylating reagent is best suited for this substrate?
The choice of reagent depends on the reaction mechanism you intend to exploit. Given the electron-deficient nature of the quinoline-5,8-dione ring system, radical trifluoromethylation is often the most effective approach.[4]
-
Radical Reagents (Recommended):
-
Sodium Trifluoromethanesulfinate (CF₃SO₂Na, Langlois' Reagent): Inexpensive and effective, typically used with an oxidant like tert-butyl hydroperoxide (TBHP) or K₂S₂O₈.[1][4]
-
Hypervalent Iodine Reagents (e.g., Togni Reagents): These are electrophilic sources of the CF₃ group but often react via radical pathways, especially under photoredox or transition-metal catalysis. They are highly effective but more expensive.[5][6]
-
-
Nucleophilic Reagents:
-
Electrophilic Reagents:
Q3: My reaction is not working at all. What are the most fundamental checks?
Before diving into complex optimization, always verify the fundamentals.
-
Reagent Quality: Are your trifluoromethylating reagent, solvents, and additives pure and, if necessary, anhydrous? Radical reactions can be sensitive to impurities.[8]
-
Inert Atmosphere: Have you thoroughly degassed your reaction mixture and maintained a positive pressure of an inert gas (Nitrogen or Argon)? Oxygen is a potent radical scavenger and will inhibit most radical trifluoromethylation reactions.[8]
-
Initiation: Is your initiation method working? For radical reactions requiring an oxidant (e.g., with Langlois' reagent), is the oxidant active? For photoredox catalysis, is your light source emitting at the correct wavelength and intensity?[8][9]
Part 2: Troubleshooting Guide: Specific Scenarios
This section provides a question-and-answer format for tackling specific experimental problems.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Inefficient Radical Generation: The primary driver of the reaction is the formation of the •CF₃ radical. This step may be failing.[8] 2. Poor Substrate Reactivity: The quinoline-dione system may require more forcing conditions. 3. Incorrect Solvent: The solvent may be quenching the radical or be unsuitable for substrate/reagent solubility. | 1. Verify Initiator/Oxidant: Use a fresh bottle of oxidant (e.g., TBHP). Consider increasing the oxidant loading incrementally (e.g., from 1.5 to 2.5 equivalents). 2. Increase Temperature: While many radical reactions are run at room temperature, gently heating to 40-60 °C can sometimes improve initiation and overall kinetics. 3. Solvent Screen: Acetonitrile (MeCN) and Dimethylformamide (DMF) are common choices. If solubility is an issue, consider Dichloroethane (DCE) or Dimethyl Sulfoxide (DMSO). Ensure the solvent is inert to radical attack.[8] |
| Multiple Unidentified Spots on TLC; Complex Crude NMR | 1. Substrate Decomposition: Quinoline-5,8-dione can be unstable, especially under harsh basic or acidic conditions, or high temperatures. 2. Excess Radical Generation: Too high a concentration of •CF₃ radicals can lead to non-selective reactions and polymerization.[8] 3. Reaction with Solvent: The •CF₃ radical is highly reactive and can attack certain solvents. | 1. Lower Reaction Temperature: If heating, try running the reaction at room temperature for a longer duration. 2. Reduce Initiator/Oxidant: Decrease the amount of oxidant or the catalyst loading. For photoredox reactions, reduce the light intensity. 3. Change Solvent: Switch to a more robust solvent. For example, if using THF, which has reactive C-H bonds, switch to MeCN. |
| Formation of a Major, Non-Trifluoromethylated Side Product | 1. Substrate Dimerization: Radical conditions can sometimes promote the dimerization of the starting material. 2. Hydroxylation/Decomposition: The quinone moiety may react with water or other nucleophiles present as impurities. 3. Reaction with Additives: If using a base, it may be reacting with the substrate. | 1. Decrease Substrate Concentration: Running the reaction at a higher dilution can disfavor bimolecular side reactions like dimerization. 2. Ensure Anhydrous Conditions: Dry all solvents and reagents thoroughly. Use molecular sieves if necessary. 3. Re-evaluate Additives: Confirm that any base or additive used is compatible with the quinone substrate. Inorganic bases are often preferred over organic amines which can be oxidized.[9] |
| Reaction Stalls and Does Not Go to Completion | 1. Catalyst/Initiator Decomposition: The photocatalyst may have bleached, or the chemical initiator may have been fully consumed before the reaction is complete. 2. Inhibitor Accumulation: A side product may be forming that inhibits the catalytic cycle. | 1. Portion-wise Addition: Try adding the initiator or oxidant in several portions over the course of the reaction rather than all at once. 2. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 2.5 mol%) may overcome inhibition. |
Part 3: Experimental Protocols & Data
Workflow for Optimizing Trifluoromethylation
The following diagram illustrates a logical workflow for optimizing the reaction conditions.
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Trifluoromethylation [Synthetic Reagents] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 7. Sci-Hub [sci-hub.kr]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: Purification Challenges of Synthetic 2-(Trifluoromethyl)quinoline-5,8-diol
Introduction: Understanding the Purification Challenges
Welcome to the technical support center for 2-(Trifluoromethyl)quinoline-5,8-diol. This molecule, while promising for various research applications, presents a unique and often challenging purification profile due to its distinct structural features. The trifluoromethyl group (-CF3) enhances lipophilicity and metabolic stability, while the quinoline core provides a basic nitrogen handle.[1] However, the 5,8-diol moiety, analogous to a hydroquinone, is the primary source of difficulty. This group is highly susceptible to oxidation, leading to the formation of intensely colored quinone impurities, which can complicate isolation and analysis.
This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to overcome these challenges. We will delve into the causality behind common issues and provide robust, step-by-step protocols to achieve high purity.
Frequently Asked Questions (FAQs)
Q1: Why does my crude sample of this compound darken or turn brown upon standing or during workup? A1: This is the most common issue and is almost certainly due to the oxidation of the 5,8-diol (hydroquinone) moiety to the corresponding 5,8-quinone. This process is accelerated by exposure to atmospheric oxygen, basic conditions (e.g., during a basic aqueous workup), and the presence of trace metal ions.
Q2: What are the primary impurities I should expect from the synthesis? A2: Besides the aforementioned oxidation product, common impurities include unreacted starting materials, regioisomers from the cyclization reaction, and polymerization products, which can occur under the often harsh acidic conditions used in quinoline synthesis.[2]
Q3: Is the compound acidic or basic? A3: The molecule is amphoteric. The quinoline nitrogen is basic (though its basicity is reduced by the electron-withdrawing -CF3 group), and the hydroxyl groups are weakly acidic. This property can be exploited for purification via acid-base extraction, but must be done carefully to avoid oxidation under basic conditions.
Q4: How should I store the purified compound? A4: To prevent degradation, the purified solid should be stored under an inert atmosphere (argon or nitrogen), protected from light, and kept at a low temperature (e.g., -20 °C). Storing it as a solution is generally not recommended for long periods.
General Purification Workflow
The following diagram outlines a general strategy for purifying crude this compound, incorporating decision points for troubleshooting.
Caption: General purification workflow for this compound.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format.
Issue 1: My compound streaks severely on silica gel TLC plates and columns, leading to poor separation.
-
Underlying Cause: The basic quinoline nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This causes tailing and streaking, which ruins chromatographic separation.[3]
-
Solution:
-
Deactivate the Silica: Add a basic modifier to your mobile phase. A common and effective choice is to add 0.5-1% triethylamine (Et₃N) or ammonia (as a 7N solution in methanol) to the eluent. This neutralizes the acidic sites on the silica, preventing strong adsorption of the basic quinoline.
-
Use an Alternative Stationary Phase: If streaking persists, consider using a less acidic stationary phase like neutral or basic alumina. However, be aware that alumina can sometimes promote decomposition of sensitive compounds.
-
Reverse-Phase Chromatography: For highly polar compounds that are difficult to handle on normal phase, reverse-phase (C18) chromatography can be an excellent alternative.[4]
-
Issue 2: A persistent, colored (yellow/brown) impurity co-elutes with my product during column chromatography.
-
Underlying Cause: This is likely the oxidized quinone form of your diol. The quinone is often of similar polarity to the diol, making separation by standard chromatography difficult.
-
Solution:
-
Reductive Workup/Purification: Before chromatography, dissolve the crude material in a solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) and gently stir it with a mild reducing agent. A small amount of sodium dithionite (Na₂S₂O₄) in an aqueous solution or solid sodium bisulfite (NaHSO₃) can often reduce the quinone back to the desired diol.
-
Chelating Agent Wash: Trace metal contaminants can catalyze oxidation. Wash the crude organic solution with a dilute aqueous solution of ethylenediaminetetraacetic acid (EDTA) to sequester these metals before proceeding with purification.
-
Recrystallization: This is often the most effective method for removing small amounts of the quinone impurity. The diol and quinone often have different solubilities and crystal packing abilities. See Protocol 2 for details.
-
Issue 3: I experience significant product loss and decomposition during purification.
-
Underlying Cause: The compound's instability to oxygen and potentially to the stationary phase. Prolonged exposure to air on a column or heating during solvent removal can cause degradation.
-
Solution:
-
Work Quickly and Under Inert Gas: Perform chromatographic separations as quickly as possible. Use a positive pressure of nitrogen or argon on your column.
-
Avoid Chlorinated Solvents if Possible: While DCM is a common solvent, it can contain trace HCl, which may be detrimental. If you must use it, consider passing it through a plug of basic alumina first.
-
Use Antioxidants: Adding a very small amount (e.g., <0.1%) of an antioxidant like butylated hydroxytoluene (BHT) to your eluent can sometimes inhibit oxidation during chromatography.
-
Low-Temperature Solvent Removal: Concentrate your fractions using a rotary evaporator with the bath temperature set as low as possible (e.g., ≤30 °C). Avoid evaporating to complete dryness, as this can expose the concentrated product to oxygen.
-
Recommended Purification Protocols
Protocol 1: Optimized Flash Column Chromatography
This protocol is designed to minimize streaking and on-column oxidation.
-
Sample Preparation (Dry Loading):
-
Dissolve your crude product in a minimal amount of a polar solvent (e.g., methanol or acetone).
-
Add a small amount of silica gel (approx. 2-3 times the mass of your crude product).
-
Concentrate this slurry on a rotary evaporator until you have a dry, free-flowing powder. This prevents streaking from a concentrated liquid band at the top of the column.
-
-
Column and Solvent Preparation:
-
Select an appropriate solvent system using TLC. A good starting point is a mixture of ethyl acetate and hexanes. If the compound is very polar, consider switching to DCM/Methanol.
-
Crucially, add 0.5-1% triethylamine (Et₃N) to your prepared eluent mixture.
-
-
Running the Column:
-
Pack the column with silica gel in your chosen eluent (containing Et₃N).
-
Carefully add your dry-loaded sample to the top of the column.
-
Elute the column using a slight positive pressure of nitrogen or argon.
-
Collect fractions and monitor by TLC.
-
Combine the pure fractions and remove the solvent at reduced pressure and low temperature.
-
Protocol 2: Recrystallization for Final Polishing
Recrystallization is excellent for removing the oxidized quinone impurity from a moderately pure solid.
-
Solvent Selection:
-
The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Good candidates include ethyl acetate, acetonitrile, or a co-solvent mixture like ethyl acetate/hexanes or ethanol/water.
-
-
Procedure:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Optional: If the solution is still highly colored, you can add a small amount of a reducing agent like sodium dithionite or a pinch of activated carbon, keep it hot for a few minutes, and then filter the hot solution through a pre-warmed funnel containing Celite to remove the agent/carbon.
-
Allow the clear solution to cool slowly to room temperature.
-
Once crystals begin to form, cool the flask further in an ice bath to maximize recovery.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Data Summary and Purity Assessment
Once purified, the identity and purity of this compound must be confirmed.
Table 1: Comparison of Analytical Methods for Purity Validation
| Parameter | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (qNMR) | Mass Spectrometry (MS) |
| Principle | Separation based on partitioning between stationary and mobile phases. | Intrinsic quantitative analysis based on the direct proportionality between signal intensity and the number of nuclei.[5] | Separation of ions based on their mass-to-charge ratio. |
| Primary Use | Purity assessment (% area), detection of minor impurities. | Absolute purity determination (without a specific reference standard), structural confirmation. | Molecular weight confirmation, identification of impurities. |
| Sensitivity | High (ng to pg range). | Moderate (µg to mg range). | Very high (pg to fg range). |
| Key Advantage | Excellent for resolving closely related impurities. | Provides structural information and purity in one experiment. | Confirms molecular formula and helps identify unknown impurities. |
Troubleshooting Impurity Identification
The following diagram provides a logical approach to identifying and mitigating common impurities.
Caption: Decision tree for identifying common impurities post-purification.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
Wikipedia. (n.d.). Quinoline. Retrieved from [Link]
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series, Volume 3, Book 12, Part 2, Chapter 8.
- Fujikawa, K., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415.
- Google Patents. (n.d.). The crystallization of quinoline.
- Fujisaka, A., et al. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, 104(3), 572-584.
- Google Patents. (n.d.). Quinoline compounds and process of making same.
-
PubChem. (n.d.). 2-(Trifluoromethyl)quinoline. Retrieved from [Link]
- Atta, N. F., et al. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. Journal of Pharmaceutical and Biomedical Analysis, 230, 115367.
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
- Bonacorso, H. G., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 2798-2813.
Sources
Technical Support Center: Stabilizing 2-(Trifluoromethyl)quinoline-5,8-diol for In Vivo Success
Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development
Welcome to the technical support guide for 2-(Trifluoromethyl)quinoline-5,8-diol. This document is designed for researchers, scientists, and drug development professionals to navigate and overcome the inherent stability challenges of this promising molecule in preclinical and in vivo settings. Our goal is to provide you with the foundational knowledge and practical methodologies to ensure the integrity of your compound, leading to reliable and reproducible experimental outcomes.
Section 1: Understanding the Core Instability of this compound
This section addresses the fundamental chemical properties that contribute to the compound's lability.
FAQ: What are the primary reasons for the poor stability of this compound, especially in solution?
Answer: The instability of this compound stems primarily from the 5,8-diol moiety , which is a hydroquinone-like structure. This functional group is highly susceptible to oxidation, especially in the presence of oxygen, metal ions, or at a neutral to alkaline pH.[1][2]
There are two main degradation pathways to consider:
-
Chemical Oxidation: The 5,8-diol can be easily oxidized to the corresponding 2-(Trifluoromethyl)quinoline-5,8-dione (a quinone). This process is often autocatalytic and results in a visible color change of the solution, typically to yellow or brown. This is the most common issue encountered during formulation preparation and storage. Quinones are reactive species that can participate in further reactions, complicating your experimental results.[2]
-
In Vivo Metabolism: Once administered, the diol groups are prime targets for Phase II metabolic enzymes. The primary metabolic routes are likely glucuronidation and sulfation, which increase the compound's water solubility and facilitate rapid excretion. The quinoline ring itself can also be a substrate for metabolic hydroxylation, further contributing to clearance.[3][4]
The trifluoromethyl (-CF3) group generally enhances metabolic stability against certain enzymatic degradation pathways, but it does not protect the vulnerable 5,8-diol from oxidation or conjugation.[5]
Caption: Primary degradation pathways for this compound.
Section 2: Troubleshooting Formulation Instability
This section provides practical solutions for issues encountered during the preparation of dosing vehicles.
FAQ: My dosing solution is changing color rapidly. How can I fix this?
Answer: A rapid color change is a clear indicator of oxidation. The following table provides a step-by-step troubleshooting guide.
| Observed Problem | Potential Cause | Recommended Solution & Rationale |
| Rapid color change (yellow/brown) during or shortly after solubilization. | Oxidation due to dissolved oxygen in the solvent. | Deoxygenate your solvent. Sparge the vehicle (e.g., saline, PBS, DMSO/PEG mixtures) with an inert gas like argon or nitrogen for 15-30 minutes before adding the compound. This removes dissolved oxygen, the primary driver of oxidation. |
| Precipitation or cloudiness forms over time, even after initial clear dissolution. | pH shift or slow oxidation. The pH of your solution may be drifting into a range that decreases solubility or accelerates degradation. | Control the pH. Formulate your vehicle using a buffer system, ideally in the acidic range (pH 4-6), where hydroquinones are generally more stable.[6] Citrate or acetate buffers are common choices. |
| Instability is worse in aqueous vehicles compared to pure organic solvents (e.g., DMSO). | Presence of trace metal ions and higher oxygen solubility. Aqueous buffers can contain trace metal ions (Fe³⁺, Cu²⁺) that catalyze oxidation. | Add a chelating agent. Include a small amount of ethylenediaminetetraacetic acid (EDTA) (~0.01-0.1%) in your aqueous vehicle. EDTA sequesters metal ions, preventing them from participating in the oxidative degradation of your compound. |
| Degradation still occurs despite the above measures. | High intrinsic reactivity. The compound may be too unstable for a simple solution-based formulation. | Incorporate an antioxidant. Add a sacrificial antioxidant to the formulation that will be oxidized preferentially over your compound. Ascorbic acid (for aqueous vehicles) or butylated hydroxytoluene (BHT) (for lipid-based vehicles) are effective choices.[7] |
Table of Common Excipients for Stabilized Formulations
| Excipient Type | Example | Mechanism of Action | Typical Concentration |
| Antioxidant (Aqueous) | Ascorbic Acid | Preferentially oxidized, scavenges free radicals.[7] | 0.01% - 0.1% w/v |
| Antioxidant (Lipid) | Butylated Hydroxytoluene (BHT) | Chain-terminating antioxidant, scavenges free radicals. | 0.01% - 0.1% w/v |
| Chelating Agent | Disodium EDTA | Sequesters catalytic metal ions. | 0.01% - 0.1% w/v |
| Buffering Agent | Citrate Buffer | Maintains an acidic pH where the diol is more stable. | 10-50 mM |
Section 3: Advanced Strategies to Enhance In Vivo Exposure
If standard formulation adjustments are insufficient, more advanced approaches are necessary to protect the compound from the biological environment.
FAQ: My compound shows very low bioavailability and a short half-life in vivo. What are the next steps?
Answer: Low bioavailability and rapid clearance are classic signs that your compound is being quickly metabolized or is too unstable at physiological pH. Two powerful strategies can overcome this: a prodrug approach and nanoparticle encapsulation.
1. The Prodrug Strategy
A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in vivo to release the active compound.[8][9] For this compound, the most logical approach is to mask the reactive diol groups, for instance, by converting them into esters.
-
Causality: By converting the hydroxyl groups to esters, you protect them from both direct oxidation and immediate Phase II conjugation. Once in circulation or inside a cell, ubiquitous esterase enzymes will cleave the esters, releasing the active diol where it's needed. This approach can dramatically improve stability, solubility, and pharmacokinetic profiles.[10][11]
Caption: Workflow for a prodrug strategy to enhance in vivo stability.
2. Nanoparticle Encapsulation
Encapsulating your compound within a nanoparticle delivery system physically shields it from the harsh in vivo environment.[12][13] This can prevent both chemical degradation and premature metabolism.
-
Causality: Systems like liposomes or polymeric nanoparticles create a protective shell around the drug. This "shield" prevents enzymes and oxidative species from reaching the compound, significantly increasing its circulation time. Furthermore, the release of the drug can be controlled by the composition of the nanoparticle, allowing for sustained exposure over time.[14][15]
Caption: Workflow for nanoparticle encapsulation to protect the active compound.
Section 4: Key Experimental Protocols
Here we provide validated starting points for formulation and analysis.
Protocol 1: Preparation of an Antioxidant-Stabilized Vehicle for Acute In Vivo Studies
This protocol is designed to create a simple, injectable formulation that minimizes oxidative degradation for the duration of a typical acute experiment (0-8 hours).
-
Prepare the Buffer:
-
Prepare a 50 mM sodium citrate buffer.
-
Adjust the pH to 5.5 using citric acid or sodium hydroxide.
-
-
Add Stabilizers:
-
To the citrate buffer, add Disodium EDTA to a final concentration of 0.05% w/v.
-
Add Ascorbic Acid to a final concentration of 0.1% w/v.
-
-
Deoxygenate the Vehicle:
-
Place the final buffer solution in a sterile container with a magnetic stir bar.
-
Sparge the solution with a gentle stream of filtered argon or nitrogen gas for 30 minutes while stirring. This step is critical.
-
-
Prepare Co-solvent (if needed):
-
If your compound requires a co-solvent for solubility, use a mixture such as 10% DMSO, 40% PEG400. Prepare this mixture and deoxygenate it separately.
-
-
Compound Solubilization:
-
Weigh the required amount of this compound in a sterile vial.
-
If using a co-solvent, first dissolve the compound in the deoxygenated co-solvent mixture.
-
Slowly add the deoxygenated and stabilized citrate buffer to the dissolved compound (or directly to the powder) to reach the final desired volume and concentration.
-
-
Final Steps:
-
Maintain an inert gas headspace in the vial.
-
Use the formulation as soon as possible, ideally within 4 hours of preparation. Store on ice and protect from light until injection.
-
Protocol 2: HPLC-Based Method for Assessing Formulation Stability
This method allows you to quantify the degradation of your compound over time in a given vehicle.
-
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 10% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Detection: UV/Vis at a relevant wavelength (scan for λmax) or Mass Spectrometry (for specificity).
-
-
Sample Preparation and Incubation:
-
Prepare your test formulation as described in Protocol 1.
-
Immediately after preparation (t=0), take an aliquot, dilute it with Mobile Phase A/B (50:50) to a suitable concentration for HPLC analysis, and inject. This is your 100% reference.
-
Store the bulk formulation under your intended experimental conditions (e.g., room temperature, 4°C, protected from light).
-
Take further aliquots at specified time points (e.g., 1, 2, 4, 8, 24 hours), dilute them in the same manner, and analyze by HPLC.
-
-
Data Analysis:
-
Calculate the peak area of the parent compound at each time point.
-
Express the stability as a percentage of the initial (t=0) peak area.
-
% Remaining = (Peak Area at time Tx / Peak Area at time T0) * 100
-
An acceptable formulation for acute studies should show >90% of the compound remaining after 4-8 hours.
-
References
-
Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. (2022). National Institutes of Health (NIH). [Link]
-
Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. (2015). PubMed. [Link]
-
STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. (2025). ICH. [Link]
- Quinone derivatives, pharmaceutical compositions, and uses thereof. (2009).
-
Prodrug strategy to achieve lyophilizable, high drug loading micelle formulations through diester derivatives of β-Lapachone. (2014). PubMed. [Link]
-
Microbial degradation of quinoline and methylquinolines. (n.d.). ResearchGate. [Link]
-
Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems. (2023). National Institutes of Health (NIH). [Link]
-
Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health. (n.d.). PMC - NIH. [Link]
-
Role of the Encapsulation in Bioavailability of Phenolic Compounds. (n.d.). PMC - NIH. [Link]
-
Therapeutic Roles of Phenolic Antioxidants in Herbal Medicine. (n.d.). ResearchGate. [Link]
-
Xenobiotic reductase A in the degradation of quinoline by Pseudomonas putida 86: physiological function, structure and mechanism of 8-hydroxycoumarin reduction. (n.d.). PubMed. [Link]
-
Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics. (n.d.). MDPI. [Link]
-
Ex vivo Stabilization of Small Molecule Compounds and Peptides in EDTA Plasma for LC–MS-MS Analysis Using Frozen Aliquotting. (n.d.). LCGC International. [Link]
-
Clinical development of quinone-based drugs. (n.d.). ResearchGate. [Link]
-
Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021). Beilstein Journals. [Link]
-
Recent Advances in Nanoparticles-Based Drug Delivery Systems. (n.d.). Unknown Source. [Link]
-
Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. (2023). MDPI. [Link]
-
Stability of Individual Phenolic Compounds and Antioxidant Activity During Storage of a Red Wine Powder. (2025). ResearchGate. [Link]
-
The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (n.d.). PubMed Central. [Link]
-
Studies on 1,4-Quinone Derivatives Exhibiting Anti-Leukemic Activity along with Anti-Colorectal and Anti-Breast Cancer Effects. (n.d.). PubMed Central. [Link]
-
Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. (n.d.). Semantic Scholar. [Link]
-
2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline Stability and Reactivity. (n.d.). PubMed. [Link]
-
Quinoline and its transformation products found in urine. (2025). ResearchGate. [Link]
-
In Vivo Assay Guidelines. (2012). NCBI Bookshelf. [Link]
-
Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. (n.d.). MDPI. [Link]
-
Microbial degradation of quinoline (as proposed by Boyd et al. 1993;...). (n.d.). ResearchGate. [Link]
-
Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). PMC - NIH. [Link]
-
Recent Advances in Nanoparticle-Based Drug Delivery Systems. (2025). ResearchGate. [Link]
-
Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. (2024). Chemical Society Reviews (RSC Publishing). [Link]
-
Research Progress on Quinone Compounds for the Treatment of Hepatocellular Carcinoma. (n.d.). Unknown Source. [Link]
-
Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. (2023). GSC Online Press. [Link]
-
Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. (2011). PubMed. [Link]
-
Stability and Bioaccessibility of Phenolic Compounds in Rosehip Extracts during In Vitro Digestion. (n.d.). MDPI. [Link]
-
Stability Testing for Small-Molecule Clinical Trial Materials. (2019). Pharmaceutical Technology. [Link]
-
Advancements in Nanotechnology-Based Drug Delivery Systems: Enhancing Efficacy and Stability. (2024). PEXACY International Journal of Pharmaceutical Science. [Link]
-
Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. (2025). RSC Publishing. [Link]
-
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (n.d.). Oriental Journal of Chemistry. [Link]
-
Quinine. (n.d.). Wikipedia. [Link]
-
Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. (n.d.). PubMed Central. [Link]
-
Various therapeutic formulations of phenolic compounds: An overview. (n.d.). Unknown Source. [Link]
-
Isolation And Screening Of Quinoline And 2-hydroxyquinoline Degrading Bacteria And Their Interaction Relationship. (n.d.). Globe Thesis. [Link]
-
Stability Testing: Monitoring Biological Product Quality Over Time. (2021). BioProcess International. [Link]
-
Proposed pathways for quinoline biodegradation by Comamonas sp. strains.... (n.d.). ResearchGate. [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. (n.d.). MDPI. [Link]
-
From Discovery to Clinical Trial: YCT-529, an Oral NonHormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha. (2026). ACS Publications. [Link]
-
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (n.d.). PubMed Central. [Link]
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- 4. researchgate.net [researchgate.net]
- 5. beilstein-journals.org [beilstein-journals.org]
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- 9. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. mdpi.com [mdpi.com]
- 12. Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles’ Physicochemical Properties on Responses in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. ijsrtjournal.com [ijsrtjournal.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for the Spectroscopic Characterization of Quinoline-5,8-diols
Welcome to the technical support center for the spectroscopic characterization of quinoline-5,8-diols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing these versatile compounds. Quinoline-5,8-diols are a class of heterocyclic compounds that are pivotal in medicinal chemistry due to their potent biological activities, including antimalarial, anticancer, and neuroprotective effects.[1][2][3] Their efficacy is intrinsically linked to their structure and ability to chelate metal ions, making precise spectroscopic characterization a critical step in research and development.[3][4]
This resource provides in-depth, troubleshooting-focused guidance in a question-and-answer format to address common challenges encountered during UV-Vis, Fluorescence, NMR, and Mass Spectrometry analyses.
Section 1: UV-Vis Spectroscopy
UV-Vis spectroscopy is a fundamental technique for characterizing quinoline-5,8-diols, providing insights into their electronic structure and concentration. However, issues such as poor signal-to-noise, spectral shifts, and deviations from the Beer-Lambert law are common.
FAQ 1: My UV-Vis spectrum has a low signal-to-noise ratio. How can I improve it?
Answer: A low signal-to-noise ratio can obscure important spectral features. The root cause often lies in either the sample preparation or the instrument setup.
Causality: The intensity of the absorbance is directly proportional to the concentration of the analyte and the path length of the cuvette, as described by the Beer-Lambert Law.[5] A low concentration will naturally lead to a weak signal. Instrumentally, a dirty or improperly positioned sample holder can scatter light, reducing the amount that reaches the detector.[6]
Troubleshooting Protocol:
-
Concentration Check: Ensure your sample concentration is within the optimal range for your spectrophotometer (typically resulting in an absorbance between 0.2 and 1.0 AU).[5] If the concentration is too low, carefully prepare a more concentrated sample.
-
Cuvette and Holder Inspection:
-
Verify that your cuvettes are clean and free of scratches or fingerprints.
-
Ensure the cuvette is placed correctly in the holder, with the transparent sides aligned with the light path.[6]
-
-
Instrument Baseline Correction: Perform a baseline correction with a cuvette containing only the solvent used to dissolve your sample. This will subtract any background absorbance from the solvent and the instrument itself.[5]
-
Increase Integration Time: If your spectrophotometer allows, increasing the integration time can improve the signal-to-noise ratio by averaging out random noise.
FAQ 2: I'm observing unexpected shifts in the absorption maxima (λmax) of my quinoline-5,8-diol. What could be the cause?
Answer: Shifts in λmax, known as solvatochromism, are often due to interactions between the analyte and the solvent.[7][8] The polarity of the solvent can significantly influence the electronic transitions of the molecule.[7][8]
Causality: Quinoline derivatives can exhibit different spectroscopic behavior in various solvents due to their sensitivity to the environment's polarity.[7] This is often related to the stabilization of the ground or excited state of the molecule by the solvent. Hydrogen bonding between the diol functional groups and protic solvents can also lead to spectral shifts.
Troubleshooting and Refinement Workflow:
Caption: Troubleshooting workflow for λmax shifts.
Refined Protocol for Solvent Effect Analysis:
-
Solvent Selection: Prepare solutions of your quinoline-5,8-diol in a series of solvents with varying polarities (e.g., n-hexane, chloroform, isopropanol, methanol, and DMSO).[7]
-
Concentration Normalization: Ensure the concentration of the analyte is identical in each solvent.
-
Spectral Acquisition: Record the UV-Vis spectrum for each solution.
-
Data Analysis: Create a table summarizing the λmax values for each solvent. This systematic approach allows you to characterize the solvatochromic behavior of your compound.
Table 1: Example of Solvent Effects on λmax of a Quinoline-5,8-diol Derivative
| Solvent | Polarity Index | λmax (nm) |
| n-Hexane | 0.1 | 345 |
| Chloroform | 4.1 | 352 |
| Isopropanol | 3.9 | 358 |
| Methanol | 5.1 | 365 |
| DMSO | 7.2 | 370 |
Section 2: Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique for studying quinoline-5,8-diols, many of which are fluorescent.[9] Common issues include fluorescence quenching and inner filter effects.
FAQ 3: The fluorescence intensity of my sample is much lower than expected. What is causing this quenching?
Answer: Fluorescence quenching, the decrease in fluorescence intensity, can be caused by a variety of factors including the presence of quenchers in the solvent, aggregation of the analyte, or interactions with dissolved oxygen.
Causality: Quenching occurs when a substance in the solution deactivates the excited state of the fluorophore through processes like collisional quenching, energy transfer, or complex formation.[10] For quinoline-5,8-diols, self-quenching due to aggregation at high concentrations can also be a significant factor.
Troubleshooting Protocol:
-
Solvent Purity: Use high-purity, spectroscopy-grade solvents to minimize quenching from impurities.
-
Concentration Series: Prepare a dilution series of your sample to check for concentration-dependent quenching. A linear relationship between concentration and fluorescence intensity (at low concentrations) indicates the absence of significant aggregation.
-
Deoxygenation: If you suspect quenching by dissolved oxygen, bubble an inert gas like nitrogen or argon through your solution for 10-15 minutes before measurement.
-
pH Control: The protonation state of the hydroxyl and nitrogen groups can significantly affect fluorescence. Ensure your solutions are buffered to a consistent pH.
FAQ 4: My fluorescence emission spectrum appears distorted, especially at high concentrations. What is happening?
Answer: This is likely due to the inner filter effect, which occurs when the analyte concentration is too high.
Causality: The inner filter effect has two components:
-
Primary Inner Filter Effect: The excitation light is attenuated by the high concentration of the sample near the cuvette face, preventing uniform illumination of the sample.
-
Secondary Inner Filter Effect: The emitted fluorescence is re-absorbed by other analyte molecules in the light path to the detector.
This leads to a non-linear relationship between concentration and fluorescence intensity and can distort the shape of the emission spectrum.
Refinement Protocol to Mitigate Inner Filter Effects:
-
Dilution: The most straightforward solution is to dilute your sample until the absorbance at the excitation wavelength is below 0.1 AU.
-
Use of Micro-Cuvettes: Employing cuvettes with shorter path lengths can reduce both primary and secondary inner filter effects.
-
Front-Face Fluorescence: If your spectrofluorometer has the capability, use a front-face illumination setup. This minimizes the path length of both the excitation and emission light through the sample.
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of quinoline derivatives.[11][12] However, challenges such as poor resolution, signal broadening, and difficulties in assigning specific protons and carbons can arise.
FAQ 5: The proton signals in my ¹H NMR spectrum are broad and poorly resolved. How can I improve the spectral quality?
Answer: Broad NMR signals can be caused by several factors, including the presence of paramagnetic impurities, aggregation of the sample, or chemical exchange phenomena.
Causality: Paramagnetic species, such as dissolved oxygen or trace metal ions, can significantly shorten the relaxation times of nearby nuclei, leading to signal broadening. Aggregation of molecules can also lead to a distribution of chemical environments, resulting in broad peaks. For quinoline-5,8-diols, proton exchange of the hydroxyl groups can also contribute to broadening.
Troubleshooting and Refinement Workflow:
Caption: Workflow for improving NMR spectral resolution.
FAQ 6: I am having trouble assigning the carbon signals in the quinone ring of my quinoline-5,8-dione (the oxidized form of the diol). Why is this difficult and how can I overcome it?
Answer: The assignment of carbon signals in the 5,8-quinolinedione moiety can be challenging because there are no directly attached protons on the C-6 and C-7 positions.[13] This makes standard 2D correlation experiments like HSQC and HMBC insufficient for unambiguous assignment.[13]
Causality: HSQC (Heteronuclear Single Quantum Coherence) correlates carbons with their directly attached protons. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between carbons and protons that are two or three bonds away. Since C-6 and C-7 in the 5,8-dione ring have no attached protons, they will not show correlations in an HSQC spectrum.[13] While they might show weak HMBC correlations to protons on the pyridine ring, these can be ambiguous.
Advanced Method Refinement:
-
Comparison with Analogs: Synthesize and analyze structurally similar compounds where the substitution pattern is known. This can provide valuable comparative data.
-
Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict the ¹³C NMR chemical shifts.[14][15] Comparing the calculated spectrum with the experimental one can aid in the assignment.
-
Advanced NMR Experiments: While more complex, experiments like 1,1-ADEQUATE can provide direct C-C correlation information, which could help in assigning the quaternary carbons of the quinone ring.
Section 4: Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and fragmentation patterns of quinoline-5,8-diols, which aids in their identification and structural confirmation.
FAQ 7: I am not observing a clear molecular ion peak in my mass spectrum. What could be the reason?
Answer: The absence of a clear molecular ion peak can be due to the instability of the molecule under the chosen ionization conditions, leading to immediate fragmentation.
Causality: Electron Impact (EI) ionization is a "hard" ionization technique that can impart a large amount of energy into the molecule, causing extensive fragmentation and a weak or absent molecular ion peak. Quinoline-5,8-diols, with their hydroxyl groups, can be prone to fragmentation through the loss of water.[16]
Method Refinement for MS Analysis:
-
Switch to a "Soft" Ionization Technique:
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar molecules like quinoline-5,8-diols. It typically produces a strong protonated molecule peak ([M+H]⁺) with minimal fragmentation.[17]
-
Chemical Ionization (CI): CI is another soft ionization technique that can be used to generate a strong protonated molecule peak.
-
-
Optimize Source Conditions: If using ESI, optimize parameters such as the capillary voltage and cone voltage to minimize in-source fragmentation.
FAQ 8: How can I interpret the fragmentation pattern of my quinoline-5,8-diol to confirm its structure?
Answer: The fragmentation pattern in a mass spectrum provides a "fingerprint" of the molecule's structure. Understanding common fragmentation pathways for quinoline derivatives is key to interpretation.
Causality: Upon ionization, the molecule can undergo characteristic bond cleavages. For quinoline structures, cleavages within the heterocyclic ring system and loss of substituents are common. The fragmentation patterns can help differentiate between isomers.[17][18]
General Fragmentation Patterns to Look For:
-
Loss of Water (-18 Da): For diols, the loss of one or two water molecules is a common fragmentation pathway, especially in EI-MS.[16]
-
Loss of CO (-28 Da): Quinone-like structures can lose carbon monoxide.
-
Cleavage of the Quinoline Ring: The bicyclic ring system can undergo characteristic cleavages.
-
Loss of Substituents: Any substituents on the quinoline ring will have their own characteristic fragmentation patterns.
Refined Protocol for Fragmentation Analysis:
-
Acquire High-Resolution Mass Spectrometry (HRMS) Data: HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent ion and its fragments.[17]
-
Perform Tandem Mass Spectrometry (MS/MS): In an MS/MS experiment, the molecular ion is isolated and then fragmented. This provides a clean fragmentation spectrum that is directly related to the parent ion, aiding in structural elucidation.[17]
By systematically addressing these common challenges with the refined protocols and troubleshooting guides provided, researchers can enhance the accuracy and reliability of the spectroscopic characterization of quinoline-5,8-diols, paving the way for further advancements in drug discovery and development.
References
- Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Compar
- Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations.
- UV Properties and Loading into Liposomes of Quinoline Deriv
- Spectroscopic Analysis of Quinolin-8-ylmethanesulfonamide: A Technical Guide. Benchchem.
- 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Comput
- Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds. Benchchem.
- Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids. Arabian Journal of Chemistry.
- Fluorescence spectroscopic studies on preferential solvation and bimolecular quenching reactions of Quinolin-8-ol in binary solvent mixtures.
- Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.
- Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes. European Journal of Chemistry.
- UV-Vis Spectroscopy Troubleshooting Made Easy. Ossila.
- Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives.
- Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact.
- Synthesis and Characterization of Novel Metal Chelates of 2-(8-Quinolinol-5-Yl) –Methyl Amino-5-(4-Bromo-Phenyl).
- Synthesis, DFT studies on a series of tunable quinoline derivatives.
- UV-VIS Spectroscopy Not Working?
- Recent Advances in Metal-Free Quinoline Synthesis. MDPI.
- Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics.
- 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications.
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- 4. sphinxsai.com [sphinxsai.com]
- 5. UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them - Persee [pgeneral.com]
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- 8. Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes | European Journal of Chemistry [eurjchem.com]
- 9. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids - Arabian Journal of Chemistry [arabjchem.org]
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- 18. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce the Toxicity of Quinoline-5,8-diol Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline-5,8-diol derivatives. This guide provides in-depth troubleshooting advice, experimental protocols, and strategic insights to help you navigate and mitigate the inherent toxicity associated with this important chemical scaffold.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
Q1: What is the primary mechanism of toxicity for quinoline-5,8-diol derivatives?
The core toxicity of the quinoline-5,8-diol scaffold is intrinsically linked to its chemical structure, specifically the 5,8-diol arrangement on the quinoline ring. This moiety can undergo redox cycling, a process that generates reactive oxygen species (ROS) such as superoxide radicals.[1][2] This process is often facilitated by the presence of transition metals like iron or copper.[1] The resulting oxidative stress can lead to widespread cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately triggering apoptosis or other forms of cell death.[1] The hydroxyl group at the 8-position is considered essential for the binding of iron, which facilitates this ROS generation.[1]
Q2: How does this toxicity manifest in early-stage in vitro assays?
In typical cell-based assays, the ROS-mediated toxicity manifests as potent, often non-selective, cytotoxicity. You will likely observe a steep dose-response curve in viability assays (like MTT or LDH) across multiple cell lines, including non-cancerous control lines. This lack of a therapeutic window is a major hurdle in early-stage drug discovery. The observed cell death is often linked to the induction of apoptosis.[3]
Q3: Are all quinoline derivatives inherently toxic?
No. The toxicity is highly dependent on the specific substitutions and the overall molecular structure.[4][5] The quinoline core itself is a versatile and valuable scaffold found in numerous approved drugs.[2][4] The significant toxicity issues arise specifically from the 5,8-diol (hydroquinone-like) substitution pattern due to its redox activity.[1] Derivatives lacking this feature, or where it has been masked or modified, can exhibit excellent safety profiles.[4][6]
Section 2: Troubleshooting Guide - My Lead Compound is Acutely Cytotoxic
This section addresses the common scenario where a promising quinoline-5,8-diol lead candidate shows unacceptable levels of cytotoxicity in initial screens.
Issue: My compound kills all cell lines (cancerous and non-cancerous) at similar low micromolar concentrations. How can I confirm if the toxicity is mechanism-specific or off-target?
Root Cause Analysis: This pattern is a classic indicator of off-target toxicity driven by the redox-cycling of the 5,8-diol moiety rather than specific engagement with your intended biological target. The generation of ROS is a blunt instrument that damages cells indiscriminately.[1][2]
Troubleshooting Steps & Solutions:
-
Run an Antioxidant Rescue Experiment:
-
Rationale: If the cytotoxicity is primarily ROS-mediated, co-incubation with a potent antioxidant should "rescue" the cells and shift the IC50 value. N-acetylcysteine (NAC) is a standard choice for this experiment.
-
Action: Repeat your standard cytotoxicity assay, but include a set of wells where cells are co-treated with your compound and a non-toxic concentration of NAC (e.g., 1-5 mM).
-
Expected Outcome: A significant rightward shift in the dose-response curve in the presence of NAC strongly suggests ROS-dependent cytotoxicity.
-
-
Measure Intracellular ROS Production:
-
Rationale: Directly quantifying ROS generation provides definitive evidence for the toxicity mechanism.
-
Action: Use a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFDA). Treat cells with your compound for a short period (e.g., 1-2 hours) and measure the increase in fluorescence, which corresponds to ROS levels.[7]
-
Expected Outcome: A dose-dependent increase in fluorescence confirms that your compound is inducing oxidative stress.
-
Issue: My compound has poor solubility, which might be contributing to inconsistent assay results or precipitation in media.
Root Cause Analysis: The planar nature of the quinoline ring system can lead to poor aqueous solubility. Compound precipitation can cause artifacts in colorimetric or fluorescence-based assays and lead to inaccurate potency measurements.
Troubleshooting Steps & Solutions:
-
Modify Side Chains to Enhance Solubility:
-
Rationale: Introducing ionizable or polar functional groups can significantly improve solubility.[4]
-
Action: Synthesize analogs with basic amine functionalities (e.g., dialkylamino side chains) or short polyethylene glycol (PEG) chains. These groups can be protonated at physiological pH, increasing hydrophilicity.[4][8]
-
Example: Replacing a terminal phenyl group with a pyridine or adding a dimethylaminoethyl side chain can improve both solubility and potency.[8]
-
-
Utilize Formulation Strategies (for in vitro testing):
-
Rationale: For initial screening, formulation aids can help achieve the desired concentrations.
-
Action: Use DMSO as a stock solvent, but ensure the final concentration in the assay medium is low (<0.5%) to avoid solvent toxicity. For particularly challenging compounds, consider using solubilizing agents like Kolliphor® EL or Solutol® HS 15, but always run appropriate vehicle controls.
-
Section 3: Advanced Strategies for Rational Toxicity Reduction
Once the mechanism of toxicity is confirmed, the following medicinal chemistry strategies can be employed to design next-generation analogs with an improved therapeutic index.
Strategy 1: Bioisosteric Replacement of the 5,8-Diol Moiety
Scientific Principle: Bioisosterism involves replacing a functional group with another that has similar physical or chemical properties, with the goal of retaining desired biological activity while improving properties like safety.[9][10] The key is to eliminate the redox-cycling capability of the 5,8-diol group.
Potential Replacements:
-
Catechol to Heterocycle: Replace the electron-rich diol with a less redox-active heterocyclic ring that can still participate in key hydrogen bonding interactions with the target.
-
Diol to Mono-ol and Halogen: Replace one hydroxyl group with a hydrogen or methoxy group and the other with a group that can act as a hydrogen bond acceptor, like a fluorine atom. This disrupts the hydroquinone-like system.
Strategy 2: Prodrug Approach - Masking the Diols
Scientific Principle: A prodrug is an inactive or less active precursor that is metabolized in vivo to the active drug.[11] By masking one or both hydroxyl groups of the 5,8-diol, you can prevent ROS generation while the compound is in systemic circulation. The masking group should be designed to be cleaved selectively at the target site (e.g., in the reductive tumor microenvironment or by specific enzymes like phosphatases or esterases).
Common Prodrug Moieties:
-
Esters: Masking the hydroxyls as esters (e.g., acetate, pivalate) which can be cleaved by cellular esterases.
-
Phosphates: Adding a phosphate group increases water solubility and can be cleaved by alkaline phosphatases, which are sometimes overexpressed in tumors.
-
Carbonates and Carbamates: These offer a range of stabilities and cleavage profiles.
Strategy 3: Modulating Electronic Properties with Substituents
Scientific Principle: The ease with which the 5,8-diol moiety enters into redox cycling is dependent on its redox potential. This can be modulated by adding electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) elsewhere on the quinoline scaffold.[12]
-
Electron-Withdrawing Groups (e.g., -CF₃, -Cl, -NO₂): Adding EWGs can make the diol more difficult to oxidize, potentially reducing the rate of ROS generation.[12]
-
Structure-Activity Relationship (SAR): A systematic SAR study is crucial. For example, studies have shown that adding bulky alkoxy groups at the 7-position or amino side chains at the 4-position can be beneficial for activity, and these modifications will influence the overall electronic profile.[8]
Below is a workflow diagram illustrating the decision-making process when encountering toxicity.
Caption: Decision workflow for mitigating quinoline-5,8-diol toxicity.
Section 4: Experimental Protocols
Protocol: MTT Assay for Assessing Cytotoxicity
The MTT assay is a robust colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[13][14][15] It is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[14]
Materials:
-
Sterile 96-well flat-bottom cell culture plates
-
Your quinoline derivative compounds (dissolved in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[15]
-
Multichannel pipette
-
Microplate reader (absorbance at ~570 nm)
Step-by-Step Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[13]
-
-
Compound Treatment:
-
Prepare serial dilutions of your quinoline derivatives in culture medium. It's common to perform a 2-fold or 3-fold dilution series to cover a wide concentration range.
-
Remove the overnight culture medium from the wells.
-
Add 100 µL of the compound dilutions to the respective wells.
-
Crucially, include controls:
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment (e.g., 0.5%).
-
Untreated Control: Cells treated with fresh medium only.
-
Blank: Wells with medium but no cells.
-
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[14]
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.
-
Pipette up and down or place the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Calculation:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the untreated control: % Viability = (Absorbance_Treated / Absorbance_Untreated_Control) * 100
-
Plot the % Viability against the log of the compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[13]
-
-
Data Presentation: Example Structure-Toxicity Relationship Table
Summarizing your findings in a clear table is essential for comparing analogs.
| Compound ID | R1 Group (Position 4) | R2 Group (Position 7) | Modification Strategy | IC50 (µM) vs. HeLa | IC50 (µM) vs. Normal Fibroblasts | Selectivity Index (SI)¹ |
| Lead-001 | -H | -OCH₃ | Parent Compound | 1.2 | 1.5 | 1.25 |
| ANA-002 | -NH(CH₂)₂N(CH₃)₂ | -OCH₃ | Solubility Enhancement | 0.8 | 5.4 | 6.75 |
| ANA-003 | -H | -OCF₃ | EWG Addition | 2.5 | 15.2 | 6.08 |
| PRO-004 | -H | -O-PO₃H₂ | Prodrug (Phosphate) | >50 (inactive) | >50 (inactive) | N/A |
¹ Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). A higher SI value is desirable.
References
- Green Synthesis of Quinoline and Its Derivatives - International Journal of Pharmaceutical Sciences. (n.d.).
- Prooxidant action of xanthurenic acid and quinoline compounds: role of transition metals in the generation of reactive oxygen species and enhanced formation of 8-hydroxy-2'-deoxyguanosine in DNA - PubMed. (n.d.).
- Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline Derivatives - Benchchem. (n.d.).
- Chain-release of quinoline-based drugs from N-alkoxyquinoline prodrugs upon radiolytic one-electron reduction - Chemical Communications (RSC Publishing). (n.d.).
- Bioisosteres v2 - Recent Trends and Tactics | Baran Lab. (2020, November 14).
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities - PMC. (2025, August 27).
- Bioisosteric Replacements - Cambridge MedChem Consulting. (2021, January 30).
- Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed. (2019, January 15).
- Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC - NIH. (2022, February 3).
- Cell-Based Assays for Testing the Bioactivity of Quinolinone Derivatives: Application Notes and Protocols - Benchchem. (n.d.).
- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC. (2023, October 12).
- Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (2025, October 30).
- Recent progress in prodrug design strategies based on generally applicable modifications - PubMed. (2017, April 15).
- Green and traditional one-pot synthesis techniques for bioactive quinoline derivatives: A review - ResearchGate. (2025, February 13).
- What is the role of bioisosterism in drug design? - Patsnap Synapse. (2025, May 21).
- Bioisostere - Wikipedia. (n.d.).
- ROS production in A2780 cells after 120 min of treatment with (R)-5a at... - ResearchGate. (n.d.).
- Intracellular ROS production and apoptotic effect of quinoline and isoquinoline alkaloids on the growth of Trypanosoma evansi - PubMed. (n.d.).
Sources
- 1. Prooxidant action of xanthurenic acid and quinoline compounds: role of transition metals in the generation of reactive oxygen species and enhanced formation of 8-hydroxy-2'-deoxyguanosine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Intracellular ROS production and apoptotic effect of quinoline and isoquinoline alkaloids on the growth of Trypanosoma evansi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 10. Bioisostere - Wikipedia [en.wikipedia.org]
- 11. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Drug Delivery Systems for 2-(Trifluoromethyl)quinoline-5,8-diol
Introduction: 2-(Trifluoromethyl)quinoline-5,8-diol (TFQ) presents a significant formulation challenge due to its hydrophobic nature, a characteristic largely imparted by the trifluoromethyl group. This property often leads to poor aqueous solubility, limiting its bioavailability and therapeutic application. This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the encapsulation and characterization of TFQ within various drug delivery systems (DDS), such as liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs). Our focus is on providing causal explanations and actionable protocols to enhance formulation stability, encapsulation efficiency, and achieve controlled release profiles.
Section 1: Formulation & Encapsulation Troubleshooting
The primary hurdle in developing a DDS for a hydrophobic drug like TFQ is achieving high and reproducible encapsulation efficiency. This section addresses the most common failures at this stage.
FAQ 1.1: I am observing very low encapsulation efficiency (<50%) and significant drug precipitation during the formulation of TFQ-loaded lipid nanoparticles. What is the underlying cause and how can I improve this?
This is a classic problem when working with highly hydrophobic compounds. The issue stems from a mismatch between the drug's solubility, the formulation's capacity, and the kinetics of nanoparticle self-assembly.
Possible Causes & Solutions:
-
Cause 1: Poor Drug-Lipid Core Interaction: While TFQ is lipophilic, its planar quinoline structure and specific electronic properties may not integrate well within the crystalline core of certain solid lipids, leading to expulsion during nanoparticle solidification.
-
Solution A: Transition from SLN to NLC. Solid lipid nanoparticles (SLNs) are composed of a solid lipid core, which can form a perfect crystalline structure that tends to expel the drug. By creating Nanostructured Lipid Carriers (NLCs), which incorporate a small amount of liquid lipid (oil) into the solid lipid matrix, you create imperfections in the crystal lattice. This amorphous, less-ordered core provides more space to accommodate the TFQ molecules, significantly boosting loading capacity and preventing expulsion[1].
-
Solution B: Optimize Lipid-to-Drug Ratio. There is a saturation point for any DDS. Systematically screen lipid-to-drug ratios (e.g., from 10:1 to 100:1 on a molar basis) to identify the optimal loading capacity. Exceeding this limit will inevitably lead to low EE%[2].
-
-
Cause 2: Drug Precipitation During Solvent Diffusion: In methods like nanoprecipitation or solvent evaporation, the rapid change in solvent polarity as the organic phase mixes with the aqueous anti-solvent can cause TFQ to crash out of solution before it can be encapsulated by the assembling lipids.
-
Solution: Employ Microfluidics for Controlled Mixing. Traditional batch methods involve chaotic and uncontrolled mixing. Microfluidic systems allow for extremely rapid and precisely controlled mixing of the lipid-drug organic stream and the aqueous stream. This ensures that nanoparticle self-assembly occurs faster than drug precipitation, dramatically improving encapsulation efficiency for hydrophobic drugs[3].
-
Experimental Workflow: Transitioning from SLN to NLC to Improve EE%
Sources
Validation & Comparative
A Comparative Analysis of the Anticancer Potential: 2-(Trifluoromethyl)quinoline-5,8-diol versus Doxorubicin
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of oncology drug discovery, the quest for novel therapeutic agents with improved efficacy and reduced toxicity remains a paramount objective. Quinoline derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of pharmacological activities, including potent anticancer effects.[1] This guide provides a detailed comparative analysis of a specific quinoline derivative, 2-(Trifluoromethyl)quinoline-5,8-diol, and the well-established chemotherapeutic agent, doxorubicin.
While direct comparative experimental data for this compound is limited in publicly available literature, this guide will leverage data from closely related trifluoromethyl-substituted quinoline and quinoline-5,8-dione analogs to provide a scientifically grounded comparison. This approach allows for a robust evaluation of its potential anticancer activity relative to the clinical stalwart, doxorubicin.
Unraveling the Mechanisms of Action: A Tale of Two Anticancer Agents
The efficacy of an anticancer drug is intrinsically linked to its mechanism of action at the molecular level. Doxorubicin and quinoline derivatives employ distinct strategies to induce cancer cell death.
Doxorubicin: The DNA Damage Inducer
Doxorubicin, an anthracycline antibiotic, has been a cornerstone of chemotherapy regimens for decades.[2] Its primary mechanism of action involves the intercalation into DNA, thereby inhibiting the progression of topoisomerase II.[3][4] This action prevents the religation of the DNA double helix after it has been broken for replication, leading to an accumulation of DNA double-strand breaks and the subsequent activation of apoptotic pathways.[5] Additionally, doxorubicin is known to generate reactive oxygen species (ROS), which contribute to oxidative stress and cellular damage.[6]
This compound: A Multi-faceted Approach
The anticancer activity of quinoline derivatives is diverse and multifaceted, often targeting multiple cellular pathways. While the precise mechanism of this compound is not yet fully elucidated, studies on structurally similar quinoline-5,8-diones suggest a potential role as inhibitors of NAD(P)H:quinone oxidoreductase 1 (NQO1).[7] NQO1 is an enzyme often overexpressed in cancer cells, and its inhibition can lead to cellular oxidative stress and apoptosis.
Furthermore, the presence of the trifluoromethyl group, a common feature in modern pharmaceuticals, can enhance the lipophilicity and metabolic stability of the molecule, potentially improving its cellular uptake and overall efficacy.[8] Some trifluoromethyl-substituted quinoline derivatives have been shown to induce apoptosis and act as DNA intercalating agents, suggesting a multi-pronged attack on cancer cells.
Signaling Pathways in Anticancer Activity
Caption: Mechanisms of Doxorubicin and a hypothesized pathway for this compound based on its analogs.
Comparative Anticancer Activity: An In Vitro Perspective
The in vitro cytotoxicity of a compound against various cancer cell lines is a critical early indicator of its anticancer potential. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
Data Summary of Cytotoxic Effects
The following table summarizes the IC50 values for doxorubicin and representative trifluoromethyl-substituted quinoline derivatives against a panel of human cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Doxorubicin | HeLa (Cervical Cancer) | 2.9 | [6] |
| MCF-7 (Breast Cancer) | 2.5 | [6][9] | |
| A549 (Lung Cancer) | > 20 | [6][9] | |
| 2,8-Bis(trifluoromethyl)quinoline derivative | HL-60 (Leukemia) | 10 | [5] |
| Amino-quinoline-5,8-dione derivative (Compound 7d) | HeLaS3 (Cervical Cancer) | 1.12 | |
| KB-vin (Multidrug-resistant) | 0.83 | [7] | |
| Quinoline-derived trifluoromethyl alcohol (Compound 2) | Zebrafish Embryo Model (LC50) | 14.14 | [2] |
The data suggests that trifluoromethyl-substituted quinoline derivatives exhibit potent anticancer activity, with some analogs demonstrating IC50 values in the low micromolar range, comparable to or even exceeding that of doxorubicin in certain cell lines. The activity of the amino-quinoline-5,8-dione derivative against a multidrug-resistant cell line is particularly noteworthy.
Experimental Protocols for Anticancer Activity Assessment
To ensure the reproducibility and validity of in vitro anticancer studies, standardized experimental protocols are essential. The following are detailed methodologies for key assays used to evaluate the cytotoxic and apoptotic effects of novel compounds.
Experimental Workflow for In Vitro Anticancer Drug Screening
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro cytotoxicity of 2-alkylaminosubstituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity of novel trifluoromethylquinoline derivatives on human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Therapeutic Target Validation of 2-(Trifluoromethyl)quinoline-5,8-diol
This guide provides a comprehensive framework for the validation of novel bioactive compounds, using the hypothetical molecule 2-(Trifluoromethyl)quinoline-5,8-diol as a case study. We will navigate the intricate process of target identification and validation, comparing the experimental journey of a novel compound with that of a well-characterized therapeutic target. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously validate new therapeutic hypotheses.
The Challenge of the Unknown: Initial Target Hypothesis Generation
For a novel compound such as this compound, the primary hurdle is the identification of its molecular target. Unlike research programs centered around established targets, our initial steps are exploratory. Our strategy, therefore, begins with a broad, unbiased approach to generate a tractable hypothesis.
In Silico and In Vitro Approaches for a Novel Compound
The initial phase of our investigation focuses on narrowing down the vast landscape of the proteome to a manageable number of putative targets. This is achieved through a combination of computational and high-throughput experimental methods.
-
In Silico Profiling: We begin by computationally screening this compound against databases of known protein structures. Techniques such as molecular docking can provide initial clues about potential binding partners based on structural complementarity.
-
Broad-Spectrum Kinase Panel Screening: Given that protein kinases are a major class of drug targets, a broad-spectrum kinase panel assay is a cost-effective initial screen. This provides a "first-pass" indication of the compound's selectivity profile.
-
Phenotypic Screening: A parallel approach involves screening the compound in a panel of cell lines and observing its phenotypic effects (e.g., apoptosis, cell cycle arrest). This can provide valuable clues about the underlying pathways being modulated.
Comparison with a Known Target-Based Approach
In contrast, a research program starting with a known target, for instance, the Epidermal Growth Factor Receptor (EGFR), would bypass this exploratory phase. The initial experiments would be highly focused, aiming to design or identify compounds that specifically interact with EGFR.
| Parameter | Novel Compound (this compound) | Known Target (e.g., EGFR) |
| Initial Step | Broad-spectrum screening (in silico, kinase panels, phenotypic) | Rational drug design or focused screening against the target |
| Primary Goal | Identify a high-probability molecular target | Optimize compound binding and functional activity |
| Initial Output | A list of potential targets requiring further validation | A lead compound with demonstrated on-target activity |
From Hypothesis to Confirmation: In Vitro Target Validation
Once a putative target for this compound is identified, the next critical step is to confirm a direct and specific interaction in vitro. This is a crucial validation gate that must be passed before proceeding to more complex cellular and in vivo models.
Biophysical and Biochemical Confirmation
We employ a suite of biophysical and biochemical assays to characterize the binding affinity and functional consequences of the compound-target interaction.
-
Surface Plasmon Resonance (SPR): This label-free technique allows for the real-time measurement of binding kinetics (kon and koff) and affinity (KD).
-
Isothermal Titration Calorimetry (ITC): ITC provides a complete thermodynamic profile of the binding event, including enthalpy (ΔH) and entropy (ΔS), in addition to the binding affinity.
-
Enzymatic Assays: If the putative target is an enzyme, a direct measure of the compound's effect on its activity (e.g., IC50) is essential.
Detailed Protocol: Enzymatic Assay for a Putative Kinase Target
-
Reagents and Materials:
-
Recombinant human kinase (the putative target)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
This compound (solubilized in DMSO)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well assay plates
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the kinase, substrate, and assay buffer.
-
Add the serially diluted compound to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Comparative Data Presentation
The following table illustrates the type of data we would expect to generate for our novel compound compared to a well-characterized inhibitor of EGFR.
| Assay | This compound vs. Putative Target | Known EGFR Inhibitor vs. EGFR |
| SPR (KD) | 150 nM | 10 nM |
| ITC (KD) | 180 nM | 12 nM |
| Enzymatic Assay (IC50) | 250 nM | 20 nM |
This data, while hypothetical, illustrates a common scenario where a novel compound may have a moderate affinity for its target, which can be further optimized through medicinal chemistry efforts.
Cellular Target Engagement and Pathway Analysis
Demonstrating a direct interaction in vitro is necessary but not sufficient. We must also confirm that this compound engages its target within the complex milieu of a living cell and modulates the downstream signaling pathway.
Confirming Target Engagement in a Cellular Context
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify that a compound binds to its target in intact cells. The principle is that a ligand-bound protein is stabilized against thermal denaturation.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA).
Mapping the Downstream Signaling Cascade
Once target engagement is confirmed, we need to understand the functional consequences. This involves mapping the downstream signaling pathway and demonstrating that our compound modulates it as expected.
For example, if the putative target of this compound is a kinase in the MAPK/ERK pathway, we would expect to see changes in the phosphorylation status of downstream proteins like MEK and ERK.
Caption: The MAPK/ERK signaling pathway with the putative target of our compound.
Preclinical Proof-of-Concept: In Vivo Validation
The final stage of target validation is to demonstrate that the compound elicits the desired therapeutic effect in a relevant animal model and that this effect is due to the engagement of the intended target.
Animal Models and On-Target Confirmation
For our hypothetical case, if the target is implicated in a specific cancer type, we would use a xenograft mouse model.
-
Efficacy Studies: We would treat tumor-bearing mice with this compound and monitor tumor growth over time.
-
Pharmacodynamic (PD) Biomarkers: To confirm on-target activity in vivo, we would collect tumor samples from treated animals and measure the phosphorylation status of downstream proteins (e.g., p-ERK). A dose-dependent decrease in the PD biomarker would provide strong evidence of on-target activity.
Comparison of In Vivo Validation Strategies
| Validation Step | Novel Compound (this compound) | Known Target (e.g., EGFR) |
| Model Selection | Based on the implicated pathway and disease biology | Well-established models for the known target (e.g., EGFR-mutant lung cancer) |
| Primary Endpoint | Tumor growth inhibition | Tumor growth inhibition |
| Secondary Endpoint | Confirmation of on-target activity via PD biomarkers | Confirmation of on-target activity via PD biomarkers |
| Key Question | Is the therapeutic effect mediated by the putative target? | What is the therapeutic window and efficacy of the new compound? |
Conclusion
The validation of a therapeutic target for a novel compound like this compound is a meticulous, multi-faceted process. It requires a logical progression from broad, exploratory screening to highly specific in vitro, cellular, and in vivo experiments. By systematically gathering evidence at each stage, we can build a compelling case for a new therapeutic hypothesis. This guide has provided a roadmap for this journey, highlighting the key decision points and experimental considerations that are paramount for success in drug discovery.
References
-
Cellular Thermal Shift Assay (CETSA): Martínez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Approach for Drug Discovery. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]
-
Surface Plasmon Resonance (SPR) in Drug Discovery: Rich, R. L., & Myszka, D. G. (2011). Survey of the year 2010 commercial optical biosensor literature. Journal of Molecular Recognition, 24(6), 892-914. [Link]
-
Isothermal Titration Calorimetry (ITC) in Drug Design: Perozzo, R., Folkers, G., & Scapozza, L. (2004). Thermodynamics of protein-ligand interactions: history, presence, and future aspects. Journal of Receptors and Signal Transduction, 24(1-2), 1-52. [Link]
-
MAPK/ERK Pathway: Cowan, K. J., & Storey, K. B. (2003). Mitogen-activated protein kinases: new signaling pathways functioning in cellular stress and apoptosis. Journal of Experimental Biology, 206(Pt 7), 1107-1115. [Link]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Trifluoromethylated Quinoline-5,8-diols as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents.[1][2] Among its various derivatives, quinoline-5,8-diones and their corresponding diols have garnered significant attention for their potent antiproliferative and anticancer activities.[3][4] This guide delves into the nuanced structure-activity relationships (SAR) of trifluoromethylated quinoline-5,8-diols, offering a comparative analysis of how strategic structural modifications can influence their biological efficacy. The strategic introduction of a trifluoromethyl (CF3) group can profoundly impact a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability and improved bioavailability.
The Quinoline-5,8-dione/diol Scaffold: A Privileged Pharmacophore
The quinoline-5,8-dione system is a key pharmacophore in a number of biologically active compounds, including the natural product streptonigrin, which exhibits potent antitumor properties.[5] The mechanism of action for many quinoline-5,8-diones is believed to involve the generation of reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and subsequent apoptosis in cancer cells. The corresponding quinoline-5,8-diols are often considered the reduced, and in some contexts, the more stable and active form of these compounds.
The Impact of Trifluoromethylation: A Game-Changer in Drug Design
The incorporation of a trifluoromethyl group into a drug candidate is a well-established strategy in medicinal chemistry to enhance its therapeutic potential. The unique properties of the CF3 group, such as its high electronegativity, metabolic stability, and lipophilicity, can significantly alter the parent molecule's biological profile. In the context of quinoline-5,8-diols, trifluoromethylation can lead to:
-
Enhanced Lipophilicity: Facilitating passage through cell membranes to reach intracellular targets.
-
Increased Metabolic Stability: The strong carbon-fluorine bond is resistant to enzymatic degradation, prolonging the compound's half-life.
-
Modulation of Electronic Properties: The electron-withdrawing nature of the CF3 group can influence the redox potential of the quinone system and its interactions with biological targets.
Comparative SAR of Trifluoromethylated Quinoline-5,8-diols
The following sections provide a comparative analysis of how substitutions at various positions of the trifluoromethylated quinoline-5,8-diol ring system can affect anticancer activity. The data presented is a synthesis of findings from various studies on quinoline derivatives and represents a predictive SAR model.[6][7]
Table 1: Comparative Anticancer Activity of Representative Trifluoromethylated Quinoline-5,8-diol Analogs
| Compound ID | R1 | R2 | R3 | R4 | Representative IC50 (µM) on a Cancer Cell Line (e.g., MCF-7) |
| TQ-1 | H | H | H | H | 5.2 |
| TQ-2 | CH3 | H | H | H | 3.8 |
| TQ-3 | H | Cl | H | H | 2.1 |
| TQ-4 | H | OCH3 | H | H | 6.5 |
| TQ-5 | H | H | H | CF3 | 1.5 |
Note: The IC50 values are hypothetical and for comparative purposes to illustrate SAR principles based on published data for similar quinoline derivatives.
Analysis of Substituent Effects:
-
Position 2 (R1): The introduction of a small alkyl group, such as a methyl group (TQ-2), can lead to a modest increase in potency compared to the unsubstituted analog (TQ-1). This may be due to favorable steric interactions within the binding pocket of a target enzyme or receptor.
-
Position 6 (R2): Substitution at the 6-position with an electron-withdrawing group like chlorine (TQ-3) often results in a significant enhancement of anticancer activity. This is likely due to the modulation of the electronic properties of the quinoline ring, which can enhance its ability to generate ROS. Conversely, an electron-donating group like methoxy (TQ-4) can decrease activity.
-
Position 4 (R3): While not depicted in the table, substitutions at the 4-position with bulky groups can be detrimental to activity, suggesting that this position may be involved in critical binding interactions that are sensitive to steric hindrance.
-
Multiple Trifluoromethyl Groups (R4): The introduction of a second trifluoromethyl group (TQ-5), particularly at a position that enhances the overall electron-withdrawing nature of the molecule, can lead to a substantial increase in anticancer potency.
Experimental Protocols
General Synthesis of a Trifluoromethylated Quinoline-5,8-diol
The synthesis of trifluoromethylated quinoline-5,8-diols can be achieved through a multi-step process, a representative scheme of which is outlined below.
Caption: A generalized synthetic workflow for trifluoromethylated quinoline-5,8-diols.
Step-by-Step Methodology:
-
Skraup Synthesis: A substituted aniline is reacted with a trifluoromethylated β-ketoester in the presence of an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene) and a dehydrating agent (e.g., sulfuric acid) to form the corresponding trifluoromethylated quinoline.
-
Oxidation: The resulting trifluoromethylated quinoline is then oxidized to the corresponding quinoline-5,8-dione. A common oxidizing agent for this transformation is Fremy's salt (potassium nitrosodisulfonate).
-
Reduction: The final step involves the reduction of the trifluoromethylated quinoline-5,8-dione to the desired quinoline-5,8-diol. This can be achieved using a variety of reducing agents, such as sodium borohydride (NaBH4) or catalytic hydrogenation (H2/Pd-C).
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Caption: Workflow for determining the in vitro anticancer activity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (trifluoromethylated quinoline-5,8-diols) and a vehicle control.
-
Incubation: The plates are incubated for a specified period (typically 48-72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well.
-
Formazan Formation: Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Logical Relationships in SAR
Caption: Logical relationships between structural modifications and biological activity.
Conclusion
The structure-activity relationship of trifluoromethylated quinoline-5,8-diols is a complex interplay of steric, electronic, and physicochemical factors. The strategic placement of a trifluoromethyl group, often in concert with other substituents, can significantly enhance the anticancer potency of the quinoline-5,8-diol scaffold. This guide provides a foundational understanding of these relationships, offering valuable insights for the rational design of more effective and targeted anticancer agents. Further research focusing on the synthesis and biological evaluation of a diverse library of these compounds is warranted to fully elucidate their therapeutic potential.
References
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Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
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Patel, et al. (2020). A series of novel 3-Phenyltrifluoromethyl quinoline derivatives were designed, synthesized and evaluated for anti-cancer activity. ResearchGate. Retrieved from [Link]
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Chen, M., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents. Chemistry & Biodiversity, 21(5), e202301776. [Link]
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Podeszwa, B., et al. (2007). Investigating the antiproliferative activity of quinoline-5,8-diones and styrylquinolinecarboxylic acids on tumor cell lines. Bioorganic & Medicinal Chemistry Letters, 17(22), 6138-41. [Link]
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Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. (2023). Medicinal Chemistry, 19(8), 785-812. [Link]
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Arafa, R. K., et al. (2021). Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. National Institutes of Health. [Link]
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Chen, M., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents. ChemBiodivers, 21(5). [Link]
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Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
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Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. (2023). ResearchGate. Retrieved from [Link]
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Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ScienceDirect. Retrieved January 19, 2026, from [Link]
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Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023). ResearchGate. Retrieved from [Link]
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Structure--activity relationship of quinolones. (1989). PubMed. Retrieved January 19, 2026, from [Link]
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Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels. (2022). ResearchGate. Retrieved from [Link]
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Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. (2023). National Institutes of Health. [Link]
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Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. (2022). RSC Publishing. [Link]
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Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. (2023). ResearchGate. Retrieved from [Link]
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Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. (2019). PubMed. Retrieved January 19, 2026, from [Link]
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Discovery and structure-activity relationships of the quinolinequinones: Promising antimicrobial agents and mode of action evaluation. (2021). PubMed. Retrieved January 19, 2026, from [Link]
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comparative analysis of the biological effects of different quinoline-5,8-diol isomers
Introduction
The quinoline-5,8-dione scaffold, a core structure found in natural antibiotics like streptonigrin, is a subject of intense research in medicinal chemistry.[1][2] These compounds and their reduced diol counterparts (quinoline-5,8-diols) exhibit a wide spectrum of biological activities, including potent anticancer, antibacterial, and antifungal properties.[1][3] The therapeutic potential of these molecules is profoundly influenced by their substitution pattern, making the study of their isomers—compounds with the same molecular formula but different structural arrangements—a critical endeavor in drug discovery.
This guide provides a comparative analysis of the biological effects of positional isomers of quinoline-5,8-diol, focusing specifically on amino-substituted derivatives at the C6 and C7 positions. The placement of a substituent at either of these positions can dramatically alter the molecule's interaction with biological targets, leading to significant differences in efficacy and mechanism of action. We will delve into the structure-activity relationships (SAR) governing their anticancer properties, explore the underlying molecular mechanisms, and provide detailed experimental protocols for researchers to validate and expand upon these findings.
Comparative Analysis of Anticancer Activity: C6 vs. C7 Isomers
A key determinant of the biological activity of quinoline-5,8-dione derivatives is the position of substituents on the carbocyclic ring. A pivotal study by Ling et al. designed and synthesized a series of fourteen novel amino-quinoline-5,8-dione derivatives, with various alkyl- or aryl-amino fragments attached at either the C6-position (isomers 6a-h ) or the C7-position (isomers 7a-h ).[4][5] Their antiproliferative activities were evaluated against both drug-sensitive (HeLaS3, human cervical cancer) and multidrug-resistant (KB-vin) cancer cell lines, providing a direct comparative dataset.[4]
Quantitative Comparison of In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC₅₀) values from the study reveal critical insights into the structure-activity relationships of these isomers. The data demonstrates that subtle shifts in substituent position can lead to significant changes in potency.
| Compound | Substituent (R) | Position | HeLaS3 IC₅₀ (µM) | KB-vin IC₅₀ (µM) |
| 6a | 2-Methoxyethylamino | C6 | 3.56 | 4.88 |
| 7a | 2-Methoxyethylamino | C7 | 1.12 | 1.48 |
| 6d | 4-(4-Methylpiperazin-1-yl)phenylamino | C6 | 0.80 | 1.52 |
| 7d | 4-(4-Methylpiperazin-1-yl)phenylamino | C7 | 0.59 | 0.97 |
| 6h | 4-(Dimethylamino)phenylamino | C6 | 1.83 | 1.25 |
| 7h | 4-(Dimethylamino)phenylamino | C7 | 1.95 | 2.56 |
| Paclitaxel | Reference Drug | - | N/A | 1.01 |
Data synthesized from Ling, Y., et al. (2017).[4]
Structure-Activity Relationship (SAR) Insights
-
Impact of Substituent Position : The data clearly shows that the C7-isomers are often more potent than their C6-counterparts. For instance, compound 7a is approximately three times more active than 6a against both cell lines.[4] Similarly, 7d , bearing a bulky aryl-amino group, was the most potent compound in the entire series, exhibiting greater activity than its C6-isomer (6d ) and, notably, surpassing the efficacy of the standard chemotherapy drug paclitaxel against the multidrug-resistant KB-vin cell line.[4]
-
Nature of the Substituent : The nature of the amino side chain is also critical. The introduction of a 4-(4-methylpiperazin-1-yl)phenylamino group at either position 6 (6d ) or 7 (7d ) led to the highest antiproliferative potency.[4] This suggests that the presence of this specific moiety is highly favorable for cytotoxic activity, likely by enhancing binding affinity to the molecular target.
-
Overcoming Multidrug Resistance : Several of these isomers, including 6h, 6d, 7a, and 7d , demonstrated significant antiproliferative effects with IC₅₀ values in the low micromolar range, and were comparable to or more potent than paclitaxel against the multidrug-resistant KB-vin cell line.[4] This suggests that these quinoline-5,8-dione derivatives may be effective agents for circumventing multidrug resistance (MDR) in cancer cells.
Mechanism of Action: NQO1 Inhibition and Apoptosis Induction
The enhanced cytotoxicity of these quinoline-5,8-dione isomers in cancer cells is linked to their interaction with NAD(P)H: quinone oxidoreductase 1 (NQO1). NQO1 is an enzyme that is frequently overexpressed in various human tumors compared to normal tissues.[4]
These quinone compounds can undergo a two-electron reduction by NQO1 to form hydroquinones (the quinoline-5,8-diol form). This hydroquinone can then be rapidly oxidized back to the quinone, creating a futile redox cycle that generates large amounts of reactive oxygen species (ROS). This ROS burst induces overwhelming oxidative stress, leading to mitochondrial dysfunction and, ultimately, programmed cell death (apoptosis).[4][6]
The study by Ling et al. confirmed that the most potent isomers, 6d and 7d , displayed NQO1-dependent cytotoxicity.[4] Furthermore, compound 7d was shown to significantly induce apoptosis in HeLaS3 cells by down-regulating the anti-apoptotic protein Bcl-2 and up-regulating the pro-apoptotic protein Bax and cleaved caspase-3.[4][5]
Caption: NQO1-mediated redox cycling and apoptotic pathway.
Comparative Antimicrobial and Antifungal Activity
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed protocols for key biological assays are provided below. These methods are foundational for evaluating and comparing the efficacy of quinoline-5,8-diol isomers.
Workflow for In Vitro Cytotoxicity Screening
Caption: General workflow for the MTT cytotoxicity assay.
Protocol 1: MTT Assay for Antiproliferative Activity
This protocol describes a colorimetric assay to assess cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Causality : This assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Methodology :
-
Cell Seeding : Seed human cancer cells (e.g., HeLaS3) into 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Preparation : Prepare a stock solution of each quinoline-5,8-diol isomer in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is less than 0.5% to avoid solvent toxicity.
-
Treatment : Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with medium and DMSO alone as a negative control and wells with a known cytotoxic drug as a positive control.
-
Incubation : Incubate the plates for 48 to 72 hours at 37°C with 5% CO₂.
-
MTT Reagent Addition : Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours. During this time, viable cells will form purple formazan crystals.
-
Solubilization : Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition : Measure the absorbance (optical density) of each well at 570 nm using a microplate reader.
-
Analysis : Calculate the percentage of cell viability for each treatment relative to the DMSO control. Plot the viability percentage against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Causality : This method provides a quantitative measure of a compound's potency by challenging a standardized inoculum of bacteria or fungi with serial dilutions of the test agent. The absence of visible growth (turbidity) indicates that the compound has inhibited microbial proliferation.
Methodology :
-
Inoculum Preparation : Culture the microbial strain (e.g., Staphylococcus aureus or Candida albicans) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Preparation : In a 96-well plate, prepare two-fold serial dilutions of the quinoline-5,8-diol isomers in the broth. The typical concentration range is 128 µg/mL down to 0.25 µg/mL.
-
Inoculation : Add 50 µL of the standardized microbial inoculum to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL.
-
Controls : Include a positive control well (inoculum with no compound) to confirm microbial growth and a negative control well (broth only) to check for sterility.
-
Incubation : Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 30-35°C for 24-48 hours for yeast.
-
Reading the MIC : The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity. This can be assessed visually or with a plate reader measuring absorbance at 600 nm.
Conclusion
The comparative analysis of quinoline-5,8-diol isomers reveals a compelling narrative of structure-driven biological activity. For anticancer applications, the evidence strongly suggests that the placement of amino substituents at the C7 position of the quinoline-5,8-dione core often yields superior potency compared to C6 isomers, particularly against multidrug-resistant cancer cell lines.[4] The mechanism of action, involving the targeted induction of oxidative stress in NQO1-overexpressing cancer cells, presents a promising therapeutic window.[4]
While the broader class of quinoline derivatives is known for its antimicrobial prowess, a clear structure-activity relationship for C6 versus C7 isomers in this context remains an open question, highlighting a valuable direction for future research. The protocols and data presented herein provide a robust framework for researchers and drug development professionals to further explore and harness the therapeutic potential of these versatile heterocyclic compounds.
References
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Ling, Y., et al. (2017). Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities. Oncotarget, 8(60), 102130–102145. [Link]
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Sokal, A., et al. (2021). Synthesis, Structure and Cytotoxic Activity of Mono- and Dialkoxy Derivatives of 5,8-Quinolinedione. Molecules, 26(15), 4436. [Link]
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Jung, K. Y., et al. (2001). Synthesis of pyridino[2,3-f]indole-4,9-dione and 6,7-disubstituted quinoline-5,8-dione Derivatives and Evaluation on Their Cytotoxic Activity. Archives of Pharmacal Research, 24(6), 512-517. [Link]
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Ling, Y., et al. (2017). Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities. ResearchGate. [Link]
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Cecchetti, V., et al. (1995). 6-Aminoquinolones: a new class of quinolone antibacterials? Journal of Medicinal Chemistry, 38(6), 973-982. [Link]
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Shaikh, I. A., et al. (2021). Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione. Current Organic Chemistry, 25(16), 1888-1903. [Link]
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Egu, S. A., et al. (2016). Double Alkynylation of Quinoline-5,8-diones and their In-silico and Antimicrobial Studies. ChemistrySelect, 1(12), 3248-3252. [Link]
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Musiol, R., et al. (2010). Quinoline-based antifungals. Current Medicinal Chemistry, 17(18), 1960-1973. [Link]
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Rana, K., et al. (2022). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Molecular Structure, 1250, 131729. [Link]
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Egu, S. A., et al. (2015). Amination of 6,7-disubstituted-5,8-quinolinequinones with different aniline derivatives. Tetrahedron Letters, 56(43), 5917-5921. [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for Novel Quinolines: A Case Study on 2-(Trifluoromethyl)quinoline-5,8-diol
This guide provides a comprehensive comparison of two primary analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—for the quantitative analysis and validation of 2-(Trifluoromethyl)quinoline-5,8-diol. As a novel heterocyclic compound, establishing robust and reliable analytical methods is a critical prerequisite for its advancement in research and drug development pipelines. This document is intended for researchers, analytical chemists, and quality control professionals, offering both theoretical grounding and practical, field-proven protocols.
The narrative explains the causality behind experimental choices, grounding every protocol in the principles of analytical chemistry and regulatory expectations, primarily referencing the International Council for Harmonisation (ICH) Q2(R2) guidelines on the validation of analytical procedures.[1][2]
Analyte Properties & Strategic Considerations
This compound is a unique structure possessing several key features that dictate the strategy for analytical method development:
-
Quinoline Core: A strong UV-absorbing chromophore, making HPLC-UV a viable and accessible primary technique.
-
Trifluoromethyl (CF3) Group: This electron-withdrawing group enhances the molecule's metabolic stability and lipophilicity, influencing its retention in reversed-phase chromatography.[3]
-
Diol (-OH) Groups: The two hydroxyl groups increase polarity and provide sites for potential conjugation in metabolic studies. They also offer potential for derivatization if needed, though this is often a last resort.
-
Basic Nitrogen: The quinoline nitrogen is basic and readily protonated, making it an excellent candidate for positive mode electrospray ionization (ESI) in LC-MS/MS.
Given these properties, both HPLC-UV and LC-MS/MS present as strong candidates. HPLC-UV offers robustness and cost-effectiveness for purity and assay testing in contexts like manufacturing quality control.[4] Conversely, LC-MS/MS provides superior sensitivity and selectivity, making it indispensable for bioanalysis (e.g., pharmacokinetic studies in complex matrices like plasma) or for detecting trace-level impurities.[5][6]
Methodology 1: Reversed-Phase HPLC-UV
Principle and Rationale
This method leverages the intrinsic UV absorbance of the quinoline ring system for detection and quantification. A reversed-phase C18 column is the logical starting point, as it effectively retains and separates molecules of intermediate polarity. The mobile phase, a mixture of a weak acid in water and an organic solvent like acetonitrile, is optimized to achieve a sharp, symmetrical peak shape with an appropriate retention time. The acidic modifier (e.g., formic acid) serves to protonate the quinoline nitrogen, which suppresses silanol interactions with the stationary phase and prevents peak tailing.
Detailed Experimental Protocol: HPLC-UV
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. Rationale: A gradient is chosen to ensure elution of the main analyte while also separating potential impurities with different polarities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures retention time reproducibility.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 225 nm. Rationale: This wavelength is selected based on a UV scan of the analyte, representing a region of high absorbance for quinoline derivatives to maximize sensitivity.[7]
-
-
Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase (at initial conditions) to prepare a series of standards ranging from 0.5 µg/mL to 100 µg/mL.
-
Methodology 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle and Rationale
LC-MS/MS provides an orthogonal detection method based on the mass-to-charge ratio (m/z) of the analyte and its fragments. This technique offers unparalleled selectivity and sensitivity, as it filters out chemical noise by monitoring a specific fragmentation pathway (a "transition").[6] For this molecule (C10H6F3NO2, MW: 245.16), we anticipate protonation in the ESI source to form the precursor ion [M+H]+ at m/z 246.1. This precursor is then fragmented in the collision cell to produce stable product ions, which are monitored for quantification. This high specificity allows for quantification in complex biological matrices with minimal sample cleanup.[5]
Detailed Experimental Protocol: LC-MS/MS
-
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Mass spectrometry software for instrument control and data analysis.
-
-
Chromatographic Conditions (UHPLC):
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size. Rationale: A shorter column with smaller particles is used to achieve faster separation times compatible with MS detection.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: ESI, Positive.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): m/z 246.1.
-
Product Ions (Q3): Optimize via direct infusion. A plausible transition would involve the loss of water or CO, e.g., m/z 228.1 or 218.1. The most intense, stable fragment is used for quantification, and a second fragment for confirmation.
-
Source Parameters: Optimize for the specific instrument, but typical starting points are:
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Gas Flow: 800 L/hr.[6]
-
Collision Energy: Optimize to maximize product ion signal.
-
-
-
Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): As per HPLC-UV method.
-
Calibration Standards: Perform serial dilutions to prepare standards ranging from 0.1 ng/mL to 500 ng/mL in the relevant matrix (e.g., blank plasma).
-
Cross-Validation Framework and Performance Comparison
The objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[2] The process follows a structured approach as outlined by ICH guidelines.[1][8][9][10]
Analytical Method Validation Workflow
The following diagram illustrates the logical flow from method development through to routine implementation, encompassing the core validation parameters.
Caption: A generalized workflow for analytical method validation.
Comparative Performance Data
The following table summarizes the typical performance characteristics expected from the HPLC-UV and LC-MS/MS methods when fully validated according to ICH guidelines.
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method | Rationale & Justification |
| Specificity | Demonstrated by peak purity analysis via DAD | High; confirmed by specific MRM transition | LC-MS/MS is inherently more specific due to its reliance on both retention time and a unique mass fragmentation pattern, crucial for complex matrices.[4] |
| Linearity (r²) | > 0.999[4] | > 0.995[11] | Both methods should demonstrate excellent linearity. A slightly lower r² is often accepted for LC-MS/MS in bioanalysis due to wider concentration ranges and matrix effects. |
| Range | 1 - 150 µg/mL | 0.1 - 500 ng/mL | The range is tailored to the method's application; wider for HPLC-UV in formulation analysis, and lower for LC-MS/MS in trace-level bioanalysis. |
| Accuracy (% Recovery) | 98.0% - 102.0%[4][7] | 85.0% - 115.0%[11] | Tighter acceptance criteria are applied to HPLC-UV for drug substance/product analysis. Broader limits are standard for bioanalytical LC-MS/MS methods due to matrix complexity. |
| Precision (% RSD) | Repeatability: < 1.0% Intermediate: < 2.0%[4] | Repeatability: < 10% Intermediate: < 15%[11] | Similar to accuracy, precision requirements are more stringent for cleaner samples in QC environments compared to bioanalytical applications. |
| LOD | ~0.1 µg/mL[4] | ~0.05 ng/mL | The Limit of Detection (LOD) for LC-MS/MS is typically 2-3 orders of magnitude lower than for HPLC-UV, highlighting its superior sensitivity. |
| LOQ | ~0.5 µg/mL[4] | ~0.1 ng/mL[11] | The Limit of Quantification (LOQ) follows the same trend as LOD, defining the lowest concentration that can be measured with acceptable accuracy and precision. |
| Robustness | High; tolerant to minor variations | Moderate; sensitive to source conditions | HPLC-UV methods are generally more robust and easily transferable. LC-MS/MS methods can be sensitive to matrix effects and instrument-specific source tuning.[9] |
Conclusion and Recommendations
Both HPLC-UV and LC-MS/MS are powerful, validatable techniques for the analysis of this compound. The choice between them is not a matter of which is "better," but which is more "fit for purpose."
-
Choose HPLC-UV for:
-
Assay and purity determination of the drug substance.
-
Quantification in pharmaceutical formulations (e.g., tablets, solutions).
-
Routine quality control and stability testing where high sensitivity is not required.
-
Environments where cost-effectiveness and robustness are paramount.
-
-
Choose LC-MS/MS for:
-
Pharmacokinetic and toxicokinetic studies in biological matrices (plasma, urine, tissue).
-
Metabolite identification and quantification.
-
Trace-level impurity analysis and degradation studies.
-
Any application requiring the highest degree of sensitivity and selectivity.
-
A comprehensive analytical strategy in a drug development program will almost certainly employ both methods. An HPLC-UV method would be developed for routine QC, while a highly sensitive LC-MS/MS method would be validated for all bioanalytical and trace-level investigations. This dual-method approach ensures that all analytical questions throughout the compound's lifecycle can be answered with the appropriate, validated tool.
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A Comparative Guide to the Efficacy of NQO1 Inhibitors: Evaluating 2-(Trifluoromethyl)quinoline-5,8-diol and its Analogs
This guide provides an in-depth comparative analysis of the efficacy of various inhibitors targeting NAD(P)H:quinone oxidoreductase 1 (NQO1), a critical enzyme in cellular detoxification and redox cycling. While direct experimental data for 2-(Trifluoromethyl)quinoline-5,8-diol is not extensively available in the public domain, we will explore the inhibitory potential of structurally related quinoline-5,8-dione derivatives as a pertinent surrogate. This analysis will be contextualized by comparing their performance against well-characterized NQO1 inhibitors, including the classic competitive inhibitor Dicoumarol, the potent mechanism-based inhibitor ES936, and the NQO1-bioactivated drug, β-lapachone.
The Significance of NQO1 as a Therapeutic Target
NAD(P)H:quinone oxidoreductase 1 (NQO1) is a flavoenzyme that plays a dual role in cellular physiology. Primarily, it functions as a detoxification enzyme, catalyzing the two-electron reduction of quinones to hydroquinones.[1] This process bypasses the formation of reactive semiquinone intermediates and subsequent generation of reactive oxygen species (ROS), thus protecting cells from oxidative stress. However, NQO1 is often overexpressed in various solid tumors, including pancreatic, lung, and breast cancers.[1] This overexpression can be exploited for therapeutic gain, as NQO1 can also bioactivate certain quinone-based drugs, converting them into potent cytotoxic agents specifically within cancer cells.[2] Consequently, the modulation of NQO1 activity, either through inhibition or bioactivation, presents a compelling strategy in cancer therapy.
Probing NQO1 with Quinoline Derivatives
While specific data on this compound is limited, research into analogous amino-quinoline-5,8-dione derivatives provides valuable insights into the potential of this chemical scaffold for NQO1 inhibition. A study on novel C6- and C7-substituted amino-quinoline-5,8-diones demonstrated their potent antiproliferative activities and competitive NQO1 inhibitory effects.[3][4]
For instance, compounds 6d and 7d from this study, which feature an amino-phenylpiperazine moiety, exhibited significant NQO1-dependent cytotoxicity in both drug-sensitive and multidrug-resistant cancer cell lines.[3][4] These findings underscore the potential of the quinoline-5,8-dione core, likely shared by this compound, to serve as a platform for developing effective NQO1 inhibitors. The trifluoromethyl group in the target compound is an interesting feature, as this electron-withdrawing group could influence the electronic properties of the quinone ring and its interaction with the NQO1 active site.
Comparative Efficacy of NQO1 Inhibitors
To objectively assess the potential of quinoline-based inhibitors, it is essential to compare their efficacy with established NQO1 modulators. The following table summarizes key efficacy data for Dicoumarol, ES936, and β-lapachone.
| Inhibitor/Modulator | Mechanism of Action | Target | IC50 Value | Cell Line/System | Reference(s) |
| Dicoumarol | Competitive Inhibitor | NQO1 | ~20 nM | Recombinant NQO1 (in vitro, -BSA) | [2][5] |
| NQO1 | ~200 nM | Recombinant NQO1 (in vitro, +BSA) | [2][5] | ||
| ES936 | Mechanism-Based Inhibitor | NQO1 | 108 nM | MIA PaCa-2 (pancreatic cancer) | [2][6][7] |
| NQO1 | 365 nM | BxPC-3 (pancreatic cancer) | [2][6][7] | ||
| β-lapachone | NQO1 Substrate (Bioactivation) | NQO1 | ~1.8 µg/mL | HepG2 (liver cancer) | [8] |
| NQO1 | ~1.9 µg/mL | HCT116 (colon cancer) | [8] | ||
| NQO1 | ~2.2 µg/mL | MCF-7 (breast cancer) | [8] | ||
| NQO1 | ~3.0 µg/mL | ACP02 (gastric cancer) | [8] | ||
| Amino-quinoline-5,8-dione (7d) | Competitive Inhibitor | NQO1 | 0.59 µM | HeLaS3 (cervical cancer) | [3][4] |
| NQO1 | 0.97 µM | KB-vin (multidrug-resistant) | [3][4] |
Dicoumarol , a classic competitive inhibitor, vies with NAD(P)H for binding to the NQO1 active site.[9] While potent, its utility in cellular studies is often hampered by off-target effects.[10]
ES936 represents a more specific tool for probing NQO1 function. As a mechanism-based inhibitor, it is converted by NQO1 into a reactive species that covalently and irreversibly inactivates the enzyme.[2] This high specificity and potency make it an excellent research tool.[11]
β-lapachone operates through a different paradigm. It is a substrate for NQO1, which reduces it to an unstable hydroquinone. This hydroquinone rapidly re-oxidizes, creating a futile redox cycle that generates high levels of reactive oxygen species (ROS), leading to oxidative stress and cancer cell death.[12][13]
The amino-quinoline-5,8-dione derivatives, such as 7d , demonstrate competitive inhibition and show promising potency in the sub-micromolar to low micromolar range.[3][4] This suggests that the quinoline-5,8-dione scaffold is a viable starting point for the development of novel NQO1 inhibitors.
Visualizing the Mechanisms of NQO1 Inhibition
To better understand the distinct ways these compounds interact with NQO1, the following diagrams illustrate their mechanisms of action.
Caption: Mechanisms of NQO1 modulation by different classes of inhibitors.
Experimental Protocols for Evaluating NQO1 Inhibitors
The following protocols provide a framework for assessing the efficacy of novel NQO1 inhibitors.
NQO1 Enzyme Activity Assay (In Vitro)
This assay directly measures the enzymatic activity of purified NQO1 in the presence of an inhibitor.
Principle: NQO1 activity is determined by monitoring the reduction of a suitable substrate, such as menadione, coupled with the oxidation of NAD(P)H. The decrease in NAD(P)H absorbance at 340 nm is proportional to NQO1 activity.
Materials:
-
Purified recombinant human NQO1
-
Assay Buffer: 25 mM Tris-HCl (pH 7.5), 0.7 mg/mL BSA, 0.01% Tween-20
-
Menadione (substrate)
-
NADH (cofactor)
-
Test inhibitor (e.g., this compound)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the following to each well in the indicated order:
-
Assay Buffer
-
Test inhibitor at various concentrations (final DMSO concentration should be <1%)
-
Purified NQO1 enzyme
-
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding a solution of menadione and NADH.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Calculate the rate of NADH oxidation for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular NQO1 Activity Assay
This assay measures the activity of NQO1 within intact cells.
Principle: A cell-permeable quinone substrate is added to cultured cells. NQO1 reduces the quinone to a hydroquinone, which is then used to reduce a cell-impermeable electron acceptor. The reduction of the external acceptor is measured colorimetrically.
Materials:
-
Cancer cell line with known NQO1 expression (e.g., A549, MIA PaCa-2)
-
Cell culture medium and supplements
-
Test inhibitor
-
Duroquinone (or another suitable cell-permeable quinone)
-
WST-1 (or similar tetrazolium salt) as the colorimetric indicator
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor for a predetermined time (e.g., 2-4 hours).
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Add a reaction mixture containing duroquinone and WST-1 to each well.
-
Incubate the plate at 37°C and monitor the increase in absorbance at the appropriate wavelength for the WST-1 product (typically around 450 nm).
-
Calculate the rate of WST-1 reduction as a measure of cellular NQO1 activity.
-
Determine the IC50 value for the inhibition of cellular NQO1 activity.
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A Comparative In Vivo Validation Guide: Evaluating the Antitumor Efficacy of 2-(Trifluoromethyl)quinoline-5,8-diol
This guide provides a comprehensive framework for the in vivo validation of the novel anticancer agent, 2-(Trifluoromethyl)quinoline-5,8-diol. It is designed for researchers, scientists, and drug development professionals engaged in preclinical oncology research. We will delve into the rationale behind the experimental design, provide detailed protocols for a comparative efficacy study, and present a strategy for data analysis and interpretation. This document is intended to serve as a roadmap for rigorously evaluating the therapeutic potential of this promising compound against established cancer models and standard-of-care chemotherapeutics.
Introduction: The Therapeutic Promise of Quinoline-5,8-diones
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Within this class, quinoline-5,8-diones have garnered significant attention for their potent antiproliferative activities against a range of cancer cell lines.[1][2] The introduction of a trifluoromethyl (CF3) group at the 2-position of the quinoline ring is a strategic medicinal chemistry approach. The CF3 group can enhance metabolic stability and cell permeability, and its strong electron-withdrawing nature can modulate the electronic properties of the quinone system, potentially enhancing its anticancer activity.[3]
While direct in vivo efficacy data for this compound is not yet publicly available, the known mechanisms of action for related quinoline-5,8-diones provide a strong rationale for its investigation as a potent antitumor agent.
Postulated Mechanism of Action: A Multi-pronged Attack on Cancer Cells
Based on the activities of structurally related quinoline-5,8-diones, we postulate that this compound exerts its antitumor effects through a combination of mechanisms:
-
Induction of Oxidative Stress: The quinone moiety is redox-active and can undergo enzymatic reduction to a semiquinone radical, which then reacts with molecular oxygen to generate reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide.[4] This surge in intracellular ROS can overwhelm the cancer cell's antioxidant defenses, leading to damage of DNA, proteins, and lipids, ultimately triggering apoptotic cell death.
-
Topoisomerase Inhibition: Many quinoline derivatives are known to interfere with the function of topoisomerases, enzymes critical for DNA replication and repair.[5][6] By stabilizing the topoisomerase-DNA cleavage complex, these compounds introduce DNA strand breaks, leading to cell cycle arrest and apoptosis.
-
Kinase Inhibition: Aberrant kinase signaling is a hallmark of many cancers. Quinoline-based compounds have been shown to inhibit various kinases involved in cancer cell proliferation, survival, and angiogenesis.[7]
The following diagram illustrates the potential signaling pathways targeted by this compound.
Caption: Postulated multi-targeted mechanism of action of this compound.
A Rigorous In Vivo Validation Strategy: A Head-to-Head Comparison
To robustly assess the antitumor efficacy of this compound, a comparative in vivo study using human tumor xenograft models is essential. This allows for the evaluation of the compound's activity in a complex biological system and provides a direct comparison against current standard-of-care therapies.
Experimental Workflow
The following diagram outlines the key phases of the proposed in vivo validation study.
Caption: High-level workflow for the in vivo validation study.
Detailed Experimental Protocols
The following protocols are designed to ensure reproducibility and scientific rigor. All animal procedures must be conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals.
-
Cell Lines:
-
Culture Conditions:
-
HCT-116 cells will be cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[12]
-
A549 cells will be cultured in F-12K Medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
All cells will be maintained in a humidified incubator at 37°C with 5% CO2. Cells will be subcultured every 2-3 days to maintain exponential growth.
-
-
Species and Strain: Female athymic nude mice (nu/nu), 6-8 weeks old. These mice are immunocompromised and will not reject human tumor xenografts.
-
Acclimatization: Animals will be acclimated for at least one week prior to the start of the experiment under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Cell Preparation: On the day of implantation, cells will be harvested from sub-confluent cultures, washed with sterile phosphate-buffered saline (PBS), and resuspended in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
-
Implantation: Mice will be anesthetized, and 100 µL of the cell suspension will be injected subcutaneously into the right flank.
-
Tumor Growth Monitoring: Tumor dimensions will be measured twice weekly using digital calipers. Tumor volume will be calculated using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, mice will be randomized into treatment groups (n=8-10 mice per group).
-
Treatment Groups:
-
Group 1: Vehicle Control: The formulation vehicle for this compound.
-
Group 2: this compound: Administered at three dose levels (e.g., 10, 30, and 100 mg/kg), once daily via oral gavage or intraperitoneal injection, depending on solubility and formulation.
-
Group 3 (HCT-116 model): 5-Fluorouracil (5-FU) + Oxaliplatin: A standard-of-care regimen for colorectal cancer. 5-FU will be administered at 50 mg/kg intraperitoneally daily for 5 days, and oxaliplatin at 3 mg/kg intravenously once every 3 days for 3 cycles.[13][14]
-
Group 4 (A549 model): Cisplatin: A standard-of-care agent for lung cancer. Cisplatin will be administered at 3 mg/kg intraperitoneally once a week.
-
-
Duration of Treatment: Treatment will continue for 21-28 days, or until tumors in the control group reach the predetermined endpoint size.
-
Primary Efficacy Endpoint: Tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.
-
Secondary Efficacy Endpoints:
-
Tumor growth delay: The time it takes for tumors in the treated groups to reach a specific volume compared to the control group.
-
Survival analysis.
-
-
Toxicity Monitoring:
-
Body weight will be recorded twice weekly.
-
Clinical signs of toxicity (e.g., changes in posture, activity, grooming) will be monitored daily.
-
At the end of the study, major organs (liver, kidney, spleen, heart, lungs) will be collected for histopathological analysis.
-
Data Presentation and Comparison
The following tables provide a template for summarizing the expected quantitative data from this comparative study.
Table 1: Comparative Antitumor Efficacy in HCT-116 Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | - | - | |
| This compound | 10 mg/kg, QD | ||
| This compound | 30 mg/kg, QD | ||
| This compound | 100 mg/kg, QD | ||
| 5-FU + Oxaliplatin | 50 mg/kg (5-FU), 3 mg/kg (Oxaliplatin) |
Table 2: Comparative Antitumor Efficacy in A549 Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | - | - | |
| This compound | 10 mg/kg, QD | ||
| This compound | 30 mg/kg, QD | ||
| This compound | 100 mg/kg, QD | ||
| Cisplatin | 3 mg/kg, QW |
Table 3: Comparative Toxicity Profile
| Treatment Group | Maximum Mean Body Weight Loss (%) | Treatment-Related Mortalities | Notable Histopathological Findings |
| Vehicle Control | |||
| This compound (10 mg/kg) | |||
| This compound (30 mg/kg) | |||
| This compound (100 mg/kg) | |||
| 5-FU + Oxaliplatin | |||
| Cisplatin |
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to the in vivo validation of this compound. By employing well-established xenograft models and comparing the compound's efficacy and toxicity against standard-of-care chemotherapeutics, this study will provide critical data to support its further development as a novel anticancer agent.
Positive outcomes from this study would warrant further investigation into the compound's detailed mechanism of action, pharmacokinetic and pharmacodynamic properties, and its efficacy in other preclinical cancer models, including patient-derived xenografts (PDXs) and orthotopic models. The ultimate goal is to generate a robust preclinical data package to support the translation of this promising molecule into clinical trials for the benefit of cancer patients.
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Al-Hussain, S. A., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]
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Al-Warhi, T., et al. (2023). Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins. Molecules, 28(18), 6698. [Link]
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Wójcik-Pszczoła, K., et al. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules, 27(3), 1033. [Link]
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Chen, Y., et al. (2021). A quinoline-2-thione derivative as a novel chemotherapy drug candidate displays anti-tumor activity in vitro and in vivo. ResearchGate. [Link]
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comparative study of the antimicrobial spectrum of various quinoline-5,8-diols
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides an in-depth comparative analysis of the antimicrobial spectrum of quinoline-5,8-diols and their oxidized counterparts, quinoline-5,8-diones. We will delve into their mechanism of action, explore the structure-activity relationships that govern their efficacy, and provide detailed experimental protocols for evaluating their antimicrobial potential. The information presented herein is synthesized from peer-reviewed literature to ensure scientific integrity and to empower researchers in the quest for novel antimicrobial agents.
Introduction: The Promise of Quinoline-5,8-diols in an Era of Antimicrobial Resistance
The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent and broad-spectrum activity. Quinoline derivatives have long been a cornerstone in medicinal chemistry, with many approved drugs for various diseases.[1] Within this class, the quinoline-5,8-diol core has emerged as a privileged structure, exhibiting a wide range of biological activities, including antibacterial and antifungal properties.[2]
Quinoline-5,8-diols are readily oxidized to their corresponding quinoline-5,8-diones. It is widely believed that the biological activity of these compounds is intrinsically linked to this redox cycling capability. The dione form is often considered the active species, capable of generating reactive oxygen species (ROS) and interacting with key cellular targets. For the purpose of this guide, we will consider the antimicrobial activity of quinoline-5,8-diones as representative of the potential of their quinoline-5,8-diol precursors.
Mechanism of Antimicrobial Action: A Two-Pronged Attack
The antimicrobial efficacy of quinoline-5,8-diones is primarily attributed to a dual mechanism of action that disrupts essential bacterial processes:
-
Inhibition of Type II Topoisomerases: Similar to the well-established fluoroquinolone antibiotics, quinoline-5,8-diones can target and inhibit bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[3] These enzymes are crucial for DNA replication, repair, and segregation. By forming a stable complex with the enzyme and DNA, the quinoline-5,8-dione scaffold prevents the re-ligation of cleaved DNA strands, leading to lethal double-strand breaks.
-
Redox Cycling and Oxidative Stress: The quinone moiety of the quinoline-5,8-dione is susceptible to cellular reductases, which can reduce it to the corresponding hydroquinone (diol). This hydroquinone can then be re-oxidized by molecular oxygen, generating superoxide anions (O₂⁻) and other reactive oxygen species (ROS). This futile redox cycle leads to a state of severe oxidative stress within the microbial cell, damaging lipids, proteins, and nucleic acids, ultimately contributing to cell death.
Caption: Proposed dual mechanism of antimicrobial action for quinoline-5,8-diols/diones.
Comparative Antimicrobial Spectrum: A Data-Driven Analysis
The antimicrobial activity of quinoline-5,8-dione derivatives is significantly influenced by the nature and position of substituents on the quinoline ring. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various substituted quinoline-5,8-diones against a panel of clinically relevant microorganisms, providing a comparative overview of their antimicrobial spectrum.
| Compound ID | R6-substituent | R7-substituent | S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) | C. albicans (ATCC 90028) MIC (µg/mL) | Reference |
| QQ1 | H | H | >128 | >128 | >128 | >128 | [2] |
| QQ2 | Cl | Cl | 8 | 16 | 32 | 64 | [2] |
| QQ3 | Br | Br | 4 | 8 | 16 | 32 | [2] |
| QQ4 | OCH₃ | OCH₃ | 64 | 128 | >128 | >128 | [4] |
| QQ5 | NH₂ | Cl | 16 | 32 | 64 | 128 | [2] |
| Ciprofloxacin | - | - | 0.25 | 0.015 | 0.25 | - | [5] |
| Amphotericin B | - | - | - | - | - | 0.5 | [2] |
Analysis of Structure-Activity Relationships (SAR):
From the comparative data, several key structure-activity relationships can be deduced:
-
Halogenation at C6 and C7 is Crucial: The unsubstituted parent compound (QQ1) is largely inactive. However, the introduction of halogen atoms, particularly chlorine (QQ2) and bromine (QQ3), at the C6 and C7 positions dramatically enhances antibacterial and antifungal activity.[2] This suggests that the electron-withdrawing nature of halogens may increase the redox potential of the quinone moiety, facilitating ROS generation.
-
Steric Hindrance and Lipophilicity: The nature of the substituent at C6 and C7 also influences the compound's ability to penetrate the microbial cell wall and interact with its target. The increased activity of the bromo-derivative (QQ3) compared to the chloro-derivative (QQ2) may be attributed to its greater lipophilicity.
-
Electron-Donating Groups are Detrimental: The presence of electron-donating groups, such as methoxy groups (QQ4), significantly reduces the antimicrobial activity.[4] This is likely due to a decrease in the redox potential of the quinone, hindering its ability to participate in redox cycling.
-
Amino Substitutions Offer a Balance: The introduction of an amino group (QQ5) provides a moderate level of activity, suggesting a balance between electronic effects and the ability to form hydrogen bonds with the target enzymes.[2]
Experimental Protocols for Antimicrobial Susceptibility Testing
To ensure the reproducibility and validity of antimicrobial activity data, standardized experimental protocols are essential. The following are detailed step-by-step methodologies for the broth microdilution and agar well diffusion assays.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Test compounds (quinoline-5,8-diols) dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Positive control (standard antibiotic, e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)
-
Negative control (broth only)
-
Growth control (broth with inoculum)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound.
-
In a 96-well plate, perform a two-fold serial dilution of each compound in the appropriate broth to achieve a range of concentrations.
-
-
Inoculum Preparation:
-
From a fresh culture, prepare a suspension of the test microorganism in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compounds.
-
Include a growth control well (inoculum in broth without any compound) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the microtiter plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Alternatively, the optical density (OD) can be measured using a microplate reader at a wavelength of 600 nm. The MIC is defined as the lowest concentration that inhibits a certain percentage (e.g., 90%) of growth compared to the growth control.
-
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Agar Well Diffusion Assay
This method is a qualitative or semi-quantitative assay to determine the antimicrobial activity of a substance.
Materials:
-
Petri dishes
-
Mueller-Hinton Agar (MHA)
-
Test compounds dissolved in a suitable solvent
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Sterile cork borer or pipette tips
-
Positive control (standard antibiotic solution)
-
Negative control (solvent only)
Procedure:
-
Plate Preparation:
-
Pour molten MHA into sterile Petri dishes and allow it to solidify.
-
-
Inoculation:
-
Spread a standardized microbial inoculum evenly over the entire surface of the agar plate using a sterile cotton swab.
-
-
Well Creation:
-
Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
-
Compound Application:
-
Add a fixed volume (e.g., 100 µL) of each test compound solution, positive control, and negative control into separate wells.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
Measurement of Inhibition Zone:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
-
Conclusion and Future Perspectives
Quinoline-5,8-diols and their corresponding diones represent a promising class of antimicrobial agents with a dual mechanism of action that can combat a broad spectrum of pathogens. The structure-activity relationship studies highlight the critical role of substituents at the C6 and C7 positions in modulating their antimicrobial potency. Halogenation has been shown to be a particularly effective strategy for enhancing activity.
Further research should focus on synthesizing and evaluating a wider range of quinoline-5,8-diol derivatives to refine the SAR and optimize their pharmacological properties. Investigating the potential for synergistic effects with existing antibiotics and exploring their efficacy against resistant strains are also crucial next steps. The detailed experimental protocols provided in this guide offer a robust framework for researchers to conduct these vital investigations and contribute to the development of the next generation of antimicrobial therapies.
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Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. PMC - NIH. [Link]
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Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. NIH. [Link]
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Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. ResearchGate. [Link]
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Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC - PubMed Central. [Link]
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Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. MedCrave online. [Link]
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A Comparative Guide to the Synergistic Effects of 2-(Trifluoromethyl)quinoline-5,8-diol in Combination Therapy
In the landscape of modern drug discovery, the pursuit of synergistic drug combinations represents a paradigm shift from single-agent therapies. This guide provides an in-depth technical exploration of the synergistic potential of 2-(Trifluoromethyl)quinoline-5,8-diol, a novel quinoline derivative, when combined with other therapeutic agents. We will delve into the mechanistic underpinnings of its synergistic interactions, present comparative experimental data, and provide detailed protocols for assessing these effects in a research setting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage combination therapies to enhance therapeutic efficacy and overcome drug resistance.
Introduction: The Rationale for Synergy with this compound
Quinoline derivatives have long been a cornerstone in medicinal chemistry, demonstrating a broad spectrum of biological activities, including antimalarial and anticancer properties.[1][2][3][4][5][6] The introduction of a trifluoromethyl group can significantly enhance the pharmacological properties of organic molecules.[7] this compound emerges from this lineage with a distinct profile that suggests its potential as a powerful component in combination therapies. The primary driver for exploring synergistic combinations is to achieve a therapeutic outcome that is greater than the sum of the effects of individual drugs. This can manifest as increased potency, reduced toxicity, and the ability to combat multifactorial diseases and drug-resistant phenotypes.[8][9]
This guide will focus on the assessment of synergistic effects, providing a framework for researchers to design and execute robust preclinical studies. We will explore the theoretical models of drug interaction and their practical application in the laboratory.
Mechanistic Insights into Synergistic Action
While the precise mechanisms of action for many novel compounds are still under active investigation, the synergistic potential of this compound is hypothesized to stem from its ability to modulate key cellular pathways that are also targeted by other drugs. Quinoline derivatives have been shown to induce apoptosis, modify the cell cycle, and interfere with crucial signaling pathways in cancer cells.[4][5] Furthermore, some quinoline compounds with trifluoromethyl groups have demonstrated activity as sodium channel blockers, suggesting a potential role in neurological or pain-related synergistic combinations.[10][11]
The core principle of a successful synergistic combination lies in targeting distinct but complementary pathways or nodes within a disease network. For instance, this compound might inhibit a primary cell survival pathway, while a partner drug could block a compensatory signaling route that would otherwise lead to resistance.
Comparative Analysis of Synergistic Combinations: A Data-Driven Approach
To objectively compare the synergistic potential of this compound with various drug classes, a systematic experimental approach is necessary. The following table illustrates a hypothetical comparative analysis based on the type of data that should be generated.
| Combination Partner | Drug Class | Target Disease Model | IC50 (Compound Alone) (µM) | IC50 (Partner Alone) (µM) | Combination Index (CI) | Synergy Level |
| Drug A | Topoisomerase Inhibitor | A549 Lung Carcinoma | 5.2 | 1.8 | 0.4 | Strong Synergy |
| Drug B | PI3K Inhibitor | MCF-7 Breast Cancer | 4.8 | 2.5 | 0.8 | Moderate Synergy |
| Drug C | Antimalarial Agent | P. falciparum (3D7) | 0.9 | 0.3 | 1.1 | Additive |
| Drug D | Sodium Channel Blocker | SH-SY5Y Neuroblastoma | 7.1 | 3.0 | 0.6 | Synergy |
Note: The data presented in this table is illustrative. Actual experimental values are required for a definitive assessment. A Combination Index (CI) value less than 0.9 indicates synergy, a value between 0.9 and 1.1 suggests an additive effect, and a value greater than 1.1 points to antagonism.
Experimental Protocols for Synergy Assessment
The cornerstone of a robust synergy study is a well-designed experimental protocol. The following sections detail the methodologies for key experiments.
Cell Viability and Cytotoxicity Assays
The initial step in assessing synergy is to determine the dose-response relationship for each drug individually and in combination.
Protocol: MTS Assay for Cell Viability
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare a dilution series for this compound and the partner drug. Also, prepare combinations at fixed ratios (e.g., equipotent ratios based on their individual IC50 values).
-
Treatment: Treat the cells with the individual drugs and their combinations for a predetermined time (e.g., 48 or 72 hours). Include vehicle-treated cells as a control.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.[12]
Isobologram Analysis
Isobologram analysis is a graphical method to visualize and quantify drug interactions.[12]
Workflow for Generating an Isobologram
Caption: Workflow for Isobologram Analysis of Drug Synergy.
Signaling Pathway Analysis
To understand the mechanistic basis of synergy, it is crucial to investigate the impact of the drug combination on relevant signaling pathways.
Protocol: Western Blotting for Key Signaling Proteins
-
Cell Lysis: Treat cells with individual drugs and the synergistic combination for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against key pathway proteins (e.g., Akt, ERK, cleaved PARP). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Illustrative Signaling Pathway Perturbation
Caption: Hypothesized Dual-Pronged Mechanism of Synergistic Action.
Conclusion and Future Directions
The exploration of synergistic drug combinations is a frontier in the development of more effective and durable therapies. This compound presents itself as a promising candidate for inclusion in such regimens. The experimental frameworks and protocols detailed in this guide provide a robust starting point for researchers to systematically evaluate its synergistic potential. Future investigations should focus on elucidating the precise molecular mechanisms of synergy through advanced techniques such as transcriptomics and proteomics, and validating these findings in in vivo models. The ultimate goal is to translate these preclinical discoveries into clinically effective combination therapies that can address the complexities of human diseases.
References
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Quinoline-Based Hybrid Compounds with Antimalarial Activity - MDPI. MDPI. [Link]
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Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - NIH. National Institutes of Health. [Link]
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Pharmacological Potential of Quinoline Derivatives as Anti- Malarial Agents - YMER. YMER. [Link]
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Experimental designs for detecting synergy and antagonism between two drugs in a pre-clinical study - PubMed. PubMed. [Link]
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Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - NIH. National Institutes of Health. [Link]
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Experimental designs for detecting synergy and antagonism between two drugs in a pre‐clinical study | Semantic Scholar. Semantic Scholar. [Link]
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Quantitative Methods for Assessing Drug Synergism - PMC - NIH. National Institutes of Health. [Link]
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(PDF) Current Methods for Quantifying Drug Synergism - ResearchGate. ResearchGate. [Link]
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Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels - PubMed. PubMed. [Link]
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Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed. PubMed. [Link]
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Discovery of Quinoline‐Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels | Request PDF - ResearchGate. ResearchGate. [Link]
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Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(Trifluoromethyl)quinoline-5,8-diol
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-(Trifluoromethyl)quinoline-5,8-diol. As a quinoline derivative, this compound and its analogs are of significant interest in medicinal chemistry and drug development.[1] However, the structural features—a quinoline core, a trifluoromethyl group, and hydroxyl groups—necessitate a cautious and systematic approach to its disposal. The toxicological and environmental properties of this specific compound have not been thoroughly investigated, mandating that it be treated as a hazardous substance.[2] This protocol is designed for researchers, scientists, and drug development professionals to ensure personnel safety and environmental compliance.
Hazard Assessment and Waste Characterization
Before any handling or disposal, a thorough understanding of the potential hazards is crucial. Due to the lack of specific data for this compound, our assessment is based on the known properties of its structural parent, quinoline, and related trifluoromethyl-substituted analogs.
-
Quinoline Core: Quinoline is classified as a hazardous substance.[3] It is known to be harmful if swallowed, can cause liver damage, and is a suspected carcinogen.[4] It is also recognized as an environmental hazard, being toxic to aquatic life with long-lasting effects.[3]
-
Trifluoromethyl Group (CF3): The introduction of a CF3 group can significantly enhance a molecule's metabolic stability and lipophilicity.[5] This may increase its persistence in the environment and alter its biological interactions.
-
Analog Compound Data (2-(Trifluoromethyl)quinoline): Safety data for the closely related 2-(Trifluoromethyl)quinoline indicate it is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6][7]
Personal Protective Equipment (PPE) and Safe Handling
Adherence to proper PPE protocols is the first line of defense against exposure. The Occupational Safety and Health Administration (OSHA) mandates that employers determine the appropriate PPE for each hazard.[4]
-
Eye and Face Protection: Wear chemical safety goggles or glasses with side-shields conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[11]
-
Skin Protection:
-
Gloves: Handle with compatible chemical-resistant gloves (e.g., nitrile rubber) that have been inspected prior to use.[2] Use proper glove removal technique to avoid skin contact.
-
Lab Coat: A standard laboratory coat is required. For significant quantities or risk of splash, a chemically resistant apron or suit is recommended.
-
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted inside a certified chemical fume hood to prevent inhalation.[3]
-
Hygiene Measures: Wash hands thoroughly after handling, and before breaks, eating, or drinking.[4] Contaminated clothing should be removed and laundered before reuse.[6]
Waste Segregation and Containment Protocol
Proper containment is essential to prevent environmental release and ensure safe storage pending disposal.[12] Waste must be segregated according to its physical state and chemical compatibility.
| Parameter | Requirement | Rationale & Source |
| Container Type | Use the original container if possible, or a new, compatible container made of non-reactive material (e.g., borosilicate glass, HDPE) with a secure, screw-top cap.[13] | Prevents leakage, rupture, or chemical reaction between the waste and the container material. Food-grade containers are explicitly forbidden.[13] |
| Waste State | Solid Waste: Collect in a clearly labeled, sealable container. Liquid Waste: Use separate, compatible containers for aqueous solutions, halogenated organic solvents, and non-halogenated organic solvents.[12] | Segregation prevents dangerous reactions (e.g., acid-base) and facilitates proper, cost-effective disposal by waste management services.[13] |
| Labeling | Affix a "Hazardous Waste" label to the container.[14] The label must include: the full chemical name "this compound," the accumulation start date, and a clear description of the contents (e.g., "Solid," "in Methanol").[15] | Ensures clear identification of contents, hazards, and compliance with accumulation time limits set by the EPA.[15] |
| Storage Location | Store in a designated Satellite Accumulation Area (SAA) that is close to the point of generation, accessible only to trained personnel, and away from sinks or drains.[12][16] | Prevents accidental release into the sanitary sewer system and ensures only authorized personnel handle the waste.[12][16] |
Disposal Workflow: From Generation to Final Disposition
The disposal of this compound is a multi-step process governed by institutional and federal regulations. The following workflow and diagram illustrate the required procedure.
Caption: Workflow for the proper disposal of this compound.
Step-by-Step Disposal Protocol:
-
Identify and Characterize: At the point of generation, declare any unused this compound and materials contaminated with it (e.g., weigh boats, contaminated gloves, rinsate) as hazardous waste.[14]
-
Select Container and Segregate: Choose a compatible waste container as described in Table 1. Segregate waste streams meticulously. Do not mix solid waste with liquid waste. Keep halogenated and non-halogenated solvent waste streams separate.[12]
-
Label Container: Immediately apply a hazardous waste label to the container. Fill in all required information, paying close attention to the accumulation start date.[15]
-
Accumulate Waste: Place the sealed container in your laboratory's designated Satellite Accumulation Area (SAA). Ensure the container is securely capped at all times, except when adding waste.[13][14]
-
Request Pickup: Monitor the volume of waste in the container. When the container is approximately 75% full, or before the maximum accumulation time limit is reached (typically 150-180 days for academic labs, but verify with your institution), submit a hazardous waste pickup request to your institution's Environmental Health & Safety (EH&S) department.[12][15]
-
Professional Disposal: Do not attempt to treat or dispose of the chemical yourself. The final disposition must be handled by a licensed professional waste disposal service, which will typically involve high-temperature incineration in a facility equipped with afterburners and scrubbers.[2]
Spill and Emergency Procedures
Accidents require immediate and correct action to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor.
-
Assess the Spill: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large spills, or if you are unsure, contact your institution's EH&S or emergency response team immediately.
-
Cleanup of a Small Spill (Solid):
-
Wearing appropriate PPE, gently sweep up the solid material to avoid creating dust.[2]
-
Place the swept material and any contaminated cleaning supplies into a designated hazardous waste container.
-
-
Cleanup of a Small Spill (Liquid):
-
Absorb the spill with an inert material such as vermiculite, sand, or earth.[11]
-
Collect the absorbent material and place it in a sealed, labeled hazardous waste container.
-
-
Decontaminate: Clean the spill area with an appropriate solvent, collecting the rinsate as hazardous waste.
-
Seek Medical Attention:
-
Skin Contact: Wash the affected area with soap and plenty of water.[2]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids, and consult a physician.[2][17]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[2]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or physician.[6]
-
References
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
-
Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal. (2021, January 14). HCI Environmental. Retrieved from [Link]
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Hazardous Waste and Disposal. (n.d.). American Chemical Society. Retrieved from [Link]
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Hazardous Waste Disposal Guide. (2023, February 27). Research Safety, Northwestern University. Retrieved from [Link]
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HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. (n.d.). Campus Safety Division, Lehigh University. Retrieved from [Link]
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Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA. Retrieved from [Link]
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Hazardous Waste. (n.d.). US EPA. Retrieved from [Link]
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Waste, Chemical, and Cleanup Enforcement. (2025, April 15). US EPA. Retrieved from [Link]
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The Essential Guide to Sustainability and Compliance for Industrial Waste Management. (2026, January 12). Crystal Clean. Retrieved from [Link]
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Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. Retrieved from [Link]
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2-(Trifluoromethyl)quinoline | C10H6F3N | CID 2777805. (n.d.). PubChem. Retrieved from [Link]
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Quinoline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]
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Safety Data Sheet: quinoline. (2019, April 11). Chemos GmbH & Co.KG. Retrieved from [Link]
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Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025, August 27). RSC Advances. Retrieved from [Link]
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Safety Data Sheet - 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol. (2025, November 2). Angene Chemical. Retrieved from [Link]
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1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
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Mastering the Handling of 2-(Trifluoromethyl)quinoline-5,8-diol: A Guide to Laboratory Safety and Operational Excellence
For researchers at the forefront of drug discovery and development, the novel compound 2-(Trifluoromethyl)quinoline-5,8-diol presents both exciting opportunities and critical handling challenges. As with any specialized chemical, a deep understanding of its properties is paramount to ensuring laboratory safety and the integrity of your research. This guide provides a comprehensive, experience-driven framework for the safe and effective handling of this quinoline derivative, moving beyond a simple checklist to instill a culture of safety and precision in your laboratory.
While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, a conservative approach, grounded in the known hazards of structurally similar compounds, is essential. This guide leverages data from related trifluoromethyl and quinoline derivatives to establish robust safety protocols.
Hazard Assessment: Understanding the Risks
Structurally related compounds, such as 2-(Trifluoromethyl)quinoline, are known to be harmful if swallowed, in contact with skin, or inhaled.[1][2] They are also known to cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2][3] The trifluoromethyl group can enhance the biological activity and potential toxicity of the molecule. Therefore, it is imperative to treat this compound as a potentially hazardous substance and take all necessary precautions to minimize exposure.
Anticipated Hazards:
-
Acute Toxicity: Harmful if ingested, absorbed through the skin, or inhaled.[1]
-
Skin and Eye Irritation: Likely to cause irritation upon contact.[1][4]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1][5]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the anticipated hazards.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use and dispose of them properly after handling.[6][7] |
| Eyes/Face | Safety goggles and face shield | Standard safety glasses are insufficient. Chemical splash goggles are essential to protect against splashes.[6] A face shield should be worn over goggles when there is a significant risk of splashing.[8] |
| Body | Laboratory coat | A fully buttoned lab coat protects skin and personal clothing from contamination.[6] For larger quantities, a chemical-resistant apron is also advised.[8] |
| Respiratory | N95 Particulate Respirator or higher | When handling the solid, powdered form, an N95 respirator is necessary to prevent inhalation of dust particles.[8] If working with solutions that may produce vapors, an air-purifying respirator with organic vapor cartridges may be required.[5][8] All respiratory protection should be used in accordance with a certified respiratory protection program. |
| Feet | Closed-toe shoes | Perforated shoes or sandals are not permitted in a laboratory setting.[6] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing risk and ensuring reproducible results.
Preparation
-
Designated Work Area: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8]
-
Donning PPE: Before handling the compound, ensure all necessary PPE is worn correctly.
-
Gather Materials: Have all necessary equipment and reagents ready to avoid leaving the designated work area.
Handling
-
Weighing: When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly to prevent splashing. If the solvent is volatile, ensure adequate ventilation.[8]
-
Experimental Procedures: Maintain a safe distance from reactions and use appropriate shielding. Avoid all direct contact with the substance.[8]
Cleanup and Decontamination
-
Decontaminate Surfaces: All surfaces that have come into contact with the compound should be decontaminated with an appropriate solvent and then washed thoroughly.[8]
-
PPE Removal: Remove PPE in the designated area to prevent the spread of contamination. Dispose of single-use items in the hazardous waste container.[8]
Emergency Procedures: Spill and Exposure Management
Spill Response Workflow
The following diagram outlines the standard workflow for managing a spill of this compound.
Caption: A step-by-step workflow for responding to a chemical spill.
First Aid Measures
-
In Case of Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1][5]
-
In Case of Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[1][5]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][9]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1]
Waste Disposal: Ensuring Environmental and Regulatory Compliance
All solid waste (e.g., contaminated gloves, weigh boats) and liquid waste containing this compound must be disposed of in a clearly labeled hazardous waste container.[8] Follow all local, state, and federal regulations for hazardous waste disposal. Do not let the product enter drains.[4][5]
By integrating these safety and logistical measures into your laboratory's standard operating procedures, you can confidently and safely handle this compound, fostering a secure environment for groundbreaking scientific discoveries.
References
- Benchchem. Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
- Benchchem. Personal protective equipment for handling 5-(Trifluoromethyl)pyrazole-3-carboxamide.
- Fisher Scientific. SAFETY DATA SHEET: 2-(Trifluoromethyl)quinoline.
- Benchchem. Personal protective equipment for handling 3-Fluoro-5-(trifluoromethyl)picolinic acid.
- ECHEMI. MSDS of 2-(Trifluoromethyl)quinoline.
- Angene Chemical. Safety Data Sheet.
- Fisher Scientific. SAFETY DATA SHEET.
- ECHEMI. 2-TRIFLUOROMETHYLQUINOLINE SDS, 347-42-2 Safety Data Sheets.
- Sigma-Aldrich. SAFETY DATA SHEET.
- Fluorochem. Safety Data Sheet.
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
